molecular formula C7H15BrN2O B1521077 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide CAS No. 1185303-09-6

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Cat. No.: B1521077
CAS No.: 1185303-09-6
M. Wt: 223.11 g/mol
InChI Key: ZMHFJXWJOGRVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is a useful research compound. Its molecular formula is C7H15BrN2O and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-aminoethyl)piperidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHFJXWJOGRVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-09-6
Record name 2-Piperidinone, 1-(2-aminoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its structural features, known physicochemical properties, and safety considerations. While this compound is commercially available, detailed experimental data on its synthesis and reactivity are not extensively published in peer-reviewed literature. This guide, therefore, consolidates available information from commercial suppliers and draws logical inferences based on the chemical nature of related N-substituted 2-piperidones to provide a foundational understanding for researchers.

Introduction

This compound is a piperidine derivative characterized by a lactam functional group and a primary aminoethyl side chain. The piperidone ring is a prevalent scaffold in a variety of biologically active compounds. The presence of a primary amine and a lactam offers multiple points for chemical modification, making it a potentially versatile building block for the synthesis of more complex molecules, including novel drug candidates and research probes. The hydrobromide salt form generally enhances the compound's stability and crystallinity.

Chemical and Physical Properties

Based on information from various chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimentally determined data such as melting point and solubility are not consistently reported across public domains and may vary between batches. Researchers should refer to the Certificate of Analysis for lot-specific data.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1185303-09-6[2]
Molecular Formula C₇H₁₅BrN₂O[2]
Molecular Weight 223.11 g/mol [1]
Appearance Solid[2]
SMILES String O=C1N(CCN)CCCC1.[H]Br
Hazard Codes Xi (Irritant)[2]

Synthesis and Reactivity

Synthesis

Conceptual Synthetic Workflow:

G A 2-Piperidone D N-Alkylation A->D B Protected 2-Bromoethylamine (e.g., N-(2-bromoethyl)phthalimide) B->D C Base (e.g., NaH, K2CO3) C->D Catalyst E Protected 1-(2-Amino-ethyl)-piperidin-2-one D->E F Deprotection (e.g., Hydrazine) E->F G 1-(2-Amino-ethyl)-piperidin-2-one (Free Base) F->G I Salt Formation G->I H Hydrobromic Acid (HBr) H->I J This compound I->J

Caption: Conceptual workflow for the synthesis of this compound.

The causality behind this proposed pathway lies in the nucleophilicity of the lactam nitrogen of 2-piperidone, which can displace the bromide from the protected aminoethyl bromide in the presence of a suitable base. The protecting group is crucial to prevent self-reaction of the aminoethylating agent. Subsequent deprotection and treatment with hydrobromic acid would yield the desired hydrobromide salt.

Reactivity

The chemical reactivity of this compound is dictated by its primary amine and lactam functionalities.

  • Primary Amine: The free amino group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, arylation, and condensation with aldehydes and ketones to form Schiff bases. This makes it a valuable handle for conjugating this moiety to other molecules.

  • Lactam: The amide bond within the piperidone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The carbonyl group can also undergo reduction.

Spectral Characterization

Detailed spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. Commercial suppliers often do not provide this information publicly. Researchers are strongly encouraged to acquire and interpret their own analytical data to confirm the identity and purity of this compound before use.

Expected Spectral Features (Hypothetical):

  • ¹H NMR: Signals corresponding to the piperidine ring protons, the two methylene groups of the ethyl chain, and a broad signal for the amine protons (which may exchange with D₂O). The hydrobromide salt may influence the chemical shifts of protons near the amine.

  • ¹³C NMR: Resonances for the carbonyl carbon of the lactam, as well as the carbons of the piperidine ring and the ethyl side chain.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the lactam, and C-N stretching.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₁₄N₂O) upon ionization.

Safety and Handling

This compound is classified as an irritant.[2][3] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

Experimental Protocol: Safe Handling and Preparation of a Stock Solution

  • Preparation: Before handling, ensure that the work area is clean and all necessary equipment (spatulas, weigh boats, volumetric flasks, solvent) and PPE are readily available.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a clean spatula and weigh boat. Avoid generating dust.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a small amount of the desired solvent (e.g., deionized water or a suitable buffer) and swirl gently to dissolve the solid.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions (e.g., refrigerated or at room temperature, protected from light if necessary).

G A Wear Appropriate PPE B Weigh Compound in Fume Hood A->B C Transfer to Volumetric Flask B->C D Add Solvent and Dissolve C->D E Adjust to Final Volume D->E F Label and Store Properly E->F

Caption: Workflow for the safe handling and preparation of a stock solution.

Applications and Areas for Future Research

Given its structural motifs, this compound holds potential as:

  • A scaffold for combinatorial chemistry: The primary amine serves as a key functional group for the parallel synthesis of libraries of compounds for screening against various biological targets.

  • An intermediate in medicinal chemistry: It can be elaborated into more complex molecules with potential therapeutic applications. The piperidone core is a feature of numerous compounds with diverse pharmacological activities.

Future research efforts could focus on the full experimental characterization of this compound, including the development and publication of a robust synthesis protocol and a comprehensive analysis of its spectral properties. Elucidating its biological activity profile could also open new avenues for its application in drug discovery.

References

An In-depth Technical Guide to 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a proposed synthetic pathway, analytical characterization methods, and its potential as a scaffold in therapeutic agent design.

Introduction: The Significance of the Piperidone Scaffold

The piperidone ring system is a privileged scaffold in medicinal chemistry, serving as a core component in numerous natural products and synthetic drug candidates.[1] Piperidones are precursors to the piperidine moiety, which is a ubiquitous feature in many alkaloids and pharmacologically active compounds.[1] The inherent biochemical properties of piperidones make them attractive starting points for the synthesis of diverse molecular architectures.[1][2] Specifically, the introduction of an aminoethyl side chain at the N1 position of the piperidin-2-one ring, as in the title compound, offers a versatile handle for further chemical modification and for probing interactions with biological targets. This structural motif is of particular interest for its potential to modulate the activity of targets such as sigma receptors and to influence processes like beta-amyloid aggregation, which are implicated in cancer and neurodegenerative diseases, respectively.[3][4][5]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development. The key molecular and physical characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₅BrN₂O[3][6]
Molecular Weight 223.11 g/mol [3][7]
CAS Number 1185303-09-6[6]
Appearance Solid (predicted)[8]
SMILES String O=C1N(CCCC1)CCN.Br[8]
InChI Key ZMHFJXWJOGRVRD-UHFFFAOYSA-N[8]

The molecular weight of 223.11 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for analytical procedures such as mass spectrometry.[3][7] The hydrobromide salt form generally confers greater crystallinity and stability to the parent amine, making it easier to handle and purify as a solid.

Proposed Synthetic Workflow: N-Alkylation of Piperidin-2-one

This strategy is predicated on the need to prevent the primary amine of the desired side chain from interfering with the alkylation reaction. A Boc-protecting group is chosen for its stability under basic alkylation conditions and its facile removal under acidic conditions, which conveniently leads to the formation of the hydrobromide salt.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection & Salt Formation P2O Piperidin-2-one Intermediate tert-butyl (2-(2-oxopiperidin-1-yl)ethyl)carbamate P2O->Intermediate Alkylation BocBr N-(2-bromoethyl) Boc-carbamate BocBr->Intermediate Base NaH or K2CO3 (Base) Base->P2O Solvent1 DMF or Acetonitrile (Solvent) Solvent1->P2O Intermediate_copy tert-butyl (2-(2-oxopiperidin-1-yl)ethyl)carbamate Product 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide Intermediate_copy->Product Acidic Deprotection HBr HBr in Acetic Acid HBr->Intermediate_copy

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step 1 - N-Alkylation

This protocol is adapted from standard procedures for the N-alkylation of piperidines and lactams.[9][10] The choice of a strong base like sodium hydride (NaH) is to deprotonate the lactam nitrogen, forming a potent nucleophile that readily reacts with the alkyl bromide.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-2-one (1.0 eq).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the piperidin-2-one.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the lactam.

  • Alkylation: Add a solution of N-(2-bromoethyl)tert-butylcarbamate (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Step 2 - Deprotection and Salt Formation

The Boc group is efficiently removed under strong acidic conditions. The use of hydrobromic acid not only cleaves the protecting group but also forms the desired hydrobromide salt in a single step.

  • Dissolution: Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of glacial acetic acid.

  • Deprotection: Add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. % HBr in acetic acid, 2.0-3.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Isolation: The product, this compound, may precipitate from the solution. If not, add diethyl ether to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure hydrobromide salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific data for this molecule is not available in the searched literature, the following techniques and expected results are based on the analysis of structurally similar compounds.[6][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary methods for structural elucidation. The expected chemical shifts (in ppm, relative to a standard solvent like DMSO-d₆) for the key protons and carbons are predicted below based on the analysis of similar structures.

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Piperidone CH₂ (α to C=O) ~2.2-2.4~35-40
Piperidone CH₂ (β to C=O) ~1.7-1.9~20-25
Piperidone CH₂ (γ to C=O) ~1.7-1.9~25-30
N-CH₂ (Piperidone side) ~3.4-3.6~45-50
N-CH₂ (Amine side) ~2.9-3.1~38-42
NH₃⁺ ~8.0-8.5 (broad)N/A
C=O (Lactam) N/A~170-175
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column is typically effective for this class of polar compounds.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (for MS compatibility) and acetonitrile.[6][14]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Retention Time: As a polar, charged molecule, it is expected to have a relatively short retention time under standard reverse-phase conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Expected [M+H]⁺: ~143.12 m/z (for C₇H₁₅N₂O⁺)

Potential Applications in Drug Discovery

The 1-(2-Amino-ethyl)-piperidin-2-one scaffold is a promising starting point for the development of novel therapeutic agents, particularly in oncology and neurodegenerative diseases.

G cluster_oncology Oncology Applications cluster_neuro Neuroscience Applications Core {1-(2-Amino-ethyl)-piperidin-2-one|Core Scaffold} Sigma Sigma (σ) Receptors Target Core:f0->Sigma:f0 Potential Ligand BetaAmyloid β-Amyloid Aggregation Target Core:f0->BetaAmyloid:f0 Potential Inhibitor Antiproliferative Antiproliferative Effects in Cancer Cells Sigma:f0->Antiproliferative Modulation Leads to Neuroinflammation Inhibition of Neuroinflammation BetaAmyloid:f0->Neuroinflammation Inhibition Reduces

Caption: Potential therapeutic targeting pathways.

Sigma Receptor Modulation

Derivatives of aminoethyl-piperidine have been synthesized and evaluated as ligands for sigma (σ) receptors, particularly the σ₁ subtype.[3][4][15] These receptors are implicated in a variety of cellular functions and are overexpressed in several types of cancer cells.[3] Compounds that bind to σ₁ receptors can exhibit potent antiproliferative effects.[4][15] The primary amine of this compound provides a key site for derivatization to explore structure-activity relationships and optimize binding affinity and selectivity for sigma receptors.

Inhibition of Beta-Amyloid Aggregation

The 2-piperidone core has been incorporated into molecules designed to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[5] These compounds have also demonstrated anti-inflammatory properties in microglia, suggesting a dual mechanism of action.[5] The title compound could serve as a valuable fragment or starting material for the synthesis of new Aβ aggregation inhibitors with improved physicochemical properties.

Conclusion

This compound is a chemical entity with significant potential as a building block in drug discovery. With a molecular weight of 223.11 g/mol , its synthesis can be achieved through a logical and scalable N-alkylation strategy. The presence of a primary amine and a lactam ring within the same molecule offers rich opportunities for chemical diversification. The relevance of the piperidone and aminoethyl-piperidine scaffolds in targeting sigma receptors and inhibiting β-amyloid aggregation underscores the therapeutic potential of derivatives of this compound in oncology and neurodegenerative disease research. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the applications of this promising molecule.

References

An In-Depth Technical Guide to 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1185303-09-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon field-proven insights, this document delves into its chemical identity, a proposed synthetic pathway, physicochemical characteristics, safety protocols, and its putative role in interacting with key biological targets.

Core Compound Identity and Physicochemical Properties

This compound is a piperidine derivative characterized by an amino-ethyl substituent at the nitrogen atom of the piperidin-2-one ring. The hydrobromide salt form enhances its stability and solubility in aqueous media, a desirable characteristic for research and development applications.[1]

PropertyValueSource
CAS Number 1185303-09-6[2]
Molecular Formula C₇H₁₅BrN₂O[2]
Molecular Weight 223.12 g/mol [2]
Form Solid
SMILES String O=C1N(CCCC1)CCN.Br
InChI Key ZMHFJXWJOGRVRD-UHFFFAOYSA-N

Strategic Synthesis Pathway

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-alkylation of Piperidin-2-one cluster_1 Step 2: Reduction of the Nitrile cluster_2 Step 3: Salt Formation A Piperidin-2-one C Intermediate 1: (2-Oxo-piperidin-1-yl)-acetonitrile A->C NaH, THF B 2-Bromoacetonitrile B->C D Intermediate 1 E Intermediate 2: 1-(2-Amino-ethyl)-piperidin-2-one D->E LiAlH4, THF F Intermediate 2 H Final Product: 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide F->H EtOAc G Hydrobromic Acid G->H

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Oxo-piperidin-1-yl)-acetonitrile (Intermediate 1)

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add a solution of piperidin-2-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 2-bromoacetonitrile (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-Oxo-piperidin-1-yl)-acetonitrile.

Step 2: Synthesis of 1-(2-Amino-ethyl)-piperidin-2-one (Intermediate 2)

  • To a stirred solution of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous THF under an inert atmosphere, add a solution of (2-Oxo-piperidin-1-yl)-acetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield 1-(2-Amino-ethyl)-piperidin-2-one.

Step 3: Formation of this compound (Final Product)

  • Dissolve the crude 1-(2-Amino-ethyl)-piperidin-2-one in ethyl acetate.

  • To this solution, add a 48% aqueous solution of hydrobromic acid (1.1 equivalents) dropwise with stirring.

  • A precipitate will form. Stir the suspension for 1 hour at room temperature.

  • Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound.

Analytical Characterization

Due to the limited availability of published spectral data for this specific compound, the following are expected analytical characteristics based on its structure. Researchers are advised to confirm the identity and purity of the synthesized compound using these or similar analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the piperidine ring protons, and distinct signals for the ethyl bridge protons and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include a peak for the carbonyl carbon, signals for the piperidine ring carbons, and signals for the ethyl bridge carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₁₄N₂O) at m/z 142.11, and potentially a fragment corresponding to the loss of the aminoethyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O) is expected around 1650 cm⁻¹. N-H stretching vibrations for the primary amine would be observed in the region of 3300-3500 cm⁻¹.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally related piperidine derivatives should be strictly followed.[3] The compound is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Potential Biological Activity and Research Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of piperidine are known to interact with a wide range of biological targets.

Putative Biological Targets

Based on studies of structurally similar molecules, this compound is a compelling candidate for investigation as a modulator of:

  • Sigma (σ) Receptors: A class of intracellular proteins involved in cellular signaling and regulation. Piperidine derivatives have been extensively studied as high-affinity ligands for σ₁ receptors, which are implicated in various neurological disorders and cancer.[4]

  • Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor that modulates monoaminergic neurotransmission. A structurally related compound, 1-(2-Aminoethyl)piperidin-4-one, has been shown to be a modulator of TAAR1, suggesting potential therapeutic applications in psychiatric disorders like schizophrenia.[1]

Signaling Pathway Hypothesis

Signaling_Pathway cluster_0 Potential Interaction with Sigma-1 Receptor cluster_1 Potential Interaction with TAAR1 A 1-(2-Amino-ethyl)-piperidin-2-one B Sigma-1 Receptor A->B C Modulation of Ion Channels B->C D Cellular Stress Response B->D E Neuroprotection & Neurite Outgrowth C->E D->E F 1-(2-Amino-ethyl)-piperidin-2-one G TAAR1 F->G H Modulation of Dopaminergic & Serotonergic Systems G->H I Potential Antipsychotic Effects H->I

Caption: Hypothesized signaling pathways for this compound.

Recommended Experimental Workflows

To elucidate the biological activity of this compound, the following experimental workflows are recommended:

  • Receptor Binding Assays:

    • Perform competitive radioligand binding assays to determine the affinity (Ki) of the compound for σ₁ and σ₂ receptors.

    • Conduct functional assays to assess the agonist or antagonist activity at TAAR1.

  • In Vitro Cellular Assays:

    • Utilize cell lines expressing the target receptors to evaluate downstream signaling effects, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

    • Assess the impact on cell viability and proliferation in relevant cancer cell lines if σ receptor affinity is confirmed.

  • In Vivo Pharmacological Studies:

    • In appropriate animal models of neurological or psychiatric disorders, evaluate the behavioral effects of the compound.

    • Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics. Its structural features suggest a high likelihood of interaction with key neurological targets. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation, empowering researchers to explore its full therapeutic potential. The proposed synthetic route and experimental workflows offer a clear path forward for investigating this intriguing molecule.

References

An In-Depth Technical Guide to the Synthesis of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a valuable building block in medicinal chemistry and drug discovery. The elucidated synthetic pathway is predicated on the robust and well-established Gabriel synthesis, ensuring high yields and purity of the target compound. This document furnishes a detailed, step-by-step protocol, delves into the underlying reaction mechanisms, and offers expert insights into the critical experimental parameters. All quantitative data is systematically presented, and key transformations are visualized through detailed diagrams to facilitate a thorough understanding and successful replication of the synthesis.

Introduction and Strategic Overview

1-(2-Amino-ethyl)-piperidin-2-one and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The presence of a primary amino group and a lactam functionality provides a versatile scaffold for further chemical modifications, making it a desirable synthon for the development of novel therapeutics.

The synthetic strategy detailed herein employs a two-step approach starting from commercially available precursors: piperidin-2-one (also known as δ-valerolactam) and N-(2-bromoethyl)phthalimide. This method, a variation of the Gabriel synthesis, is advantageous due to its ability to cleanly introduce a primary amino group while avoiding the common issue of over-alkylation that can occur with other aminoethylating agents.[1]

The overall synthetic transformation is depicted below:

Synthetic Overview start Piperidin-2-one + N-(2-Bromoethyl)phthalimide intermediate N-(2-(2-Oxopiperidin-1-yl)ethyl)phthalimide start->intermediate Step 1: N-Alkylation product 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide intermediate->product Step 2: Deprotection & Salt Formation

Caption: Overall two-step synthesis of the target compound.

Mechanistic Insights and Rationale

The chosen synthetic route leverages the principles of nucleophilic substitution and subsequent deprotection, characteristic of the Gabriel synthesis.[2]

Step 1: N-Alkylation of Piperidin-2-one

The initial step involves the N-alkylation of piperidin-2-one with N-(2-bromoethyl)phthalimide. The nitrogen atom of the lactam is first deprotonated by a suitable base, typically a strong, non-nucleophilic base like sodium hydride (NaH), to form a nucleophilic amide anion. This anion then undergoes a classical SN2 reaction with the electrophilic carbon of the bromoethyl group in N-(2-bromoethyl)phthalimide.

The phthalimide group serves as a protecting group for the primary amine, preventing it from participating in undesired side reactions. Its electron-withdrawing nature also enhances the electrophilicity of the adjacent carbon, facilitating the nucleophilic attack.[1]

N-Alkylation Mechanism cluster_0 Deprotonation of Piperidin-2-one cluster_1 SN2 Reaction Piperidin-2-one Piperidin-2-one Amide Anion Piperidin-2-one Anion Piperidin-2-one->Amide Anion + NaH - H2 Transition State [SN2 Transition State] Amide Anion->Transition State + N-(2-bromoethyl)phthalimide Intermediate N-(2-(2-Oxopiperidin-1-yl)ethyl)phthalimide Transition State->Intermediate - Br-

Caption: Mechanism of N-alkylation.

Step 2: Deprotection and Hydrobromide Salt Formation

The second step involves the deprotection of the phthalimide group to unveil the primary amine. While various methods exist for phthalimide cleavage, acidic hydrolysis is particularly advantageous in this synthesis as it directly yields the desired hydrobromide salt of the product.[3]

Treatment of the N-substituted phthalimide intermediate with a strong acid, such as hydrobromic acid (HBr), leads to the hydrolysis of the two amide bonds of the phthalimide ring, releasing phthalic acid and the primary amine as its hydrobromide salt. The use of HBr as the acid source is a strategic choice to directly afford the target salt form without the need for a separate salt formation step.

Alternatively, hydrazinolysis using hydrazine hydrate (the Ing-Manske procedure) can be employed for deprotection under milder, non-acidic conditions.[4] This would yield the free base of the product, which would then require treatment with HBr to form the hydrobromide salt.

Experimental Protocol

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Supplier Notes
Piperidin-2-one (δ-Valerolactam)675-20-7C5H9NO99.13Ensure dryness before use.
N-(2-Bromoethyl)phthalimide574-98-1C10H8BrNO2254.08Commercially available.
Sodium Hydride (60% dispersion in oil)7646-69-7NaH24.00Handle with care; highly reactive with water.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C3H7NO73.09Use a dry, freshly opened bottle or distill.
Hydrobromic Acid (48% aqueous solution)10035-10-6HBr80.91Corrosive; handle with extreme care.
Diethyl Ether60-29-7C4H10O74.12Anhydrous grade for washing and precipitation.
Ethanol64-17-5C2H5OH46.07For recrystallization.
Step-by-Step Procedure

Step 1: Synthesis of N-(2-(2-Oxopiperidin-1-yl)ethyl)phthalimide

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous diethyl ether (2 x 10 mL) to remove the mineral oil, and then carefully decant the ether.

  • Add anhydrous DMF to the flask to create a slurry.

  • In a separate flask, dissolve piperidin-2-one (1.0 eq.) in anhydrous DMF.

  • Slowly add the solution of piperidin-2-one to the sodium hydride slurry at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Dissolve N-(2-bromoethyl)phthalimide (1.05 eq.) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-(2-(2-Oxopiperidin-1-yl)ethyl)phthalimide as a solid.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add the N-(2-(2-Oxopiperidin-1-yl)ethyl)phthalimide (1.0 eq.) obtained from the previous step.

  • Add a 48% aqueous solution of hydrobromic acid (excess, e.g., 5-10 eq.).

  • Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. A precipitate of phthalic acid will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to maximize the precipitation of phthalic acid.

  • Filter off the precipitated phthalic acid and wash it with a small amount of cold water.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from ethanol/diethyl ether to obtain the pure product as a crystalline solid.

  • Dry the final product under vacuum.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected Value/Characteristics
Appearance White to off-white crystalline solid
Molecular Formula C7H15BrN2O[5]
Molecular Weight 223.11 g/mol [5][6]
Melting Point To be determined experimentally.
¹H NMR Expected signals would include peaks corresponding to the piperidinone ring protons, the two methylene groups of the aminoethyl chain, and a broad signal for the ammonium protons. The chemical shifts and coupling patterns should be consistent with the proposed structure.
¹³C NMR Expected signals would include a peak for the carbonyl carbon of the lactam, and distinct peaks for the methylene carbons of the piperidinone ring and the aminoethyl side chain.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 143.12.
Purity (HPLC) >95%

Conclusion

This technical guide outlines a reliable and reproducible synthesis of this compound. The presented two-step protocol, based on the Gabriel synthesis, offers a high-yielding and clean route to this valuable synthetic intermediate. By providing detailed experimental procedures, mechanistic insights, and characterization guidelines, this document serves as a comprehensive resource for researchers in the fields of organic synthesis and drug development.

References

Solubility of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

In the landscape of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs the preparation of stock solutions for high-throughput screening, dictates formulation strategies, and ultimately influences bioavailability. This guide provides a detailed technical framework for understanding and determining the solubility of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (CAS No. 1185303-09-6) in dimethyl sulfoxide (DMSO), a ubiquitous solvent in preclinical research.[1][2] We delve into the fundamental molecular interactions governing the dissolution process, present validated experimental protocols for both kinetic and thermodynamic solubility assessment, and offer expert insights into data interpretation and best practices. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing this specific solute-solvent system.

Introduction to the System

The successful application of any compound in a research setting begins with its effective dissolution. This compound is a chemical entity of interest in synthetic and medicinal chemistry, often used as a building block or intermediate.[3][4] For in vitro screening campaigns, it is almost universally prepared as a concentrated stock solution in DMSO.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent prized for its ability to dissolve an exceptionally wide array of both polar and nonpolar compounds.[5][6][7] Its high boiling point (189 °C) minimizes evaporation, while its miscibility with water and many organic solvents makes it highly versatile.[5][8] However, its unique properties, including its hygroscopicity and potential to influence biological assays, necessitate a precise understanding of a compound's solubility limits to ensure experimental reproducibility and data integrity.[9]

This guide will, therefore, explore the theoretical underpinnings and practical determination of the solubility of this compound in DMSO.

Physicochemical Principles of Dissolution

Understanding the "why" behind solubility begins with an analysis of the molecular structures of the solute and solvent and the interactions between them.

The Solute: this compound

This compound is a hydrobromide salt. Its structure consists of a piperidin-2-one core, a primary amine functional group, and a bromide counter-ion. As a salt, it exists in a crystalline lattice in its solid state. The key to its dissolution is the energy required to overcome this crystal lattice energy.[10] The presence of the ionizable amine group and the polar lactam moiety suggests a high degree of polarity.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the formula (CH₃)₂S=O, is a highly polar molecule characterized by a strong dipole moment.[11][12] It is an excellent hydrogen bond acceptor but lacks donor protons, classifying it as a polar aprotic solvent.[7] This property is critical to its solvation mechanism. DMSO is particularly effective at solvating cations due to the exposed oxygen atom, while the methyl groups are less effective at shielding the partially positive sulfur atom.

Proposed Solute-Solvent Interaction Mechanism

The dissolution of this compound in DMSO is proposed to be an energetically favorable process driven by strong ion-dipole interactions.

  • Dissociation: The ionic bond between the protonated piperidinone derivative (cation) and the bromide anion (Br⁻) breaks.

  • Solvation: DMSO molecules arrange themselves around the dissociated ions. The negatively charged oxygen atoms of multiple DMSO molecules will coordinate around the positively charged, protonated amine group of the organic cation. The bromide anion will be more loosely solvated by the partially positive sulfur atoms of the DMSO molecules.

This process is thermodynamically driven; dissolution occurs if the Gibbs free energy of the solvated ions is lower than the energy of the crystal lattice.[13] The process is typically endothermic, meaning solubility often increases with temperature.[14]

cluster_Solid Solid Crystal Lattice cluster_DMSO DMSO Solvent Solid [Piperidinone-NH2R]⁺ Br⁻ Cation [Piperidinone-NH2R]⁺ Solid->Cation Dissociation DMSO n(CH₃)₂S=O DMSO->Cation Solvation (Cation) Anion Br⁻ DMSO->Anion Solvation (Anion)

Caption: Proposed dissolution and solvation mechanism.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock into an aqueous buffer, while thermodynamic solubility represents the true equilibrium concentration.[15] For preparing stock solutions, the thermodynamic solubility in pure DMSO is the critical parameter.

Critical Factors Influencing Experimental Outcomes
  • Compound Purity: Impurities can artificially inflate or depress apparent solubility.

  • DMSO Quality: DMSO is highly hygroscopic.[9] Absorbed water can significantly alter its solvent properties. Always use anhydrous DMSO from a freshly opened container or properly stored stock.

  • Temperature: Dissolution is often an endothermic process, so solubility is temperature-dependent.[14] All measurements should be performed at a constant, recorded temperature (e.g., 25 °C).

  • Equilibration Time: Reaching true thermodynamic equilibrium can take time, often 24 to 48 hours for the shake-flask method. Insufficient time leads to an underestimation of solubility.

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution, though it does not affect the final thermodynamic solubility.[16]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial. Be extremely careful not to disturb the solid material.

  • Dilution: Dilute the supernatant with a suitable solvent (which may be DMSO itself or a mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The average from replicate vials represents the thermodynamic solubility.

Caption: Workflow for the Shake-Flask Solubility Method.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. The results are typically expressed in mass per volume (mg/mL) or molar concentration (mM).

ParameterValueUnits
Compound 1-(2-Amino-ethyl)-piperidin-2-one HBr-
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)-
Temperature 25.0 ± 0.5°C
Equilibration Time 48hours
Analytical Method HPLC-UV-
Thermodynamic Solubility [Insert Experimental Value]mg/mL
Molar Solubility [Insert Calculated Value]mM
Table 1: Illustrative template for presenting solubility data.

Interpreting the final value is critical. A high solubility (e.g., >100 mg/mL) indicates that highly concentrated stock solutions (e.g., 200-500 mM, depending on molecular weight) can be readily prepared. A lower solubility may impose limitations on the maximum concentration achievable for screening and other applications.

Practical Considerations and Best Practices

  • Stock Solution Stability: Even if a compound is soluble, it may not be stable in DMSO over long periods. It is best practice to prepare fresh stock solutions or conduct stability studies for long-term storage, typically at -20°C or -80°C in tightly sealed containers.[9]

  • Precipitation upon Aqueous Dilution: High solubility in DMSO does not guarantee solubility in aqueous buffers used for biological assays. When a DMSO stock is diluted into an aqueous medium, the compound may precipitate. This is a common source of artifacts in high-throughput screening. It is advisable to determine the kinetic solubility in the relevant assay buffer.

  • DMSO as a Non-Inert Solvent: While often treated as such, DMSO can participate in or affect certain chemical reactions and may have direct effects on cell-based assays, typically at concentrations above 0.5-1%.[18]

Conclusion

Determining the solubility of this compound in DMSO is a foundational step for its effective use in a research context. By applying a rigorous, systematic approach like the shake-flask method, researchers can obtain a reliable measure of its thermodynamic solubility. This value is not merely a number but a critical parameter that informs the design of experiments, from the preparation of stock solutions to the interpretation of screening data. A thorough understanding of the underlying physicochemical principles and adherence to best practices in experimental execution are essential for generating high-quality, reproducible scientific results.

References

Spectroscopic Characterization of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a piperidine derivative of interest in medicinal chemistry and drug development. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Compound Overview

This compound is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) ring N-substituted with an aminoethyl group. The hydrobromide salt form enhances its stability and solubility in polar solvents, which is a common practice in the development of amine-containing pharmaceuticals.

Table 1: Compound Identification

PropertyValueSource
IUPAC Name 1-(2-aminoethyl)piperidin-2-one;hydrobromideN/A
CAS Number 1185303-09-6[1]
Molecular Formula C7H15BrN2O[1][2]
Molecular Weight 223.12 g/mol [1]
Chemical Structure Chemical Structure of this compoundN/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) due to the presence of the hydrobromide salt.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3, H-5 1.70 - 1.90m4HAliphatic protons on the piperidinone ring.
H-4 2.30 - 2.50m2HAliphatic protons on the piperidinone ring, adjacent to the carbonyl group, leading to a slight downfield shift.
H-6 3.20 - 3.40t2HProtons on the carbon adjacent to the lactam nitrogen, deshielded by the nitrogen atom.
N-CH₂ 3.50 - 3.70t2HProtons on the ethyl chain adjacent to the lactam nitrogen, significantly deshielded.
CH₂-NH₃⁺ 3.00 - 3.20t2HProtons on the ethyl chain adjacent to the ammonium group, deshielded by the positively charged nitrogen.
NH₃⁺ 7.50 - 8.50br s3HProtons of the ammonium group, typically broad and downfield. Exchangeable with D₂O.

Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar piperidine derivatives. The electron-withdrawing effect of the carbonyl group and the nitrogen atoms causes a downfield shift for adjacent protons. The hydrobromide salt form protonates the primary amine to an ammonium group, which further deshields the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4 ~21Aliphatic carbon in the piperidinone ring.
C-5 ~23Aliphatic carbon in the piperidinone ring.
C-3 ~32Aliphatic carbon in the piperidinone ring.
CH₂-NH₃⁺ ~38Carbon adjacent to the ammonium group.
N-CH₂ ~48Carbon on the ethyl chain attached to the lactam nitrogen.
C-6 ~50Carbon adjacent to the lactam nitrogen.
C=O ~175Carbonyl carbon of the lactam.

Rationale for Predictions: The chemical shifts are estimated based on typical values for piperidinone and N-alkyl piperidine systems.[3][4] The carbonyl carbon is significantly deshielded and appears far downfield. The carbons attached to nitrogen atoms are also deshielded compared to simple alkanes.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at 4.79 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune, Match, Shim) dissolve->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Chemical Shifts process->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum MS_Fragmentation cluster_path1 Path A: α-Cleavage cluster_path2 Path B: Amide Cleavage M [C₇H₁₄N₂O + H]⁺ m/z = 143.12 F1 Loss of C₂H₄N (iminomethane) M->F1 α-cleavage F2 Loss of CO M->F2 N-CO cleavage R1 m/z = 100.08 F1->R1 R2 m/z = 115.12 F2->R2

References

A Technical Guide to Investigating the Potential Biological Activity of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] This guide focuses on 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (CAS No: 1185303-09-6), a derivative for which the biological activity has not been extensively characterized in public literature.[4][5][6][7][8] Given the rich pharmacological profile of related piperidinone compounds, which includes anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects, this molecule represents a promising candidate for novel drug discovery efforts.[1][2][9] This document provides a comprehensive framework for the systematic investigation of its potential biological activities, outlining a logical progression from in silico analysis to targeted in vitro screening. Detailed, field-proven protocols are provided to empower researchers to elucidate the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The piperidinone ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Derivatives have been shown to interact with a range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and microbial pathways.[1][9][10] The subject of this guide, this compound, possesses key structural features that suggest a high potential for biological activity:

  • A Piperidin-2-one Core: This lactam structure is a key feature in various bioactive molecules.

  • An Ethylamine Side Chain: The presence of a primary amine provides a site for hydrogen bonding and potential interaction with aminergic receptors.

Notably, the structurally similar compound, 1-(2-Aminoethyl)piperidin-4-one, has been identified as a modulator of the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR implicated in various neurological and psychiatric disorders. This precedent strongly suggests that neuropharmacological screening should be a primary focus of investigation for this compound.

This guide will therefore outline a multi-pronged screening strategy to explore the most probable biological activities of this compound.

Compound Profile and In Silico Assessment

Prior to embarking on resource-intensive wet-lab experiments, a thorough in silico analysis can provide invaluable direction for hypothesis-driven screening.

Physicochemical Properties
PropertyValueSource
CAS Number 1185303-09-6[4][6]
Molecular Formula C7H15BrN2O[4][6][7][8]
Molecular Weight 223.11 g/mol [4][7][8]
Structure A piperidin-2-one ring with a 2-aminoethyl substituent at the 1-position, as a hydrobromide salt.[6]
Predictive Analysis: Pharmacokinetics and Biological Activity

Computational tools can be leveraged to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its likely biological targets.

Workflow for In Silico Prediction:

cluster_0 In Silico Analysis Input SMILES String of 1-(2-Amino-ethyl)-piperidin-2-one O=C1N(CCN)CCCC1.[H]Br ADMET ADMET Prediction (e.g., SwissADME, Pallas ADMET) Input->ADMET Target Target Prediction (e.g., SwissTargetPrediction) Input->Target PASS Biological Activity Spectra (e.g., PASS Online) Input->PASS Output Predicted Pharmacokinetics, Potential Targets, Prioritized Biological Activities ADMET->Output Target->Output PASS->Output

Caption: In silico workflow for predicting compound properties.

  • ADMET Prediction: Tools like SwissADME can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition. This helps to assess the "drug-likeness" of the molecule from an early stage.

  • Target Prediction: Based on structural similarity to known ligands, servers like SwissTargetPrediction can generate a list of probable protein targets, which may include GPCRs, kinases, and enzymes.[11]

  • Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the compound's structure, providing probabilities for various pharmacological effects.[11]

These in silico results should be used to refine the experimental screening cascade, prioritizing assays for which a high probability of interaction is predicted.

Proposed Avenues for Biological Investigation

Based on the known activities of the piperidinone scaffold and the structural alerts within this compound, the following areas are proposed for initial screening.

Neuropharmacological Activity: Focus on TAAR1

Given the activity of its 4-one isomer on TAAR1, this is a high-priority target.[12] TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[13][14]

Hypothetical TAAR1 Signaling Pathway:

Ligand 1-(2-Amino-ethyl)- piperidin-2-one TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds & Activates G_Protein Gs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Potential activation of the TAAR1 signaling cascade.

A cell-based assay measuring cAMP production is the gold standard for identifying TAAR1 agonists.[14]

Anticancer Activity

Piperidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] A primary screen for general cytotoxicity is a logical first step.

Anti-inflammatory Activity

Many piperidine-containing compounds exhibit anti-inflammatory properties, often through the inhibition of pathways like NF-κB or enzymes such as cyclooxygenases (COX).[15][16]

Antimicrobial Activity

The basic nitrogen in the piperidine ring is a common feature in antimicrobial agents. Initial screening against a panel of representative bacteria and fungi is warranted.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for an initial screening campaign.

General Cell Viability and Cytotoxicity (Anticancer Screen)

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[1]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include wells with medium and DMSO only (vehicle control) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

TAAR1 Agonist Activity (Neuropharmacology Screen)

This protocol utilizes a cAMP assay in a cell line stably expressing the human TAAR1 receptor.

Protocol: HTRF cAMP Assay for TAAR1 Activation

  • Cell Preparation: Use a commercially available cell line (e.g., HEK293) stably expressing human TAAR1. Plate the cells in a 384-well plate and incubate as recommended by the supplier.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known TAAR1 agonist (positive control) in stimulation buffer.

  • Assay Procedure:

    • Add the diluted compounds to the respective wells.

    • Add the HTRF cAMP detection reagents (a cAMP-d2 probe and an anti-cAMP-cryptate antibody) according to the manufacturer's protocol.

    • Incubate at room temperature for 1 hour.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17][18]

Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Plating: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[5]

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Data Acquisition: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth. A viability indicator like resazurin can also be used for a colorimetric readout.

Workflow for In Vitro Screening Cascade:

cluster_primary Primary Screening cluster_secondary Secondary/Confirmatory Assays Compound 1-(2-Amino-ethyl)- piperidin-2-one hydrobromide Cytotoxicity MTT Assay (Anticancer) Compound->Cytotoxicity Test in Parallel TAAR1_cAMP cAMP Assay (Neuropharmacology) Compound->TAAR1_cAMP Test in Parallel NO_Inhibition Griess Assay (Anti-inflammatory) Compound->NO_Inhibition Test in Parallel Antimicrobial MIC Assay (Antimicrobial) Compound->Antimicrobial Test in Parallel Apoptosis Apoptosis Assays (e.g., Caspase-Glo) Cytotoxicity->Apoptosis If Active Receptor_Binding Receptor Binding Assays TAAR1_cAMP->Receptor_Binding If Active Cytokine_Analysis Cytokine Profiling (e.g., ELISA) NO_Inhibition->Cytokine_Analysis If Active Time_Kill Time-Kill Assays Antimicrobial->Time_Kill If Active

Caption: A parallel screening cascade to identify primary biological activity.

Conclusion and Future Directions

The exploration of novel chemical entities like this compound is fundamental to the discovery of next-generation therapeutics. The piperidinone core structure provides a strong rationale for investigating its potential bioactivity across several key therapeutic areas. The structured, hypothesis-driven approach detailed in this guide, beginning with in silico predictions and progressing to a cascade of robust in vitro assays, provides a resource-efficient pathway to identify and validate its primary pharmacological profile. Positive results from this initial screening phase would warrant progression to more complex secondary assays, mechanism of action studies, and eventual in vivo validation in relevant disease models.

References

A Comprehensive Technical Guide to the IUPAC International Chemical Identifier (InChI) System: A Case Study of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern research landscape, the unambiguous identification of chemical substances is paramount for data integrity, collaboration, and discovery. Traditional methods, such as chemical names, suffer from ambiguity due to synonyms, while graphical representations are not machine-readable for large-scale data mining. The IUPAC International Chemical Identifier (InChI) provides a robust, non-proprietary, and open-source solution, creating a unique textual string for any given chemical structure.[1][2][3] This guide provides an in-depth analysis of the InChI system through a detailed case study of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. We will deconstruct its Standard InChI and the corresponding hashed InChIKey, elucidate the generation process, and explore its critical applications for researchers, scientists, and drug development professionals. This document serves as a technical primer, demonstrating how the InChI standard underpins the principles of FAIR (Findable, Accessible, Interoperable, and Re-usable) data in chemistry.[4]

The Imperative for a Standardized Chemical Identifier

The digital transformation of chemical research has exposed the critical flaws in legacy identification methods. A single compound, such as diazepam, can have hundreds of different names in a database like PubChem, making comprehensive data aggregation nearly impossible.[5] The InChI was developed by IUPAC and the InChI Trust to address this challenge by algorithmically converting a chemical structure into a unique, canonical identifier.[6]

The core advantages of the InChI system are:

  • Uniqueness: Every distinct chemical structure has a unique InChI string.[2]

  • Non-Proprietary: It is an open standard, free to use and implement, unlike proprietary identifiers like CAS Registry Numbers.[2][7]

  • Computability: InChIs are generated directly from structural information, not assigned by a central authority.[2][7]

  • Layered Information: The InChI string is structured in layers, representing different aspects of the molecule such as connectivity, stereochemistry, and isotopic composition, which can be selectively used depending on the application.[2][6][8]

This system is the backbone for linking disparate chemical databases, enabling seamless data exchange and enhancing the reliability of chemical information on a global scale.[5][9]

Deconstructing the Target Molecule: this compound

To understand the InChI system in practice, we will use this compound as our model compound. This molecule is a salt, composed of an organic cation and a bromide anion, a structural feature that the InChI algorithm is designed to handle explicitly.

Identifier Value
IUPAC Name 1-(2-aminoethyl)piperidin-2-one;hydrobromide
CAS Number 1185303-09-6[10][11]
Molecular Formula C₇H₁₅BrN₂O[10][11][12]
Molecular Weight 223.11 g/mol [10][11][12]
SMILES O=C1N(CCN)CCCC1.Br

Generating and Analyzing the Standard InChI and InChIKey

The generation of an InChI is a deterministic, multi-step process that ensures any valid representation of a molecule yields the identical identifier.[5]

The algorithm follows three primary stages:

  • Normalization: The input structure is processed to fit a consistent chemical model. This includes disconnecting salts, handling tautomers, and normalizing charge information.[2][8][13] For our target molecule, the covalent organic structure is separated from the bromide ion.

  • Canonicalization: A unique set of numerical labels is assigned to each atom based on its connectivity. This process is algorithmic and ensures that the final representation is independent of the way the structure was initially drawn.[2][8][14]

  • Serialization: The normalized and canonicalized information is converted into the final, layered InChI string.[2][7][8]

G cluster_input Input Structure cluster_process InChI Algorithm cluster_output Output Identifiers Input SMILES / MOL file (O=C1N(CCN)CCCC1.Br) Normalization Step 1: Normalization (Disconnect Salt) Input->Normalization Canonicalization Step 2: Canonicalization (Assign Unique Atom Numbers) Normalization->Canonicalization Serialization Step 3: Serialization (Build Layered String) Canonicalization->Serialization InChI Standard InChI String Serialization->InChI InChIKey Standard InChIKey InChI->InChIKey SHA-256 Hash

Workflow for generating Standard InChI and InChIKey.

This protocol describes a validated method for generating the Standard InChI and InChIKey using widely available online tools.

  • Obtain Structural Representation: Secure a valid machine-readable format for the molecule, such as the SMILES string: O=C1N(CCN)CCCC1.Br.

  • Select a Conversion Tool: Navigate to a reliable chemical identifier resolver, such as the NCI/CADD Chemical Identifier Resolver or the PubChem Server Side Structure Editor.[1][5] These platforms use validated versions of the InChI generation software.

  • Input the Structure: Paste the SMILES string into the input field of the chosen tool.

  • Specify Standard InChI: Ensure that the generation options are set to produce the "Standard" InChI and InChIKey. The Standard InChI (prefixed InChI=1S/) is crucial for interoperability as it uses a fixed set of rules, particularly for tautomerism and stereochemistry.[13][15][16]

  • Execute and Record: Initiate the conversion. The tool will output the following identifiers for this compound:

    • Standard InChI: InChI=1S/C7H14N2O.BrH/c8-3-6-9-5-2-1-4-7(9)10;/h1-6,8H2;1H

    • Standard InChIKey: LHYLOGZNNYCFQZ-UHFFFAOYSA-N

The InChI string is a concatenation of layers, each providing specific structural information.

Layer Value Interpretation
Version 1SIndicates a Standard InChI, Version 1.
Formula /C7H14N2O.BrHThe molecular formula of the two disconnected components: the organic moiety and hydrogen bromide.
Connectivity /c8-3-6-9-5-2-1-4-7(9)10;Defines the covalent bonds of the non-hydrogen atoms in the organic part, based on their canonical numbering.
Hydrogen /h1-6,8H2;1HSpecifies the locations of hydrogen atoms. 1-6,8H2 corresponds to the organic part, and ;1H corresponds to the hydrogen bromide.

The InChIKey is a 27-character, fixed-length hash of the InChI string, designed for efficient database indexing and web searching.[2][6][16] It is generated using the SHA-256 algorithm.[5]

InChIKey: LHYLOGZNNYCFQZ-UHFFFAOYSA-N

Component Value Derivation and Interpretation
Connectivity Hash LHYLOGZNNYCFQZThe first 14 characters are a hash of the main InChI layer (formula and connectivity). This part identifies the core molecular skeleton.
Stereo/Isotope Hash UHFFFAOYThe next 8 characters are a hash of the remaining layers (stereochemistry, isotopic, etc.). For our achiral, non-isotopic molecule, this corresponds to a standard "no information" hash.
Protons Flag SA flag indicating the protonation state.
Standard Flag AA flag indicating that this is a Standard InChIKey.
Version NIndicates Version 1 of the InChI algorithm.

It is critical to understand that hashing is a one-way process; the original InChI string cannot be regenerated from the InChIKey.[16] Therefore, a lookup service or database is required to resolve an InChIKey back to its full structure.

Practical Applications in Research and Drug Development

The InChIKey acts as a digital fingerprint for a molecule, enabling powerful applications across the research and development lifecycle.

  • Database Interoperability: It is the primary key used to link information across major chemical databases like PubChem, ChEMBL, and ChemSpider.[2][5] A researcher can use an InChIKey to find all public data associated with a compound, regardless of how it was named or drawn in different sources.

  • Data Aggregation and Mining: In cheminformatics and drug discovery, InChIKeys allow for the rapid collation of datasets for QSAR modeling, liability assessment, and systems biology research.[9][17]

  • Unambiguous Communication: In publications, patents, and electronic lab notebooks, citing the InChIKey removes all ambiguity about the chemical structure being discussed, enhancing scientific reproducibility.

  • Inventory and Regulatory Management: In chemical inventory systems, the InChIKey prevents duplicate entries for the same compound registered under different names, streamlining logistics and regulatory compliance.

G cluster_sources Linked Data Sources InChIKey {InChIKey LHYLOGZNNYCFQZ-UHFFFAOYSA-N} PubChem PubChem Database InChIKey->PubChem Patents Patent Literature (e.g., WIPO) InChIKey->Patents ELN Electronic Lab Notebook (Internal Registry) InChIKey->ELN Literature Scientific Publication (Journal Article) InChIKey->Literature ChemSpider ChemSpider Database InChIKey->ChemSpider

The InChIKey as a central hub for linking diverse chemical data.

Conclusion

The IUPAC InChI and InChIKey are foundational standards that bring order and efficiency to the complex world of chemical information. By providing a universal, computable, and unambiguous method of identifying chemical substances, they accelerate research, enhance data quality, and foster collaboration. The detailed deconstruction of the InChIKey for this compound illustrates the logic and power embedded within this 27-character string. For researchers, scientists, and drug development professionals, a thorough understanding of the InChI system is no longer optional—it is an essential competency for navigating the modern, data-driven scientific landscape.

References

A Comprehensive Guide to the Purity Analysis of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a key intermediate in pharmaceutical development. Recognizing the critical impact of purity on the safety, efficacy, and stability of final drug products, this document details a multi-faceted analytical strategy. We delve into the rationale behind method selection, provide step-by-step protocols for core analytical techniques, and emphasize the importance of a holistic approach that combines chromatographic separation, spectroscopic identification, and classic quantitative analyses. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of piperidinone-based pharmaceutical compounds.

Introduction: The Criticality of Purity

This compound (MW: 223.11 g/mol ) is a heterocyclic compound featuring a piperidinone ring, a primary amino group, and a hydrobromide salt form.[1][2] Its structure makes it a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity of such an intermediate is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, may possess their own pharmacological or toxicological profiles, potentially compromising the final API.[3][4][5]

Regulatory bodies mandate rigorous characterization and control of impurities. Guidelines such as the International Council for Harmonisation (ICH) Q3A(R2) provide a framework for reporting, identifying, and qualifying impurities in new drug substances, setting clear thresholds that dictate the level of analytical scrutiny required.[3][4][6][7] Therefore, a robust analytical strategy is essential to ensure that each batch of this compound meets the stringent quality standards required for pharmaceutical use.

Understanding the Impurity Landscape

A successful purity analysis begins with a theoretical assessment of potential impurities. These can be broadly categorized:

  • Organic Impurities:

    • Process-Related: Unreacted starting materials, intermediates from incomplete reactions (e.g., 1-(2-bromo-ethyl)-piperidine hydrobromide), and by-products from side reactions are common.[8] Their presence and levels are highly dependent on the specific synthetic route employed.[9][10][11]

    • Degradation Products: The lactam ring is susceptible to hydrolysis, which would open the ring structure. The primary amine is a potential site for oxidation.

  • Inorganic Impurities: These include reagents, catalysts, and inorganic salts that may carry over from the manufacturing process.[5][6]

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification must be controlled.[12][13][14] Their limits are strictly defined by guidelines like ICH Q3C and USP <467>.[12][15][16]

The Integrated Analytical Strategy

No single technique can provide a complete purity profile. A holistic strategy employing orthogonal methods is required to accurately quantify the main component and characterize all relevant impurities.

Caption: Overall workflow for the comprehensive purity analysis.

Chromatographic Methods: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the principal technique for separating and quantifying non-volatile organic impurities.

Rationale for HPLC Method Development

The target molecule is polar, containing a primary amine and a lactam. This dictates the choice of chromatographic conditions:

  • Stationary Phase: A C18 (octadecyl) column is a robust starting point for reversed-phase chromatography. However, due to the compound's polarity, poor retention can be an issue.[17] Alternative phases like polar-embedded or polar-endcapped columns can offer enhanced retention for polar analytes.

  • Mobile Phase: The key is to control the ionization state of the primary amine (pKa ~9-10). A buffered mobile phase at a slightly acidic pH (e.g., pH 3-4) will ensure the amine is consistently protonated, leading to sharp, symmetrical peaks. A volatile buffer system like ammonium formate or ammonium acetate is preferred if the method is to be coupled with mass spectrometry.

  • Detection: The piperidinone structure contains a carbonyl group which should provide adequate UV absorbance at low wavelengths (e.g., 200-220 nm).

Experimental Protocol: HPLC-UV for Related Substances

This protocol serves as a starting point and must be validated according to ICH Q2(R1) guidelines.[18][19][20][21]

Instrumentation:

  • HPLC system with a UV/PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGeneral purpose reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the amine and good peak shape. Volatile for LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 20 minA broad gradient is used for initial screening of unknown impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 210 nmWavelength for detecting the amide chromophore.
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in Mobile Phase ADissolving in the initial mobile phase prevents peak distortion.

System Suitability: Before sample analysis, inject a standard solution (e.g., 0.05% w/w of the main peak) to verify:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD): ≤ 2.0% for peak area from six replicate injections.

Analysis:

  • Inject a blank (diluent) to identify system peaks.

  • Inject the reference standard solution.

  • Inject the sample solution.

  • Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for unknown impurities initially.

Impurity Identification with LC-MS

For any impurity exceeding the identification threshold (typically 0.10% as per ICH Q3A), its structure must be elucidated.[3][6]

Caption: Decision workflow for identifying unknown impurities.

An LC-MS method, often using the same chromatographic front-end as the purity method, provides the molecular weight of the impurity. Tandem mass spectrometry (MS/MS) fragments the impurity ion, providing structural clues that, combined with knowledge of the synthetic process, allow for a proposed structure.

Analysis of Other Key Purity Attributes

Residual Solvents by Headspace Gas Chromatography (GC)

Residual solvents do not provide therapeutic benefit and must be controlled within strict safety-based limits.[12][13] The USP <467> and ICH Q3C guidelines provide a harmonized methodology and limits for common solvents.[12][14][15] Headspace GC with Flame Ionization Detection (FID) is the standard technique.

Protocol Outline: USP <467> Procedure A

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO, DMF).

  • Incubation: The vial is heated to a specific temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace gas.

  • Injection: A portion of the headspace gas is automatically injected into the GC.

  • Separation & Detection: Solvents are separated on a capillary column (e.g., G43) and detected by FID.

  • Quantification: The response is compared to a standard containing known amounts of the solvents expected to be present from the manufacturing process.

Water Content by Karl Fischer Titration

Water content is a critical parameter as it can affect stability and stoichiometry. The Karl Fischer titration is the definitive method for water determination in pharmaceuticals.[22][23][24]

Protocol Outline: USP <921> Method I (Titrimetric)

  • Apparatus: An automatic Karl Fischer titrator.

  • Reagent Standardization: The Karl Fischer reagent is standardized against a known amount of water or a water standard (e.g., disodium tartrate dihydrate).

  • Sample Analysis: A precisely weighed amount of the sample is dissolved in a suitable anhydrous solvent (e.g., methanol) in the titration vessel.

  • Titration: The sample is titrated with the standardized Karl Fischer reagent to an electrometric endpoint.[23] The volume of titrant is used to calculate the percentage of water in the sample.

Inorganic Impurities by Residue on Ignition (Sulphated Ash)

This test measures the total amount of inorganic matter in the substance.[25] The procedure, described in USP <281>, involves charring the sample and then igniting it at a high temperature in the presence of sulfuric acid until all organic matter is removed.[25][26][27][28]

Protocol Outline: USP <281>

  • Weigh a crucible that has been previously ignited to a constant weight.

  • Add a specified amount of the sample (typically 1-2 g) to the crucible.[26]

  • Moisten the sample with sulfuric acid and heat gently until the sample is thoroughly charred.[28]

  • Ignite the crucible in a muffle furnace at 600 ± 50 °C until the carbon is consumed.[27]

  • Cool in a desiccator, weigh, and calculate the percentage of residue. The process is repeated until a constant weight is achieved.[27]

Assay: Determining the Potency

The assay determines the content of the this compound itself. While HPLC can be used for this, a non-aqueous titration is often a more precise and direct method for a salt.

Non-Aqueous Potentiometric Titration

Rationale: The hydrobromide salt of an amine can be accurately titrated as a base in a non-aqueous acidic solvent. Water can interfere with the titration of weak bases, so an anhydrous environment is crucial.[29][30] Glacial acetic acid is a common solvent that allows for the titration of the bromide anion as a base with a strong acid like perchloric acid.[30][31]

Protocol Outline:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh the sample and dissolve it in glacial acetic acid.

    • Add a few drops of mercuric acetate solution (to complex the bromide and sharpen the endpoint).

    • Titrate with 0.1 N perchloric acid, monitoring the endpoint potentiometrically using a suitable electrode system (e.g., glass-calomel).

  • Calculation: The assay is calculated based on the volume of titrant consumed to reach the endpoint.

Conclusion: Synthesizing Data for a Final Purity Value

The ultimate purity of a batch is determined by synthesizing the data from all the described tests. The most common approach is the mass balance method :

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Residue on Ignition)

This comprehensive approach, grounded in pharmacopeial procedures and regulatory guidelines, ensures that every batch of this compound is rigorously evaluated. By understanding the "why" behind each analytical choice and meticulously executing validated protocols, scientists can ensure the quality and safety of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is a piperidone derivative, a class of compounds noted for a range of biological activities. While this specific molecule is not extensively characterized in the public domain, its structural motifs are present in compounds investigated for various therapeutic applications. Notably, piperidine and piperidone scaffolds are found in molecules targeting the sigma-1 receptor, which is implicated in cancer cell survival and proliferation. Additionally, related structures have been explored as modulators of G protein-coupled receptors like the Trace Amine-Associated Receptor 1 (TAAR1), which plays a role in neuromodulation.

This document provides a comprehensive guide for researchers initiating studies with this compound in a cell culture setting. It outlines foundational protocols for solubilization, cytotoxicity assessment, and proposes experimental avenues to explore its potential mechanisms of action, particularly in the contexts of oncology and cell signaling. The protocols herein are designed to be self-validating, providing a robust framework for the initial characterization of this novel compound.

Reagent Preparation and Handling

The successful application of any small molecule in cell culture begins with its proper solubilization and storage. The following section provides a protocol to determine the optimal solvent and prepare a stock solution of this compound.

Protocol 1: Solubility Assessment and Stock Solution Preparation

Objective: To determine a suitable solvent for this compound and prepare a concentrated stock solution for use in cell culture experiments.

Rationale: Most small molecules are not readily soluble in aqueous solutions like cell culture media. A concentrated stock solution in a cell-culture compatible organic solvent allows for the addition of small volumes to the media, minimizing the final solvent concentration and its potential toxicity to the cells. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solubilizing capacity and relatively low toxicity at concentrations typically below 0.5% (v/v) in culture.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Ethanol, absolute, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preliminary Solubility Test (Small Scale):

    • Weigh out a small amount (e.g., 1 mg) of this compound into three separate sterile microcentrifuge tubes.

    • To the first tube, add 100 µL of DMSO.

    • To the second tube, add 100 µL of absolute ethanol.

    • To the third tube, add 100 µL of sterile PBS.

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. A clear solution indicates good solubility. If the compound does not dissolve, gentle warming (to 37°C) may be attempted. Note: For this application note, we will proceed assuming DMSO is the optimal solvent.

  • Preparation of a 10 mM Stock Solution in DMSO:

    • The molecular weight of this compound (C₇H₁₄N₂O · HBr) is approximately 223.11 g/mol .

    • To prepare a 10 mM stock solution, weigh out 2.23 mg of the compound.

    • Add the 2.23 mg of the compound to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • This yields a 10 mM stock solution.

  • Storage and Handling:

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for long-term storage. For short-term use (1-2 weeks), storage at 4°C may be acceptable, but stability should be verified.

    • When preparing working solutions, thaw an aliquot and dilute it in cell culture medium to the final desired concentration immediately before use.

Cytotoxicity Assessment

A critical first step in characterizing a new compound is to determine its effect on cell viability and to establish a working concentration range. The following protocol describes the use of the MTT assay to determine the half-maximal cytotoxic concentration (CC₅₀).

Protocol 2: Determination of CC₅₀ using the MTT Assay

Objective: To quantify the cytotoxic effect of this compound on a given cell line.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the compound.[2]

Materials:

  • Cells of interest (e.g., a cancer cell line and a non-cancerous control)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][3]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add 100 µL of the solubilization solution to each well.[3]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the CC₅₀ value.

Data Presentation: Hypothetical CC₅₀ Values

Cell LineTypeCC₅₀ (µM) after 48h
DU145Human Prostate Cancer25.4
PC-3Human Prostate Cancer31.2
PNT1ANormal Human Prostate Epithelial>100

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_compound 4. Add Compound to Cells incubate_24h->add_compound prep_dilutions 3. Prepare Compound Dilutions prep_dilutions->add_compound incubate_48h 5. Incubate 48h add_compound->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate 4h add_mtt->incubate_4h add_solubilizer 8. Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance 9. Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability 10. Calculate % Viability read_absorbance->calc_viability plot_data 11. Plot Data & Determine CC50 calc_viability->plot_data

Caption: Workflow for determining the CC₅₀ of a novel compound.

Exploring Potential Mechanisms of Action

Based on the chemical structure of this compound, two potential avenues for its biological activity are explored below: modulation of the sigma-1 receptor, which is often overexpressed in cancer cells, and interaction with the TAAR1 receptor, a Gs-coupled protein.

Hypothesis 1: Anti-proliferative Effects via Sigma-1 Receptor Modulation

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that is involved in cell survival and stress responses.[4][5] Its ligands have been shown to induce anti-proliferative and apoptotic effects in cancer cells.[6] If this compound acts on this target, it may cause cell cycle arrest.

Suggested Follow-up Experiment: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest in a cancer cell line.

Rationale: Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Abbreviated Protocol:

  • Treat a cancer cell line (e.g., DU145) with the compound at its CC₅₀ and a sub-CC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[9]

  • Treat the cells with RNase to prevent staining of double-stranded RNA.[8][10]

  • Stain the cells with a PI solution.

  • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Hypothesized Signaling Pathway

Sigma1_Pathway cluster_membrane Endoplasmic Reticulum cluster_downstream Cellular Effects compound 1-(2-Amino-ethyl)- piperidin-2-one hydrobromide sigma1 Sigma-1 Receptor compound->sigma1 Modulation er_stress ER Stress sigma1->er_stress Induces apoptosis Apoptosis er_stress->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M) er_stress->cell_cycle_arrest

Caption: Potential pathway of sigma-1 receptor-mediated cytotoxicity.

Hypothesis 2: Gs-Coupled Receptor Activation (TAAR1)

Structurally related compounds have been shown to be agonists of TAAR1, a Gs-coupled receptor.[11] Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[12][13]

Suggested Follow-up Experiment: Intracellular cAMP Measurement

Objective: To determine if the compound leads to an increase in intracellular cAMP levels.

Rationale: Measuring changes in the concentration of the second messenger cAMP is a direct way to assess the activation of Gs-coupled receptors.[12][13] Commercially available kits, often based on competitive immunoassay principles like HTRF or ELISA, provide a sensitive method for this quantification.[12][14][15]

Abbreviated Protocol:

  • Seed cells expressing the receptor of interest (e.g., HEK293 cells transfected with TAAR1) in a suitable plate format.

  • Treat the cells with various concentrations of this compound. Include a known agonist (e.g., a trace amine) as a positive control.

  • After a short incubation period (typically 15-30 minutes), lyse the cells.

  • Measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ for receptor activation.

Hypothesized Signaling Pathway

TAAR1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol compound 1-(2-Amino-ethyl)- piperidin-2-one hydrobromide taar1 TAAR1 compound->taar1 Binds & Activates g_protein Gs Protein taar1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates creb pCREB pka->creb Phosphorylates

Caption: Hypothesized TAAR1 Gs-coupled signaling cascade.

Conclusion

While this compound is a largely uncharacterized compound, its chemical structure suggests plausible and interesting biological activities. The protocols and experimental frameworks provided in this application note offer a robust starting point for its in vitro characterization. By first establishing its cytotoxic profile and then exploring its effects on specific cellular pathways, such as cell cycle progression and second messenger signaling, researchers can begin to elucidate the therapeutic potential of this novel molecule.

References

Application Notes & Protocols: 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide as a Novel Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the potential applications of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide as a novel N,N'-bidentate ligand in catalysis. While direct literature on its catalytic use is emerging, its structural features—a secondary amine within a piperidine ring and a primary amino group on an ethyl substituent—present a compelling case for its utility in stabilizing and activating metal catalysts. This guide will focus on its proposed application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, providing theoretical grounding, detailed experimental protocols, and mechanistic insights based on analogous systems.

Introduction to this compound

This compound is an organic compound featuring a piperidin-2-one (a lactam) core functionalized with an aminoethyl group at the nitrogen atom. The molecule possesses two key nitrogen atoms: the tertiary amide nitrogen within the piperidinone ring and a primary amine at the terminus of the ethyl chain. This arrangement allows it to act as a potential bidentate ligand, capable of coordinating to a metal center through both nitrogen atoms, forming a stable five-membered chelating ring.

The hydrobromide salt form ensures stability for storage and handling. For catalytic applications, the free base can be generated in situ or through a separate deprotonation step to enable coordination to the metal precursor. The presence of the lactam carbonyl group may also influence the electronic properties of the ligand and its complexes.

Structural Features and Catalytic Potential

The catalytic potential of 1-(2-Amino-ethyl)-piperidin-2-one stems from its ability to form stable chelate complexes with transition metals, particularly palladium. Bidentate nitrogen ligands are well-established in promoting various cross-coupling reactions by stabilizing the active catalytic species, preventing metal agglomeration, and influencing the reaction's selectivity and efficiency.[1][2][3] The flexible ethyl linker allows for the formation of a low-strain five-membered ring upon coordination, a common feature in effective bidentate ligands for catalysis.

Proposed Catalytic Application: Palladium-Catalyzed Cross-Coupling Reactions

Based on the structural analogy to other N,N'-bidentate ligands successfully employed in catalysis, we propose the use of 1-(2-Amino-ethyl)-piperidin-2-one as a ligand in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.[4][5]

Mechanistic Rationale: The Role of the Ligand

In a typical palladium-catalyzed cross-coupling cycle, the ligand plays a crucial role in several elementary steps:

  • Oxidative Addition: The electron-donating nitrogen atoms of the ligand can increase the electron density on the palladium center, facilitating the oxidative addition of the aryl halide to the Pd(0) species.[6]

  • Transmetalation (Suzuki-Miyaura): The ligand can influence the rate of transmetalation by affecting the steric and electronic environment around the palladium center.

  • Reductive Elimination: The ligand's steric bulk and electronic properties are critical in promoting the final reductive elimination step to yield the cross-coupled product and regenerate the active Pd(0) catalyst.[6]

The bidentate nature of 1-(2-Amino-ethyl)-piperidin-2-one is expected to provide a stable catalytic complex, potentially leading to higher turnover numbers (TON) and turnover frequencies (TOF).

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X ArPd(II)XL Ar-Pd(II)-X (Oxidative Adduct) Oxidative_Addition->ArPd(II)XL Transmetalation Transmetalation (R-B(OR)2) ArPd(II)XL->Transmetalation R-B(OR)2 Base ArPd(II)RL Ar-Pd(II)-R Transmetalation->ArPd(II)RL Reductive_Elimination Reductive Elimination ArPd(II)RL->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-R (Product) Reductive_Elimination->Product Ligand 1-(2-Amino-ethyl)- piperidin-2-one (L) Ligand->Pd(0)L Coordination

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura reaction using a Pd-L complex, where L is 1-(2-Amino-ethyl)-piperidin-2-one.

Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are proposed based on established methodologies for similar catalytic systems. Optimization of reaction conditions (e.g., temperature, solvent, base, catalyst loading) is highly recommended for specific substrates.

General Considerations
  • Ligand Preparation: The free base of 1-(2-Amino-ethyl)-piperidin-2-one can be generated by treating the hydrobromide salt with a suitable base (e.g., NaHCO₃, K₂CO₃) in an organic solvent and extracting the free base. Alternatively, the hydrobromide salt can be used directly with an additional equivalent of base in the reaction mixture.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. It is recommended to perform the reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a hypothetical procedure for the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (3.3 mg, 0.015 mmol, 1.5 mol%).

  • Add K₂CO₃ (414 mg, 3.0 mmol).

  • Add 4-bromotoluene (171 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Add anhydrous toluene (4 mL) and degassed water (1 mL).

  • The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterProposed ConditionRationale
Catalyst Precursor Pd(OAc)₂A common and stable source of Pd(0) in situ.
Ligand 1-(2-Amino-ethyl)-piperidin-2-one HBrProposed N,N'-bidentate ligand.
Pd:Ligand Ratio 1:1.5A slight excess of ligand can ensure full coordination and stabilization of the Pd center.
Base K₂CO₃A common and effective base for Suzuki-Miyaura reactions.
Solvent System Toluene/WaterA biphasic system often used to facilitate the dissolution of both organic and inorganic reagents.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate.
Protocol 2: Heck-Mizoroki Cross-Coupling of an Aryl Iodide with Styrene

This protocol outlines a hypothetical procedure for the coupling of iodobenzene with styrene.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (3.3 mg, 0.015 mmol, 1.5 mol%).

  • Add iodobenzene (204 mg, 1.0 mmol) and anhydrous DMF (5 mL).

  • Add styrene (125 mg, 1.2 mmol) and triethylamine (202 mg, 2.0 mmol).

  • The reaction mixture is stirred and heated to 120 °C for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask 1. Add Reagents to Schlenk Flask Inert 2. Establish Inert Atmosphere (N2/Ar) Flask->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC/GC-MS) Heat->Monitor Cool 6. Cool to RT Monitor->Cool Extract 7. Extraction Cool->Extract Dry 8. Dry Organic Layer Extract->Dry Purify 9. Column Chromatography Dry->Purify Product 10. Isolated Product Purify->Product

Figure 2: General experimental workflow for the proposed cross-coupling reactions.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • The organic solvents used are flammable and should be kept away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound represents a promising, yet underexplored, candidate as a bidentate N,N'-ligand for transition metal catalysis. Its structural features suggest its potential to form stable and active catalysts for important C-C bond-forming reactions like the Suzuki-Miyaura and Heck couplings. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to explore the catalytic applications of this novel ligand. Further experimental validation and optimization are necessary to fully elucidate its catalytic efficacy.

References

Topic: Advanced Formulation Strategies for 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Formulation Science & Drug Delivery Division

Abstract

This technical guide provides a comprehensive framework for the formulation of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a hydrophilic small molecule, into advanced drug delivery systems. Recognizing the challenges associated with delivering polar, low molecular weight compounds, such as rapid systemic clearance and poor membrane permeability, we present detailed, validated protocols for encapsulation using liposomal carriers and biodegradable polymeric nanoparticles. The narrative emphasizes the scientific rationale behind methodological choices, from excipient selection to process parameter optimization. This document is intended for researchers, chemists, and drug development professionals, offering robust, step-by-step protocols, characterization techniques, and in-vitro release assays to guide preclinical development and enhance the therapeutic potential of this and similar chemical entities.

Introduction and Rationale for Formulation

1-(2-Amino-ethyl)-piperidin-2-one is a piperidine derivative, a structural motif present in numerous pharmacologically active compounds.[1] The hydrobromide salt form is commonly employed to enhance the aqueous solubility and chemical stability of basic drug candidates.[2][3] While the specific therapeutic target of this molecule is an active area of investigation, its structure suggests potential utility where modulating cellular pathways is desired.

The primary challenge in the systemic delivery of small, hydrophilic molecules like this hydrobromide salt is their pharmacokinetic profile. High water solubility often leads to a large volume of distribution and rapid renal clearance, resulting in a short biological half-life. Encapsulation within a nanocarrier is a clinically validated strategy to overcome these limitations.[4][5] This approach aims to:

  • Protect the drug from premature degradation.

  • Prolong circulation time by shielding it from rapid clearance mechanisms.

  • Improve bioavailability and therapeutic index.[6]

  • Enable controlled or sustained release of the active pharmaceutical ingredient (API).[7]

This guide focuses on two of the most versatile and well-characterized nanocarrier platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The choice of formulation strategy is dictated by the physicochemical properties of the API.

Table 1: Key Physicochemical Properties of this compound (Illustrative)

PropertyEstimated ValueRationale & Formulation Impact
Molecular Formula C₇H₁₅BrN₂O[8]Low molecular weight influences diffusion across membranes and release kinetics.
Molecular Weight ~223.11 g/mol [8]Suitable for encapsulation within various nanocarrier systems.
Form Solid[9]Amenable to dissolution for encapsulation procedures.
Aqueous Solubility HighAs a hydrobromide salt of a basic compound, it is expected to be highly water-soluble, making it ideal for encapsulation in the aqueous core of liposomes or via w/o/w emulsion for nanoparticles.[10]
LogP (calculated) Low (<0)The charged amine and polar lactam structure suggest high hydrophilicity, which can limit passive diffusion across lipid bilayers. Encapsulation is therefore critical for cellular delivery.[11]
pKa (estimated) ~9-10 (primary amine)The molecule will be positively charged at physiological pH, influencing interactions with charged lipids or polymers and dictating the pH of formulation buffers.

Liposomal Encapsulation via Thin-Film Hydration

Liposomes are self-assembled vesicles composed of a lipid bilayer enclosing an aqueous core.[5] This structure is ideal for encapsulating hydrophilic drugs like this compound within the core, shielding it from the external environment.[12] The thin-film hydration method is a robust and widely used technique for preparing multilamellar vesicles (MLVs), which are subsequently downsized to produce unilamellar vesicles (LUVs) of a defined size.[13]

Scientific Rationale for Component Selection
  • Phospholipid (e.g., DSPC): Disteroyl-sn-glycero-3-phosphocholine (DSPC) is chosen for its high phase transition temperature (Tc ≈ 55°C), which results in a rigid, stable bilayer at physiological temperature (37°C), minimizing premature drug leakage.

  • Cholesterol: The inclusion of cholesterol is critical. It inserts into the lipid bilayer, modulating its fluidity and reducing permeability to the encapsulated hydrophilic drug, thereby enhancing drug retention and stability.[13]

Experimental Workflow: Liposome Preparation

Caption: Workflow for liposomal encapsulation of a hydrophilic drug.

Detailed Protocol
  • Lipid Film Preparation: a. In a round-bottom flask, dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in a suitable organic solvent like chloroform or a chloroform:methanol mixture. b. Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to ~60°C (above the Tc of DSPC). c. Reduce the pressure to evaporate the solvent, rotating the flask to ensure the formation of a thin, uniform lipid film on the inner surface. d. Continue to dry the film under high vacuum for at least 2 hours to remove all residual solvent, which is critical for vesicle integrity.

  • Hydration: a. Prepare a solution of this compound in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a desired concentration (e.g., 10-20 mg/mL). b. Warm the hydration buffer to 60-65°C. c. Add the warm buffer to the lipid film-coated flask. Immediately begin agitating the flask by hand or on the rotary evaporator (with no vacuum) at 60-65°C for 1 hour. This process allows the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs), encapsulating the drug solution.[13]

  • Vesicle Sizing (Extrusion): a. Assemble a handheld liposome extruder with a 100 nm pore size polycarbonate membrane. Pre-heat the extruder block to 60-65°C. b. Load the MLV suspension into one of the extruder syringes. c. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This mechanical stress forces the large MLVs to re-form into smaller, more uniform large unilamellar vesicles (LUVs).[14]

  • Purification: a. To remove the unencapsulated (free) drug, pass the extruded liposome suspension through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) equilibrated with the same buffer used for hydration. b. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules are retained and elute later. Collect the milky-white liposomal fractions.

Characterization

Table 2: Target Product Profile for Liposomal Formulation

ParameterMethodTarget SpecificationRationale
Mean Hydrodynamic Diameter DLS100 ± 20 nmSize is critical for avoiding rapid clearance and for potential passive targeting via the EPR effect.[15]
Polydispersity Index (PDI) DLS< 0.15A low PDI indicates a monodisperse and homogeneous population of vesicles.[15]
Zeta Potential DLS-5 to -25 mVA slight negative charge provides colloidal stability, preventing aggregation.
Encapsulation Efficiency (EE%) HPLC> 30%A measure of the formulation process's success in entrapping the drug.[12]

Calculating Encapsulation Efficiency (EE%):

  • Lyse a known volume of the purified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the drug concentration using a validated HPLC method. This gives you the Amount of Encapsulated Drug.

  • Quantify the drug concentration in the same volume of the unpurified liposome suspension. This gives you the Total Drug Amount.

  • Calculate EE% = (Amount of Encapsulated Drug / Total Drug Amount) × 100.

PLGA Nanoparticle Formulation via Double Emulsion

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer approved by the FDA for use in drug delivery systems.[7] It degrades in vivo via hydrolysis into lactic acid and glycolic acid, which are metabolized by the body. For encapsulating hydrophilic drugs, the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method is the gold standard.[16][17]

Scientific Rationale for Component Selection
  • PLGA: The ratio of lactic to glycolic acid (e.g., 50:50) determines the degradation rate and thus the drug release profile. A 50:50 ratio provides a relatively fast degradation rate.

  • Surfactant (e.g., PVA): Poly(vinyl alcohol) is a stabilizing agent used in the external aqueous phase. It adsorbs to the oil-water interface, preventing the newly formed droplets from coalescing and controlling the final particle size.[17]

  • Organic Solvent (e.g., DCM): Dichloromethane is a water-immiscible solvent that effectively dissolves PLGA and is volatile enough to be removed easily by evaporation.

Experimental Workflow: Double Emulsion Method

G cluster_0 1. Primary Emulsion (w/o) cluster_1 2. Secondary Emulsion (w/o/w) cluster_2 3. Nanoparticle Hardening & Purification A Aqueous Drug Solution (w) C High-Energy Sonication A->C B PLGA in DCM (o) B->C D Primary Emulsion (w/o) F Sonication D->F E Aqueous PVA Solution (w) E->F G Solvent Evaporation (Magnetic Stirring) F->G H Washing & Centrifugation G->H I Lyophilization (Freeze-drying) H->I

Caption: Workflow for PLGA nanoparticle formulation via w/o/w double emulsion.

Detailed Protocol
  • Preparation of Phases: a. Internal Aqueous Phase (w₁): Dissolve this compound in deionized water (e.g., 10 mg in 200 µL). b. Oil Phase (o): Dissolve PLGA (e.g., 100 mg) in dichloromethane (DCM) (e.g., 2 mL). c. External Aqueous Phase (w₂): Prepare a 2% w/v solution of poly(vinyl alcohol) (PVA) in deionized water.

  • Formation of Primary Emulsion (w/o): a. Add the internal aqueous phase (w₁) to the oil phase (o). b. Immediately emulsify using a probe sonicator in an ice bath. Use high energy (e.g., 40-50% amplitude) for a short duration (e.g., 30-60 seconds) to create fine droplets of the drug solution within the polymer solution. This step is critical for achieving high encapsulation.

  • Formation of Secondary Emulsion (w/o/w): a. Immediately pour the primary emulsion into the external aqueous phase (w₂) (e.g., 4 mL). b. Sonicate again, but typically at a lower energy for a longer duration (e.g., 20-30% amplitude for 1-2 minutes) in an ice bath. This disperses the w/o droplets into the larger aqueous phase.

  • Solvent Evaporation: a. Transfer the resulting w/o/w double emulsion into a larger beaker containing a larger volume of 0.5% PVA solution and stir on a magnetic stirrer at room temperature for 3-4 hours. b. The open system allows the DCM to evaporate, causing the PLGA to precipitate and harden into solid nanoparticles, entrapping the drug-laden aqueous droplets.

  • Purification and Collection: a. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C). b. Discard the supernatant, which contains residual PVA and unencapsulated drug. c. Resuspend the pellet in deionized water and repeat the centrifugation step two more times to wash the particles. d. For long-term storage, resuspend the final pellet in a cryoprotectant solution (e.g., 5% sucrose) and lyophilize (freeze-dry) to obtain a fine powder.

Characterization

Table 3: Target Product Profile for PLGA Nanoparticle Formulation

ParameterMethodTarget SpecificationRationale
Mean Hydrodynamic Diameter DLS150 - 250 nmA common size range for systemic delivery, balancing drug load and circulation time.[18]
Polydispersity Index (PDI) DLS< 0.25Indicates a reasonably uniform particle population.[18]
Zeta Potential DLS-15 to -35 mVThe negative charge from PLGA's terminal carboxyl groups provides strong colloidal stability.[6]
Drug Loading (DL%) HPLC1 - 5%Typical range for hydrophilic drugs in PLGA via double emulsion.
Encapsulation Efficiency (EE%) HPLC30 - 60%Highly dependent on process parameters; requires optimization.[16]

Calculating Drug Loading (DL%) and Encapsulation Efficiency (EE%):

  • Weigh a precise amount of lyophilized nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles completely in a suitable solvent (e.g., DMSO or acetonitrile).

  • Quantify the drug concentration using a validated HPLC method. This gives the Weight of Drug in Nanoparticles.

  • DL% = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) × 100.

  • EE% = (Weight of Drug in Nanoparticles / Initial Weight of Drug Used) × 100.

In-Vitro Drug Release Assay

Evaluating the drug release profile is essential for predicting in-vivo performance. The dialysis membrane method is a widely accepted technique for assessing release from nanocarriers.[19][20] It separates the formulation from the release medium, allowing only the released (free) drug to diffuse out for quantification.[21]

Protocol: Dialysis Method
  • Preparation: Rehydrate a precise amount of lyophilized formulation (or use a known volume of fresh suspension) in a release buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Loading: Transfer the suspension into a dialysis bag with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles/liposomes but high enough to allow free passage of the drug (e.g., 10-14 kDa MWCO).

  • Incubation: Place the sealed dialysis bag into a known volume of release buffer (e.g., 50 mL) maintained at 37°C with constant, gentle stirring to ensure sink conditions.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.

  • Analysis: Quantify the drug concentration in the collected aliquots using HPLC.

  • Calculation: Calculate the cumulative percentage of drug released over time, correcting for the amounts removed during sampling.

References

The Strategic Role of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide in the Synthesis of Neurological Disorder Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic utility of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a versatile building block in the development of novel therapeutics for neurological disorders. We will delve into the rationale behind its use, its physicochemical properties, and detailed protocols for its application in the synthesis of potential drug candidates, particularly for conditions such as Alzheimer's disease.

Introduction: The Piperidin-2-one Scaffold in Neuropharmacology

The piperidin-2-one, or δ-valerolactam, core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS). Its rigid, six-membered ring structure provides a defined three-dimensional geometry for the precise orientation of pharmacophoric groups, which is critical for effective interaction with biological targets. The presence of a lactam functionality offers metabolic stability and the potential for hydrogen bonding interactions.

The title compound, this compound, is of particular interest due to the presence of a primary amino group attached to the piperidine nitrogen via an ethyl linker. This primary amine serves as a key reactive handle for introducing a wide array of functional groups and building blocks, enabling the synthesis of diverse chemical libraries for drug discovery. This strategic placement of a reactive site allows for the exploration of structure-activity relationships (SAR) in the quest for potent and selective neurological disorder drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and execution.

PropertyValue
CAS Number 1185303-09-6
Molecular Formula C₇H₁₅BrN₂O
Molecular Weight 223.12 g/mol
Appearance Solid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Note: The hydrobromide salt form enhances the stability and handling of the otherwise basic parent amine.

Application Notes: Rationale for Use in Neurological Drug Synthesis

The utility of this compound in the synthesis of neurological disorder drugs is underpinned by several key principles:

  • Scaffold for Multi-Target-Directed Ligands (MTDLs): The complexity of many neurological disorders, such as Alzheimer's disease, necessitates the development of drugs that can modulate multiple biological targets simultaneously. The piperidin-2-one scaffold, functionalized via the aminoethyl side chain, allows for the incorporation of different pharmacophores to target, for example, both cholinesterases and β-amyloid aggregation.[1]

  • Introduction of Key Pharmacophoric Features: The primary amine allows for the facile introduction of various functionalities through well-established chemical transformations such as amide bond formation, reductive amination, and urea/thiourea formation. This enables the synthesis of derivatives with tailored properties to interact with specific enzyme active sites or protein-protein interfaces.

  • Modulation of Physicochemical Properties: The nature of the substituent introduced at the primary amine can significantly influence the overall physicochemical properties of the final molecule, including its solubility, lipophilicity (LogP), and polar surface area (PSA). These parameters are critical for oral bioavailability and, importantly, for crossing the blood-brain barrier (BBB) to reach CNS targets.

A general workflow for the utilization of this compound in the synthesis of potential neurological drugs is depicted below.

G cluster_0 Starting Material cluster_1 Key Synthetic Transformations cluster_2 Intermediate Library cluster_3 Target Molecules A 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide B Amide Coupling (e.g., with carboxylic acids) A->B R-COOH, Coupling Agents C Reductive Amination (e.g., with aldehydes/ketones) A->C R-CHO, Reducing Agent D Urea/Thiourea Formation (e.g., with isocyanates/isothiocyanates) A->D R-NCO/ R-NCS E N-Acyl Derivatives B->E F N-Alkyl Derivatives C->F G N-Carbamoyl/Thiocarbamoyl Derivatives D->G H Potential Neurological Disorder Drugs (e.g., for Alzheimer's Disease) E->H F->H G->H

Caption: Synthetic pathways from 1-(2-Amino-ethyl)-piperidin-2-one.

Experimental Protocol: Synthesis of a Novel 2-Piperidone Derivative for Alzheimer's Disease Research

The following protocol is a representative example adapted from the synthesis of novel 2-piperidone derivatives designed to inhibit β-amyloid aggregation and neuroinflammation, key pathological features of Alzheimer's disease.[2] This protocol outlines the synthesis of an N-acylated derivative, a common motif in this class of compounds.

Reaction Scheme:

G cluster_0 start 1-(2-Amino-ethyl)-piperidin-2-one (free base) reagent + R-COOH (Substituted Benzoic Acid) product Target N-Acyl Derivative reagent->product EDCI, HOBt, DIPEA DMF, rt, 12h

Caption: Amide coupling reaction.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-(benzyloxy)benzoic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Free Base Preparation: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane, add a slight excess of a base such as triethylamine or DIPEA (1.1 eq) and stir for 30 minutes at room temperature. The resulting mixture containing the free amine can be used directly in the next step after filtration of the precipitated hydrobromide salt of the base, or after extraction and solvent evaporation. For this protocol, we will perform the reaction in situ.

  • Amide Coupling: To a stirred solution of the substituted benzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add DIPEA (2.5 eq).

  • Stir the mixture for 20 minutes at 0 °C to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in a minimal amount of DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated piperidin-2-one derivative.

Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Product Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds targeting neurological disorders. Its bifunctional nature, combining the privileged piperidin-2-one scaffold with a reactive primary amine, provides a robust platform for the generation of diverse chemical entities. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to leverage this key building block in the pursuit of innovative therapies for challenging CNS diseases.

References

Application Notes and Protocols for High-Throughput Screening with 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for drug discovery campaigns. 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (CAS: 1185303-09-6) is a novel chemical entity featuring this key heterocyclic motif, appended with an aminoethyl side chain—a common feature in ligands for various receptors and enzymes.[1]

While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known modulators of G-protein coupled receptors (GPCRs) and other central nervous system targets suggests a rich potential for biological activity. For instance, related aminoethyl-piperidine derivatives have been investigated as ligands for sigma receptors (σ1) and trace amine-associated receptor 1 (TAAR1), both of which are implicated in a range of neurological and psychiatric disorders.[2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening (HTS) of this compound. We provide detailed, field-proven protocols for two distinct HTS assays: a biochemical receptor binding assay and a cell-based second messenger assay. These protocols are designed to be robust, reproducible, and adaptable, providing a solid foundation for identifying and characterizing the bioactivity of this promising compound.[5][6][7]

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for designing meaningful experiments.

PropertyValueSource
CAS Number 1185303-09-6[8]
Molecular Formula C₇H₁₅BrN₂O[8][9]
Molecular Weight 223.12 g/mol [8][9]
Form Solid[10]
Known Hazards Irritant[8][10]

Part 1: Biochemical Screening - A Target-Based Approach

Biochemical assays are fundamental in HTS for directly measuring the interaction between a compound and a purified biological target, such as an enzyme or receptor.[11][12] This approach provides clear, mechanistic information about a compound's ability to bind to or modulate the activity of a specific protein.

Hypothetical Target: Sigma-1 (σ1) Receptor

Based on the prevalence of the piperidine scaffold in known σ1 receptor ligands, we propose a competitive binding assay as a primary screening strategy.[3][4] The σ1 receptor is an intracellular chaperone protein implicated in various cellular functions and is a target for neuropsychiatric and neurodegenerative diseases.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][12] In this assay, a fluorescently labeled σ1 ligand (tracer) will have a high FP value when bound to the σ1 receptor. A test compound that binds to the receptor will displace the tracer, causing it to tumble more rapidly in solution and resulting in a decrease in the FP signal.

Experimental Workflow: σ1 Receptor FP Binding Assay

HTS_FP_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_readout Incubation & Readout Compound 1. Compound Plating (this compound) Serial Dilutions in Assay Buffer Receptor 3. σ1 Receptor Addition (Purified, Solubilized) Compound->Receptor Transfer Controls 2. Control Plating - Max Signal (Tracer + Receptor) - Min Signal (Tracer only) Controls->Receptor Transfer Tracer 4. Fluorescent Tracer Addition (e.g., FITC-labeled Haloperidol) Receptor->Tracer Incubate 5. Incubation (e.g., 60 min at RT, protected from light) Tracer->Incubate Read 6. FP Reading (Plate Reader, Ex/Em appropriate for FITC) Incubate->Read

Caption: Workflow for the σ1 Receptor Fluorescence Polarization HTS Assay.

Detailed Protocol: σ1 Receptor Competitive Binding FP Assay

Materials:

  • Compound: this compound, dissolved in DMSO and serially diluted in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • σ1 Receptor: Purified human σ1 receptor membrane preparation.

  • Fluorescent Tracer: High-affinity σ1 receptor ligand labeled with a fluorophore (e.g., FITC-pentazocine).

  • Plates: Low-volume, black, 384-well microplates.

  • Instrumentation: Multimode plate reader with FP capability.

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate in DMSO.

    • Using an automated liquid handler, dispense 50 nL of compound dilutions into the appropriate wells of the 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO.

  • Reagent Preparation:

    • Dilute the purified σ1 receptor to a final concentration of 10 nM in assay buffer.

    • Dilute the fluorescent tracer to a final concentration of 2 nM in assay buffer. Note: These concentrations must be optimized during assay development to ensure a stable assay window and Z' factor > 0.5.

  • Reagent Addition:

    • Maximum Signal (High Control): Add 5 µL of assay buffer and 5 µL of the σ1 receptor solution to the appropriate wells.

    • Minimum Signal (Low Control): Add 10 µL of assay buffer to the appropriate wells.

    • Test Compound Wells: Add 5 µL of assay buffer and 5 µL of the σ1 receptor solution.

    • Add 10 µL of the fluorescent tracer solution to all wells. The final volume should be 20 µL.

  • Incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates using a multimode plate reader equipped for FP. Use appropriate excitation and emission filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for FITC).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cell-Based Screening - A Phenotypic Approach

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context, providing insights into its cellular permeability, potential toxicity, and impact on signaling pathways.[5][13][14][15]

Hypothetical Pathway: GPCR-Mediated cAMP Modulation

Given the structural alerts for GPCR activity, a logical secondary or orthogonal screen is to assess the compound's effect on a canonical GPCR signaling pathway, such as the modulation of cyclic AMP (cAMP).[2] We will design an assay to detect changes in intracellular cAMP levels, which can indicate agonism or antagonism of Gs or Gi-coupled receptors.

Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET is a robust, homogeneous assay format ideal for HTS.[6] This assay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor). In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. When the cell produces cAMP in response to a stimulus, the cellular cAMP displaces the acceptor, leading to a decrease in the FRET signal. The time-resolved aspect of the measurement minimizes interference from background fluorescence.

Experimental Workflow: cAMP TR-FRET Assay

HTS_FRET_Workflow cluster_cell_prep Cell & Compound Plating cluster_stimulation Cell Stimulation cluster_lysis_readout Lysis & Detection Seed 1. Seed Cells (e.g., HEK293 expressing a target GPCR) into 384-well plates Compound 2. Add Compound (this compound) + PDE Inhibitor (e.g., IBMX) Seed->Compound Agonist 3a. Agonist Mode Add buffer Compound->Agonist Agonist Screen Antagonist 3b. Antagonist Mode Add known agonist (e.g., Forskolin) Compound->Antagonist Antagonist Screen Lysis 4. Cell Lysis & Reagent Addition Add Lysis Buffer containing Eu-Ab (donor) and cAMP-d2 (acceptor) Agonist->Lysis Antagonist->Lysis Incubate 5. Incubation (60 min at RT) Lysis->Incubate Read 6. TR-FRET Reading (Dual wavelength emission) Incubate->Read

Caption: Workflow for a Cell-Based TR-FRET cAMP HTS Assay.

Detailed Protocol: TR-FRET cAMP Assay for GPCR Modulation

Materials:

  • Cells: HEK293 cells stably expressing a GPCR of interest (e.g., a Gi or Gs-coupled receptor).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Compound: this compound.

  • Controls: Known agonist/antagonist for the target GPCR; Forskolin (activates adenylyl cyclase); IBMX (a phosphodiesterase inhibitor).

  • Assay Kit: Commercial TR-FRET cAMP assay kit (containing lysis buffer, Eu-cryptate antibody, and d2-labeled cAMP).

  • Plates: White, solid-bottom, 384-well cell culture plates.

  • Instrumentation: TR-FRET enabled plate reader.

Procedure:

  • Cell Plating:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 10 µL of culture medium into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Add 5 µL of the diluted compound or controls to the cells.

  • Cell Stimulation:

    • For Agonist Mode: Add 5 µL of assay buffer.

    • For Antagonist Mode: Add 5 µL of a known agonist (at its EC₈₀ concentration) to challenge the system.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection Reagent Addition:

    • Prepare the TR-FRET detection reagents according to the manufacturer's protocol by mixing the Eu-cryptate antibody and d2-labeled cAMP in the provided lysis buffer.

    • Add 10 µL of this lysis/detection mix to each well.

  • Incubation:

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a delay time following excitation (e.g., 337 nm).

  • Data Analysis:

    • Calculate the 665/620 emission ratio for each well.

    • Normalize the data to controls. A decrease in the ratio indicates an increase in cellular cAMP.

    • Plot the normalized response against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Forward Look

The protocols outlined in this document provide a robust framework for initiating a high-throughput screening campaign with this compound. By employing both target-based (FP) and cell-based (TR-FRET) assays, researchers can efficiently identify and validate potential "hits".[11][16] A successful HTS campaign using these methods will generate a dataset that can guide structure-activity relationship (SAR) studies and further optimize this promising chemical scaffold into a lead candidate for drug development.[17][18][19]

References

Application Note: Synthesis of Novel σ1 Receptor Ligands via Reductive Amination of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a high-value therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and neuropathic pain.[1][2][3] Its modulation of calcium signaling and interaction with various ion channels and G-protein-coupled receptors underscores its importance in cellular homeostasis. This application note provides a detailed protocol for the synthesis of novel σ1 receptor ligands utilizing 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide as a versatile building block. We present a robust and efficient methodology centered on reductive amination, a cornerstone reaction in medicinal chemistry, to couple the precursor with various aromatic aldehydes.[4][5] This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities targeting the σ1 receptor.

Introduction: The σ1 Receptor as a Therapeutic Target

The σ1 receptor is a ligand-operated chaperone protein with no sequence homology to other mammalian proteins, setting it apart from conventional receptor classes.[3] It resides predominantly at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it plays a critical role in regulating cellular stress responses and signaling cascades.[6] Ligands that bind to the σ1 receptor can act as agonists or antagonists, modulating its chaperone activity and influencing downstream pathways.[7] The therapeutic potential of σ1 ligands is vast, with candidates being investigated for Alzheimer's disease, depression, and analgesia.[1][8]

The development of selective and potent σ1 ligands often relies on scaffolds that can effectively orient key pharmacophoric features. Piperidine-based structures are prominent in this field, providing a suitable framework for the necessary basic amine and hydrophobic groups required for high-affinity binding.[6][9][10] this compound serves as an ideal starting material, offering a reactive primary amine for facile chemical elaboration while incorporating the core piperidinone moiety.

Precursor Profile: this compound

This section details the properties and handling recommendations for the key starting material.

Physicochemical Data

All quantitative data for the precursor are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1185303-09-6[11]
Molecular Formula C₇H₁₅BrN₂O[11][12][13]
Molecular Weight 223.11 g/mol [11][12][13]
Structure 1-(2-Aminoethyl)piperidin-2-one HBrN/A
Appearance White to off-white solidGeneral
Synonyms 1-(2-Aminoethyl)-2-piperidinone HBr
Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrobromide salt is not widely available, data from analogous amino-piperidine compounds suggest that appropriate precautions are necessary.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

Synthetic Strategy: Reductive Amination

Reductive amination is one of the most effective and widely used methods for forming carbon-nitrogen bonds.[4] The strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[18]

For this application, the primary amine of 1-(2-Amino-ethyl)-piperidin-2-one reacts with an aldehyde to form a Schiff base (imine), which is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. It is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate while being slow to react with the starting aldehyde, thereby minimizing side reactions such as alcohol formation.[18]

Reductive Amination Mechanism Reactants Aldehyde (R'-CHO) + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ Iminium Iminium Ion [R-N=CHR']⁺ Hemiaminal->Iminium - H₂O Product Secondary Amine (R-NH-CH2-R') Iminium->Product + NaBH(OAc)₃ (Hydride Source) Experimental Workflow start 1. Combine Reactants add_base 2. Add Triethylamine (TEA) start->add_base add_reductant 3. Add NaBH(OAc)₃ add_base->add_reductant react 4. Stir at RT (4-16h) Monitor by TLC/LC-MS add_reductant->react workup 5. Aqueous Workup (Quench, Extract, Dry) react->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS, HPLC) purify->analyze product Final Purified Ligand analyze->product

References

Application Notes & Protocols: Establishing In Vitro Working Concentrations for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for a Novel Piperidine Derivative

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is a small molecule belonging to the piperidine class of compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and research compounds. While specific biological data for this compound is not extensively documented in peer-reviewed literature, related structures have shown activity in various biological systems. For instance, derivatives of aminoethyl-piperidine have been investigated as σ1 receptor ligands for potential antiproliferative effects[1], and similar piperidinone structures have been explored as NLRP3 inflammasome inhibitors or modulators of receptors like the trace amine-associated receptor 1 (TAAR1)[2].

Given the novelty of this specific agent, establishing its optimal working concentration is the foundational first step for any in vitro investigation. This guide provides a comprehensive framework for researchers to systematically determine the effective concentration range of this compound. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data. We will focus on establishing a cytotoxicity profile as the initial screen, a critical parameter that informs the concentration range for all subsequent functional or mechanistic assays.

Compound Properties and Stock Solution Preparation

Prior to experimentation, it is crucial to properly handle and solubilize the compound to ensure accurate and consistent dosing.

Physicochemical Data Summary
PropertyValueSource
Chemical Name This compoundSanta Cruz Biotechnology[3][4]
Synonyms 1-(2-Aminoethyl)-2-piperidinone hydrobromideSigma-Aldrich[5]
Molecular Formula C₇H₁₄N₂O · HBrBLDpharm[6]
Molecular Weight 223.11 g/mol (as hydrobromide salt)Inferred from formula
Appearance SolidSigma-Aldrich
Storage Store powder at -20°C for long-term stability (up to 3 years recommended)Captivate Bio[7], MCE[8]
Protocol: Preparation of a 10 mM Master Stock Solution

The causality behind preparing a concentrated master stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is twofold: it enhances the stability of the compound and minimizes the volume of solvent added to the aqueous cell culture medium, thereby reducing potential solvent-induced toxicity.[9]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of the compound to ensure all powder is collected at the bottom.[7]

  • Calculation: To prepare a 10 mM stock solution, weigh out a precise amount of the compound. For example, to make 1 mL of a 10 mM stock:

    • Mass = Molarity × Volume × Molecular Weight

    • Mass = 0.010 mol/L × 0.001 L × 223.11 g/mol = 0.0022311 g = 2.23 mg

  • Dissolution: Carefully add the weighed powder to a sterile vial. Add the calculated volume of DMSO (in this case, 1 mL) to the vial.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the 10 mM master stock into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term stability (up to 6 months).[7][8] This practice is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

Foundational Experiment: Determining Cytotoxicity (IC₅₀)

The first step in characterizing any new compound is to determine its effect on cell viability. This establishes the concentration range where the compound is tolerated by the cells versus the range where it is cytotoxic. This data is essential for designing subsequent experiments, ensuring that observed effects are due to the compound's specific biological activity rather than non-specific toxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[10]

Workflow for In Vitro Compound Screening

The following diagram outlines the general workflow for testing a new compound, starting from the master stock and proceeding to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis stock 10 mM Master Stock in DMSO serial_dil Prepare Intermediate Serial Dilutions in DMSO stock->serial_dil Step 1 working_dil Prepare Final Working Solutions in Culture Medium serial_dil->working_dil Step 2 seed Seed Cells in 96-Well Plate treat Treat Cells with Working Solutions seed->treat Step 3 incubate Incubate (e.g., 24-72h) treat->incubate Step 4 assay Perform Viability Assay (e.g., Add MTT Reagent) incubate->assay Step 5 read Read Absorbance (570 nm) assay->read Step 6 normalize Normalize Data to Vehicle Control read->normalize Step 7 plot Plot Dose-Response Curve normalize->plot Step 8 calc Calculate IC₅₀ Value plot->calc Step 9 end Determine Non-Toxic Concentration Range for Functional Assays calc->end Final Output

Caption: General workflow for determining the in vitro working concentration.

Protocol: MTT Cell Viability Assay

This protocol is designed to first screen the compound over a wide concentration range to identify the active window, followed by a more focused experiment to determine the precise 50% inhibitory concentration (IC₅₀).

Materials:

  • Cell line of interest (e.g., HeLa, A549, HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom, sterile tissue culture plates

  • 10 mM master stock of this compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[10][11]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[10][12]

Step-by-Step Methodology:

Part A: Cell Seeding

  • Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[11]

Part B: Compound Dilution and Treatment

  • Intermediate Dilutions: Prepare a serial dilution series of the compound in DMSO. This is crucial to avoid compound precipitation when transferring to aqueous media.

  • Working Solutions: Prepare the final working solutions by diluting the intermediate DMSO stocks into complete culture medium. Crucially, ensure the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent toxicity. [7][8] A vehicle control containing the same final concentration of DMSO must be included.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared working solutions (including controls) to the respective wells.

Part C: Incubation and Assay

  • Incubate the treated plate for the desired exposure time (a 48-72 hour incubation is common for cytotoxicity studies).[13]

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[12]

  • Add 100 µL of solubilization solution to each well.[10]

  • Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified incubator, protected from light, to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Recommended Concentration Ranges

The choice of concentration range is a balance between exploring a wide chemical space and efficiently identifying the active range.

Experiment TypePurposeRecommended ConcentrationsRationale
Initial Range-Finding Screen To identify the approximate order of magnitude of compound activity.0.1 µM, 1 µM, 10 µM, 30 µM, 100 µMThis broad, logarithmic spacing efficiently covers several orders of magnitude to quickly identify a "hit" range. Starting at 10-30 µM is a common practice in high-throughput screening.[14]
IC₅₀ Determination To precisely calculate the concentration that causes 50% inhibition.8-point, 3-fold serial dilution centered around the estimated IC₅₀ from the initial screen.This provides a detailed curve with sufficient data points for accurate non-linear regression analysis to calculate the IC₅₀ value.

Data Analysis and Interpretation

Proper analysis and interpretation are predicated on the inclusion of appropriate controls.

Mandatory Controls:

  • Untreated Cells: Cells in medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is the proper reference for 100% viability.[8]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm the assay is working.

  • Medium Blank: Wells with medium but no cells, to measure background absorbance.

Calculation Steps:

  • Background Subtraction: Subtract the average absorbance of the medium blank wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) × 100

  • IC₅₀ Calculation: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC₅₀ value.

The resulting IC₅₀ value represents the cytotoxic potential of this compound. For subsequent functional assays (e.g., enzyme inhibition, gene expression analysis), it is imperative to use concentrations well below the IC₅₀ (typically ≤ IC₅₀/10) to ensure that any observed effects are not artifacts of cell death.

References

Analytical standards for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to establishing robust analytical standards for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, designed for researchers, scientists, and drug development professionals. This document provides a framework for identity confirmation, purity assessment, and quantitative analysis, grounded in fundamental principles and regulatory expectations.

Introduction: Establishing a Foundation for Quality

This compound (CAS: 1185303-09-6) is a piperidine derivative that can serve as a key building block in organic synthesis or emerge as a process-related impurity or metabolite in pharmaceutical development.[1][2] The establishment of rigorous analytical standards is paramount for any chemical entity intended for use in a regulated environment. These standards ensure the material's identity, purity, and strength, which are critical for reproducible research, process control, and ultimately, patient safety.

The development of analytical procedures should be a systematic process. As outlined in the International Council for Harmonisation (ICH) Q14 guideline, a science- and risk-based approach is essential for creating analytical methods that are fit for their intended purpose throughout their lifecycle.[3][4][5][6] This guide presents a series of protocols and application notes designed to establish a comprehensive analytical control strategy for this compound, ensuring that the methods are self-validating and scientifically sound.

Part 1: Physicochemical and Identity Confirmation

The first step in characterizing any analytical standard is to confirm its fundamental properties and molecular structure. This foundational data serves as the primary reference against which all subsequent batches are compared.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 1185303-09-6[1][2]
Molecular Formula C₇H₁₅BrN₂O[1][2]
Molecular Weight 223.11 g/mol [1]
Appearance White to off-white solidGeneral Expectation
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.Inferred from Structure
Protocol for Identity Confirmation

A combination of spectroscopic techniques should be employed to unequivocally confirm the identity of the material. The following workflow provides a multi-faceted approach to structural verification.

cluster_0 Identity Confirmation Workflow start Reference Material ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms Step 1 nmr NMR Spectroscopy (¹H, ¹³C) Definitive Structure Elucidation ms->nmr Step 2 ftir FTIR Spectroscopy Confirms Functional Groups nmr->ftir Step 3 pass Identity Confirmed ftir->pass Step 4

Workflow for confirming the identity of the reference material.

A. Mass Spectrometry (MS) for Molecular Weight Verification

  • Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which is the most direct method for confirming the molecular weight of the compound. Electrospray ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar, pre-charged (salt) molecules, minimizing fragmentation and yielding a clear molecular ion.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or water/acetonitrile (50:50 v/v).

    • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Expected Result: The primary amine and piperidine nitrogen are readily protonated. The expected ion is the protonated free base, [M+H]⁺, corresponding to the cationic portion of the salt.

    • Free Base (C₇H₁₄N₂O) MW = 142.20 g/mol

    • Expected [M+H]⁺ = 143.2 m/z

B. Nuclear Magnetic Resonance (NMR) for Structural Elucidation

  • Causality: NMR spectroscopy is the gold standard for unambiguous structure determination. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides analogous information for the carbon skeleton.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (≥400 MHz recommended for better resolution).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Interpretation: The spectra should be consistent with the structure of 1-(2-Amino-ethyl)-piperidin-2-one. Key expected signals include multiplets for the piperidine ring protons, and distinct signals for the two ethylenediamine bridge methylene groups.

C. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

  • Causality: FTIR spectroscopy is a rapid and reliable technique to confirm the presence of key functional groups, providing orthogonal evidence of identity.

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Result: The spectrum should display characteristic absorption bands:

    • ~1650 cm⁻¹: Strong C=O stretch (amide I band).

    • ~3400-3200 cm⁻¹: N-H stretching from the primary amine.

    • ~2950-2850 cm⁻¹: C-H stretching from the alkyl chains.

Part 2: Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical substances and separating them from potential process-related impurities and degradation products.[7][8]

HPLC Method Development Strategy

  • Causality: The target analyte is a polar, basic compound, making reverse-phase HPLC a suitable choice. A C18 column provides a non-polar stationary phase. To achieve good peak shape and retention for a basic amine, the mobile phase must be buffered at a low pH (e.g., pH 2.5-3.5) to ensure the analyte is in a consistent, protonated state, which minimizes tailing caused by interaction with residual silanols on the silica support. A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable runtime. UV detection is appropriate due to the presence of the amide chromophore.

cluster_1 HPLC Method Development Logic cluster_2 Mobile Phase Optimization analyte Analyte: Polar, Basic Salt mode Select Mode: Reverse-Phase HPLC analyte->mode column Select Column: C18 (e.g., 4.6x150mm, 3.5µm) mode->column mobile_phase Mobile Phase Design column->mobile_phase ph Low pH Buffer (e.g., pH 3.0 Phosphate) Ensures consistent protonation, improves peak shape mobile_phase->ph organic Organic Modifier (Acetonitrile) Controls retention mobile_phase->organic gradient Gradient Elution Resolves impurities with varying polarities mobile_phase->gradient detector Select Detector: UV/DAD (210 nm) result Result: Robust & Resolving Method detector->result

Decision logic for developing the HPLC purity method.
Detailed HPLC Protocol for Purity Determination

This protocol is a starting point and should be fully validated according to ICH Q2(R2) guidelines before routine use.[9]

Chromatographic Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 15 min; hold at 50% B for 2 min; return to 5% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV, Diode Array Detector (DAD) monitoring at 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using Mobile Phase A.

  • Injection Sequence: Inject a blank (Mobile Phase A), followed by five replicate injections of the standard solution (for system suitability), and then inject the sample solution in duplicate.

System Suitability Testing (SST)
  • Trustworthiness: SST is a non-negotiable part of any validated analytical procedure. It ensures that the chromatographic system is performing adequately on the day of analysis.[3]

  • Acceptance Criteria: The following criteria must be met from the five replicate injections of the standard before any samples are analyzed.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 1.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 0.5%Demonstrates system stability.

Part 3: Assay (Quantitative Content)

While HPLC purity provides a relative measure of the main component, an assay determines its absolute content. This is typically expressed as a weight/weight percentage (% w/w).

Protocol for Assay by HPLC with External Standard
  • Causality: This method leverages the validated HPLC purity method but uses a well-characterized reference standard to quantify the analyte in a sample. It is highly specific and accurate.

  • Procedure:

    • Reference Standard Preparation: Prepare a certified reference standard of this compound at a known concentration (e.g., 0.5 mg/mL) in Mobile Phase A.

    • Sample Preparation: Prepare the sample to be tested at approximately the same concentration (0.5 mg/mL) in Mobile Phase A, ensuring the weight is accurately recorded.

    • Analysis: Following a successful SST, inject the standard and sample solutions.

    • Calculation: The assay (% w/w) is calculated by comparing the peak area of the analyte in the sample preparation to the peak area in the reference standard preparation, accounting for the respective weights and dilutions.

Alternative Protocol: Assay by Non-Aqueous Titrimetry
  • Causality: As a hydrobromide salt of a compound with two basic nitrogen atoms, non-aqueous acid-base titration offers a simple, cost-effective, and precise alternative for determining the total base content. This method is orthogonal to HPLC and can corroborate assay results.

  • Procedure:

    • Accurately weigh approximately 150 mg of the sample into a clean, dry titration vessel.

    • Dissolve the sample in 50 mL of a suitable non-aqueous solvent (e.g., glacial acetic acid).

    • Add a few drops of a suitable indicator (e.g., crystal violet).

    • Titrate with standardized 0.1 N Perchloric Acid (in acetic acid) to the endpoint (e.g., a green-to-blue color change).

    • Perform a blank titration and subtract the volume of titrant consumed by the blank.

    • Calculation: Each mole of this compound will react with two moles of perchloric acid. Calculate the % assay based on the volume of titrant consumed, its normality, and the sample weight.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and consistently achieve high yields and purity.

Table of Contents

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Synthesis Overview

The synthesis of 1-(2-Amino-ethyl)-piperidin-2-one, a substituted δ-valerolactam, is a multi-step process that requires careful control of reaction conditions to achieve optimal yields. The most common and reliable synthetic strategy involves the construction of a linear precursor followed by an intramolecular cyclization to form the six-membered lactam ring. The primary amine on the side chain must be protected throughout the synthesis and deprotected in the final step.

The general workflow is outlined below. This guide will focus on a common route utilizing a Boc-protected aminoethyl moiety, which offers robust protection and straightforward deprotection.

Synthesis_Workflow cluster_0 Precursor Assembly cluster_1 Lactam Ring Formation cluster_2 Final Product Generation A N-Boc-ethylenediamine C Step 1: Nucleophilic Substitution A->C B Ethyl 5-bromopentanoate B->C D Linear Amino Ester Precursor C->D E Step 2: Saponification D->E F Amino Acid Precursor E->F G Step 3: Intramolecular Cyclization (Lactamization) F->G H Boc-Protected Lactam G->H I Step 4: Acidic Deprotection & Salt Formation (HBr) H->I J 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to low yields or impure products.

Question 1: My overall yield is consistently low. Where should I start investigating?

A low overall yield can result from suboptimal conditions in any of the four key stages. The most critical step is typically the intramolecular cyclization (lactamization).

Initial Diagnostic Steps:

  • Analyze Intermediates: Do not proceed to the next step without confirming the identity and purity of each intermediate (via TLC, LC-MS, or NMR). A low yield in an early step will cascade through the entire synthesis.

  • Focus on Lactamization: The cyclization of the amino acid precursor is often the lowest-yielding step. This reaction is in competition with intermolecular polymerization.

  • Check Reagent Quality: Ensure all reagents, especially the bromopentanoate ester and the cyclization agents, are pure and dry. Solvents must be anhydrous where specified.

Troubleshooting_Yield Start Low Overall Yield Check_Intermediates Purity of Intermediates Confirmed? Start->Check_Intermediates Check_Lactamization Lactamization Step Yield > 70%? Check_Intermediates->Check_Lactamization Yes Problem_Step1 Troubleshoot Step 1: Nucleophilic Substitution Check_Intermediates->Problem_Step1 No Check_Reagents Reagents & Solvents Anhydrous/Pure? Check_Lactamization->Check_Reagents Yes Problem_Step3 Troubleshoot Step 3: Lactamization (See Q2/Q3) Check_Lactamization->Problem_Step3 No Problem_Reagents Purify/Replace Reagents & Solvents Check_Reagents->Problem_Reagents No Success Yield Improved Check_Reagents->Success Yes

Caption: Decision tree for troubleshooting low synthesis yield.

Question 2: During the lactamization step (Step 3), I'm observing a significant amount of a white, insoluble precipitate, which I believe is a polymer. How can I prevent this?

This is a classic problem where intermolecular aminolysis competes with the desired intramolecular cyclization. The formation of polyamides is favored at high concentrations.

Causality: The terminal amine of one molecule attacks the activated carboxyl group of another molecule, leading to a chain reaction and polymerization.

Solutions:

SolutionMechanism of ActionKey Considerations
High-Dilution Conditions Reduces the probability of intermolecular collisions, thereby favoring the intramolecular reaction pathway.Use a syringe pump for slow addition of the amino acid precursor to a large volume of refluxing solvent. Target a final concentration of 0.01-0.05 M.
Choice of Solvent High-boiling, non-polar solvents like toluene or xylene are often effective as they can help sequester the polar reactive intermediates.Ensure the solvent is rigorously dried. The use of a Dean-Stark apparatus can help remove water formed during the reaction.
Activating Agent Using a coupling agent like EDC or DCC can facilitate amide bond formation at lower temperatures, but can still lead to polymerization if concentration is high.For thermal cyclization without coupling agents, higher temperatures (refluxing toluene/xylene) are needed, making high dilution even more critical.

Question 3: The lactamization reaction is very slow or does not go to completion. How can I drive it forward?

Incomplete conversion is often due to insufficient activation of the carboxylic acid or unfavorable reaction kinetics.

Causality: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires either thermal energy to drive off water or chemical activation of the carboxylate.

Solutions:

  • Thermal Activation: This is the simplest method. Refluxing in a high-boiling solvent like toluene or xylene for 12-24 hours is often sufficient. The key is the azeotropic removal of water.

  • Chemical Activation: Convert the carboxylic acid to a more reactive species.

    • Acid Chloride: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will cyclize readily upon addition to a non-nucleophilic base (like triethylamine) under high dilution. This method is very effective but adds an extra synthetic step.

    • Coupling Reagents: Use standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are efficient but can be costly and require careful purification to remove byproducts (e.g., DCU).

  • Catalysis: The use of acid or base catalysts is generally avoided for this specific cyclization as it can lead to side reactions, including racemization if chiral centers are present or cleavage of the Boc protecting group.

Question 4: My final product is an oil or fails to crystallize properly after deprotection and salt formation. What are the likely impurities?

Difficulty in crystallization suggests the presence of impurities that are disrupting the crystal lattice formation.

Common Impurities & Solutions:

ImpuritySourceRemoval Strategy
Unreacted Boc-Protected Lactam Incomplete deprotection (Step 4).Ensure sufficient reaction time and an adequate excess of strong acid (e.g., 4M HCl in Dioxane, or HBr in Acetic Acid). Monitor deprotection by TLC or LC-MS.
Polymeric Byproducts Side reactions during lactamization (Step 3).These are typically high molecular weight and have different solubility profiles. Attempt trituration with a solvent in which the desired product is insoluble but the polymer is soluble (e.g., diethyl ether or ethyl acetate).
Excess HBr Using a large excess during salt formation.Remove excess HBr under high vacuum. Be cautious not to heat excessively, which could cause decomposition.
Solvent Residue Incomplete drying of the product.Dry the product thoroughly under high vacuum for several hours. If the product is an oil, co-evaporation with a volatile solvent like dichloromethane can help remove residual high-boiling solvents.

Recrystallization: If impurities persist, recrystallization is the best option. A common solvent system for hydrobromide salts is Ethanol/Diethyl Ether. Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity is observed. Cool slowly to promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the key lactamization step?

The lactamization is an intramolecular nucleophilic acyl substitution. The secondary amine acts as the nucleophile, and the carbon of the carboxylic acid (or its activated form) is the electrophile. In a simple thermal condensation, the reaction proceeds by nucleophilic attack of the amine on the protonated carbonyl, followed by elimination of a water molecule. The reaction is an equilibrium, which is why the removal of water is crucial to drive it to completion.

Q2: Why is the protection of the primary amine on the ethyl side chain necessary?

The primary amine of the N-(2-aminoethyl) group is a potent nucleophile. If left unprotected, it would compete with the secondary amine in the piperidine backbone during the initial nucleophilic substitution (Step 1) and the cyclization step (Step 3). This would lead to a complex mixture of products, including N,N'-disubstituted species and potential polymerization, significantly reducing the yield of the desired product. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of Step 1 and the nucleophilic conditions of Step 3, but is easily removed under acidic conditions in the final step.

Q3: What are the most critical parameters to control during the synthesis?

  • Anhydrous Conditions: Particularly for the nucleophilic substitution and any steps involving organometallic reagents or strong bases. Water can hydrolyze reagents and intermediates.

  • Temperature Control: Crucial for managing side reactions. For example, the Dieckmann condensation, a related reaction for forming piperidones, is sensitive to temperature.[1] While not used in this specific proposed route, the principle of temperature control remains vital.

  • Concentration (for Lactamization): As detailed in the troubleshooting guide, maintaining high dilution is the single most important factor for maximizing the yield of the cyclized monomer over the polymer.

  • Stoichiometry: Precise measurement of reagents is key. A slight excess of the amine can be used in the initial substitution to ensure full consumption of the electrophile, but large excesses should be avoided to simplify purification.

Q4: How can I effectively monitor the progress of the reactions?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) to achieve good separation between the starting material and the product. Staining with ninhydrin is effective for visualizing primary and secondary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, giving the mass of the components in the reaction mixture. This is invaluable for confirming the mass of the desired product and identifying any major byproducts.

High-Yield Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound, incorporating best practices to maximize yield.

Step 1: Synthesis of Ethyl 5-(2-((tert-butoxycarbonyl)amino)ethylamino)pentanoate

  • To a solution of N-Boc-ethylenediamine (1.60 g, 10.0 mmol) in anhydrous acetonitrile (50 mL), add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl 5-bromopentanoate (2.09 g, 10.0 mmol) dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (5% Methanol in Dichloromethane).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography or used directly in the next step if sufficiently pure by LC-MS analysis. Expected yield: ~85-95%.

Step 2: Synthesis of 5-(2-((tert-butoxycarbonyl)amino)ethylamino)pentanoic acid

  • Dissolve the crude amino ester from Step 1 (~10.0 mmol) in a mixture of tetrahydrofuran (THF) (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully acidify the mixture to pH ~5-6 with 1M HCl (aq).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino acid as a viscous oil or waxy solid. Expected yield: ~90-98%.

Step 3: Synthesis of tert-butyl (2-(2-oxopiperidin-1-yl)ethyl)carbamate (Lactamization)

  • Set up a 1 L three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Add 500 mL of anhydrous toluene to the flask and heat to reflux.

  • Dissolve the amino acid from Step 2 (~9.0 mmol) in 100 mL of anhydrous toluene.

  • Using a syringe pump, add the amino acid solution to the refluxing toluene over a period of 8 hours (high dilution).

  • Continue to reflux for an additional 12 hours after the addition is complete. Water can be removed azeotropically using a Dean-Stark trap.

  • Monitor the reaction by LC-MS for the formation of the lactam.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution from 50% ethyl acetate in hexanes to 100% ethyl acetate) to yield the pure Boc-protected lactam. Expected yield: ~70-80%.

Step 4: Synthesis of this compound

  • Dissolve the purified Boc-lactam from Step 3 (~6.0 mmol) in 15 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in acetic acid (5 mL, ~30 mmol).

  • Stir the reaction at room temperature for 2-3 hours. Monitor the removal of the Boc group by TLC.

  • Upon completion, add 50 mL of cold diethyl ether to precipitate the product.

  • Stir the resulting suspension for 30 minutes at 0 °C.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum.

  • If necessary, recrystallize from an ethanol/diethyl ether solvent system to obtain the final product as a white or off-white crystalline solid.[2] Expected yield: ~85-95%.

References

How to resolve solubility issues with 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on resolving common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and field-proven laboratory practices.

Introduction to this compound

This compound is a piperidone derivative supplied as a hydrobromide salt. The presence of a primary amine and a lactam functionality, combined with its salt form, dictates its physicochemical properties, most notably its solubility. Understanding these characteristics is paramount for its effective use in research and development. This guide will walk you through common solubility issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: this compound is a salt formed from a basic parent molecule and hydrobromic acid. Its solubility is primarily governed by:

  • Polarity: The molecule possesses both polar (amine, amide) and non-polar (aliphatic ring) regions, influencing its solubility in a range of solvents.

  • Ionization: As a hydrobromide salt of a primary amine, the compound is ionized. This salt form generally confers higher aqueous solubility compared to the free base.[1]

  • pH-Dependence: The solubility of this compound is highly dependent on the pH of the aqueous solution. In acidic to neutral conditions, it exists predominantly in its protonated, more soluble form.

Q2: In which solvents is this compound expected to be soluble?

A2: Based on its structure and salt form, the following solubility profile can be expected:

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers (acidic to neutral pH) HighAs a salt, it readily dissolves in polar, protic solvents where it remains ionized.
Water (unbuffered) Moderate to HighThe pH of the resulting solution will be slightly acidic, favoring dissolution.
Polar Protic Solvents (e.g., Methanol, Ethanol) Moderate to HighThese solvents can solvate the ions and engage in hydrogen bonding.
Polar Aprotic Solvents (e.g., DMSO, DMF) ModerateThe polarity of these solvents allows for some dissolution, but the lack of proton donation may limit the solubility of the salt form.
Non-Polar Organic Solvents (e.g., Hexane, Toluene) Low to InsolubleThe high polarity of the hydrobromide salt is incompatible with non-polar solvents.[2]

Q3: Why is my compound precipitating out of solution?

A3: Precipitation of this compound can occur due to several factors:

  • pH Shift: If the pH of the solution increases to a value close to or above the pKa of the amine, the compound will deprotonate to its less soluble free base form.

  • Common Ion Effect: The presence of a high concentration of bromide ions from another source in the solution can decrease the solubility of the hydrobromide salt.[3][4]

  • Solvent Change: Adding a non-polar solvent (an anti-solvent) to an aqueous solution of the compound will reduce its solubility and can cause precipitation.

  • Temperature Change: While for many salts solubility increases with temperature, this is not always the case. If the dissolution process is exothermic, decreasing the temperature could lead to precipitation.

  • Concentration Exceeding Solubility Limit: The amount of compound added may have exceeded its maximum solubility in the chosen solvent system under the given conditions.

Troubleshooting Guide: Resolving Solubility Issues

This section provides a systematic approach to troubleshooting and resolving common solubility problems.

Problem 1: The compound is not dissolving in my aqueous buffer.

Cause: The buffer's pH might be too high, or the buffer capacity may be insufficient to maintain the desired pH upon addition of the compound.

Solution Workflow:

Caption: Decision workflow for addressing insolubility in aqueous buffers.

Detailed Protocol:

  • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer after adding the compound. The compound itself can slightly alter the pH.

  • pH Adjustment:

    • Prepare a series of buffers with decreasing pH values (e.g., pH 7, 6, 5, 4).

    • Attempt to dissolve a small, known amount of the compound in each buffer to determine the optimal pH range for solubility.

    • For many amine hydrobromide salts, a pH of 4-6 provides a good balance between solubility and stability.

  • Buffer Selection:

    • If using a phosphate buffer, be aware that some weakly basic drugs can form insoluble phosphate salts.[5]

    • Consider using alternative buffer systems like citrate or acetate, which are less likely to cause such precipitation.

Problem 2: The compound dissolves initially but then precipitates over time.

Cause: This is often due to a gradual pH shift, slow conversion to the less soluble free base, or slow precipitation of the free base if the solution is supersaturated.

Solution Workflow:

Caption: Troubleshooting delayed precipitation of the compound.

Detailed Protocol:

  • Increase Buffer Strength: If the pH is drifting upwards, increase the concentration of your buffer components to better resist pH changes.

  • Work with Lower Concentrations: Your solution might be supersaturated. Try preparing a more dilute solution to see if it remains stable.

  • Employ Co-solvents: The addition of a water-miscible organic solvent can help to keep the free base form of the compound in solution.

Problem 3: I need to dissolve the compound in a mixed organic/aqueous system, but it's crashing out.

Cause: The proportion of the organic solvent may be too high, reducing the polarity of the solvent mixture to a point where the salt is no longer soluble.

Solution Workflow:

Caption: A guide to resolving precipitation in mixed solvent systems.

Detailed Protocol:

  • Optimize Co-solvent Ratio:

    • Start by dissolving the compound in the aqueous buffer where it is most soluble.

    • Gradually add the organic co-solvent (e.g., ethanol, DMSO) dropwise while stirring vigorously.

    • Determine the maximum percentage of the organic solvent that can be added before precipitation occurs.

  • Co-solvent Selection:

    • Polar protic solvents like ethanol and methanol are often good choices as they can solvate the ions and hydrogen bond.

    • Polar aprotic solvents like DMSO can also be effective, particularly for increasing the solubility of the free base form.

  • Maintain an Acidic Aqueous Phase: Ensure the aqueous component of your mixed solvent system is buffered to an acidic pH to keep the compound in its protonated, more soluble form.

Problem 4: Can I use temperature to increase the solubility?

Cause: The effect of temperature on solubility depends on the enthalpy of dissolution. For most salts, solubility increases with temperature (endothermic dissolution). However, for some, the opposite is true (exothermic dissolution).

Detailed Protocol:

  • Empirical Testing:

    • Prepare a saturated solution of the compound at room temperature.

    • Gently warm the solution (e.g., to 40-50 °C) and observe if more solid dissolves. If it does, the dissolution is endothermic, and heating can be used to increase solubility.

    • If the compound precipitates upon warming, the dissolution is exothermic, and cooling may increase solubility.

  • Caution: Be aware that elevated temperatures can increase the rate of degradation of your compound. Always assess the stability of the compound at higher temperatures before using heat to aid dissolution.

Experimental Protocols

Protocol 1: Determining an Approximate pH-Solubility Profile
  • Prepare a series of 10 mM buffers at pH values ranging from 4.0 to 10.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 8.5-10).

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Co-solvent Screening
  • Prepare a stock solution of the compound in an acidic aqueous buffer (e.g., 10 mg/mL in 50 mM citrate buffer, pH 5.0).

  • In separate vials, add a known volume of the stock solution.

  • Titrate in a co-solvent (e.g., ethanol, propylene glycol, DMSO) in small increments (e.g., 5% v/v).

  • After each addition, vortex the solution and visually inspect for any signs of precipitation.

  • Record the maximum percentage of each co-solvent that can be added before the solution becomes turbid.

References

Technical Support Center: Stabilizing 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support center for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Inconsistent stability can compromise experimental reproducibility and the validity of your results. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your compound during experimentation.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common immediate concerns users face.

Q1: My results using this compound are inconsistent from day to day. Could the compound be degrading?

A: Yes, inconsistency is a primary indicator of compound degradation. This molecule contains a δ-lactam (a cyclic amide), which is susceptible to hydrolysis, especially under suboptimal pH and temperature conditions.[1][2] Degradation leads to a lower effective concentration of the active compound, causing variable experimental outcomes.

Q2: What is the most critical factor I need to control to prevent degradation in aqueous solutions?

A: The single most important factor is pH . The lactam ring in the piperidinone structure is highly sensitive to both acidic and alkaline conditions, which catalyze its hydrolytic cleavage.[3][4] The stability of lactams typically follows a U-shaped profile, with a specific pH range providing maximum stability.[5] For many lactams, this is in the slightly acidic to neutral range (pH 4-7).[5]

Q3: How should I prepare a stock solution for immediate or short-term use (e.g., within a single workday)?

A: For short-term use, prepare the solution fresh on the day of the experiment. Use a high-purity, degassed buffer (e.g., phosphate or citrate) adjusted to a pH between 5.5 and 6.5. Dissolve the compound at room temperature, but immediately place the solution on ice or in a 2-8°C refrigerator, protecting it from light.

Q4: What are the best practices for long-term storage of a stock solution?

A: For storage longer than 24 hours, dissolve the compound in an appropriate anhydrous, aprotic organic solvent if your experimental design permits. If an aqueous solution is necessary, use a validated stability buffer (pH 5.5-6.5), filter-sterilize, and dispense into single-use aliquots. Flash-freeze the aliquots and store them at ≤ -70°C.[6][7] Avoid repeated freeze-thaw cycles.

Part 2: In-Depth Technical Guide: Mechanisms and Prevention
2.1 The Primary Degradation Pathway: Lactam Hydrolysis

The core stability issue for this compound is the hydrolysis of its six-membered lactam ring. This reaction involves the cleavage of the amide bond within the ring by water, resulting in a linear amino acid derivative that is inactive for its intended purpose.

Causality: This reaction is catalyzed by both acid (H⁺) and base (OH⁻).

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[4]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon and initiating ring opening.[3] This pathway is often significantly faster than acid-catalyzed hydrolysis for many lactams.[8]

The diagram below illustrates this primary degradation mechanism.

G cluster_main parent 1-(2-Amino-ethyl)-piperidin-2-one (Stable Lactam Form) product 6-Amino-4-azahexanoic acid (Inactive Hydrolyzed Form) parent->product  Hydrolysis (Ring Opening) water H₂O acid_cat Acidic Conditions (H⁺) (e.g., pH < 4) acid_cat->parent Catalyzes base_cat Alkaline Conditions (OH⁻) (e.g., pH > 8) base_cat->parent Catalyzes G cluster_stress Apply Stress Conditions (e.g., 24h) start Prepare Stock Solution in Aqueous Buffer (pH ~6.0) acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C start->acid base Base Hydrolysis Add 0.1 M NaOH Incubate at RT start->base oxid Oxidation Add 3% H₂O₂ Incubate at RT start->oxid therm Thermal Stress Incubate at 80°C (No other additives) start->therm neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize analyze Analyze All Samples by HPLC (Including unstressed control) oxid->analyze therm->analyze neutralize->analyze evaluate Evaluate Chromatograms: - Identify degradation peaks - Calculate % degradation - Confirm peak purity analyze->evaluate

References

Troubleshooting unexpected results in assays with 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. This guide is designed to help you troubleshoot and resolve unexpected assay results, ensuring the accuracy and reproducibility of your experiments. As Senior Application Scientists, we have structured this guide in a question-and-answer format to address the most common challenges encountered in the lab.

Frequently Asked Questions (FAQs)
Section 1: Foundational Issues - Compound Handling and Solution Preparation

Question 1: My results are highly variable between experiments, even when I follow the same protocol. What is the most likely cause?

Answer: Inconsistent results with a freshly prepared compound often trace back to inaccurate concentration of the stock solution. The primary culprits are the physical properties of the compound and its handling.

  • Causality 1: Hygroscopicity. As a hydrobromide salt, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. If the solid compound absorbs water, its weight will be artificially inflated, leading to a lower-than-calculated molar concentration in your stock solution. This is a frequent source of experiment-to-experiment variability.

  • Causality 2: Improper Storage and Handling. The stability of piperidine derivatives can be compromised by improper storage.[1][2] Long-term storage of solutions, especially at room temperature, or repeated freeze-thaw cycles can lead to degradation.

Troubleshooting Protocol: Stock Solution Preparation and Validation

  • Equilibration: Before opening, allow the vial of the solid compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of solid quickly in a low-humidity environment if possible.

  • Solvent Selection: While the hydrobromide salt form is designed to enhance aqueous solubility, using a high-purity solvent like DMSO for the initial high-concentration stock is often recommended for stability and compatibility with various assay buffers.[3][4]

  • Dissolution: Ensure complete dissolution using sonication or gentle vortexing. Visually inspect the solution against a light source to confirm there is no particulate matter.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Best Practices for Compound Handling & Storage
Form Recommended Practice
Solid Store in a desiccator at the temperature recommended by the supplier. Equilibrate to room temperature before opening.
Stock Solution (e.g., in DMSO) Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
Working Dilutions (in Aqueous Buffer) Prepare fresh for each experiment from the frozen stock. Do not store aqueous dilutions for extended periods.

Question 2: I'm observing significantly lower-than-expected potency or a complete lack of activity in my assay. Could the compound be inactive?

Answer: While compound inactivity is possible, it's more common that experimental conditions are preventing it from reaching or interacting with its target. The two most probable causes are poor solubility in the final assay buffer and unintended pH shifts.

  • Causality 1: pH-Dependent Solubility. 1-(2-Amino-ethyl)-piperidin-2-one is a basic compound. Its hydrobromide salt is more soluble in acidic to neutral aqueous solutions.[4][5] When you dilute your stock solution (often from DMSO) into a final assay buffer, especially one with a pH > 7.5, the compound may convert to its less soluble free base form and precipitate out of solution. This dramatically reduces the effective concentration available to interact with your target.

  • Causality 2: pH Alteration of Assay Medium. Dissolving a hydrobromide salt (the salt of a weak base and a strong acid) in a weakly buffered solution can lower the pH.[5] If your assay is sensitive to pH changes (e.g., enzymatic assays, cell-based assays), this shift could inhibit the activity of your target protein or stress cells, leading to a false negative result.

Troubleshooting Workflow:

start Low or No Activity Observed solubility_check Is the compound soluble in the final assay buffer? start->solubility_check ph_check Does the final assay solution have the correct pH? solubility_check->ph_check Yes precipitate Action: Check for Precipitation (Visual, Centrifugation, DLS) solubility_check->precipitate No ph_measure Action: Measure pH of final assay solution ph_check->ph_measure No conclusion Proceed with validated assay conditions ph_check->conclusion Yes reformulate Solution: Reformulate. - Add solubilizing agent (e.g., Tween-20) - Lower final concentration - Adjust buffer pH precipitate->reformulate rebuffer Solution: Re-buffer or adjust pH. - Use a stronger buffer system - Titrate pH after compound addition ph_measure->rebuffer reformulate->conclusion rebuffer->conclusion

Caption: Troubleshooting workflow for low activity.

Protocol: Assessing Compound Solubility in Assay Buffer

  • Prepare a Mock Solution: Prepare a dilution of your compound in the final assay buffer at the highest concentration you plan to test. Include all other assay components if possible.

  • Visual Inspection: Hold the tube or plate against a dark background and inspect for any cloudiness, Tyndall effect (light scattering), or visible precipitate.

  • Centrifugation: Spin the sample at high speed (e.g., >14,000 x g) for 10-15 minutes. A visible pellet indicates precipitation.

  • Concentration Measurement (Optional): Carefully take the supernatant and measure the compound's concentration via LC-MS or UV-Vis spectroscopy to determine the amount that remains in solution.

Section 2: Advanced Assay-Specific Issues

Question 3: My results show high background noise, or I suspect off-target effects. How can I investigate this?

Answer: High background or non-specific activity can stem from compound purity issues or interference from the salt counterion itself.

  • Causality 1: Compound Purity. Many commercial compounds for research are sold with a stated purity, but this may not account for all potential synthetic byproducts. Some suppliers explicitly state that they do not collect analytical data, placing the responsibility on the buyer. A reactive impurity could be the source of your signal.

  • Causality 2: Counterion Interference. The bromide ion (Br⁻) is generally considered relatively inert in biological systems compared to counterions like trifluoroacetate (TFA).[6][7] However, at high concentrations, it could potentially interact with assay components. It is crucial to test for this possibility to ensure your observed effect is due to the piperidinone compound and not its salt form.

Troubleshooting Protocol: The Counterion Control

  • Objective: To determine if the hydrobromide portion of the compound is responsible for the observed biological effect or assay interference.

  • Materials: Sodium bromide (NaBr) or potassium bromide (KBr), a simple and highly soluble source of bromide ions.

  • Procedure:

    • Calculate the molar concentration of your this compound at the highest dose used in your assay.

    • Prepare a solution of NaBr or KBr in the same assay buffer at the exact same molar concentration. For example, if your compound is at 100 µM, your NaBr control should also be at 100 µM.

    • Run this "counterion control" in your assay alongside your vehicle control and your test compound.

  • Interpretation:

    • If the counterion control shows no activity, you can be confident that the observed effects are due to the parent molecule.

    • If the counterion control reproduces the high background or off-target activity, this suggests an issue with bromide interference, and you may need to consider sourcing the compound as a different salt (e.g., hydrochloride) or as the free base.

Question 4: I'm seeing unexpected cytotoxicity in my cell-based assay that doesn't seem to align with the expected mechanism of action. What could be the cause?

Answer: Non-specific cytotoxicity in cell-based assays is often a result of sub-optimal formulation leading to physiological stress on the cells, rather than specific pharmacological action.

  • Causality 1: pH-Induced Cytotoxicity. As mentioned previously, the hydrobromide salt can acidify the culture medium.[5] Most mammalian cell lines are highly sensitive to pH changes and thrive in a narrow range (typically pH 7.2-7.4). A significant drop in pH can induce stress, apoptosis, or necrosis, which can be misinterpreted as compound-specific toxicity.

  • Causality 2: Osmotic Stress. When using high concentrations of any salt-formulated compound, you are increasing the osmolarity of the cell culture medium. While usually only a problem at very high (millimolar) concentrations, it can be a confounding factor for less soluble compounds where researchers might be tempted to push the concentration limits.

Experimental Workflow for Cell-Based Assays

Caption: Pre-dosing validation for cell-based assays.

Troubleshooting Protocol: Validating the Dosing Solution

  • Before adding the compound to your cells, prepare the final concentration in a separate tube of your complete cell culture medium.

  • Use a calibrated pH meter to check the pH of this final dosing solution.

  • If the pH has shifted by more than 0.2 units from your normal medium, consider either using a medium with a stronger buffering capacity (like HEPES-buffered medium) or carefully adjusting the pH of your dosing solution before adding it to the cells.

  • Always include a "vehicle control" (medium with the same final concentration of DMSO or other solvent) and a "counterion control" (as described in Question 3) to properly interpret any observed cytotoxicity.

Summary of Compound Properties
PropertyValueSource
Chemical Name This compound[8][9]
Molecular Formula C₇H₁₄N₂O · HBr[10]
Molecular Weight ~223.11 g/mol (Varies slightly by source)[10]
Form Solid
Primary Functional Groups Secondary amine (in ring), Primary amine (side chain), Amide (lactam)N/A
Key Considerations Potential hygroscopicity, pH-dependent solubility, hydrobromide salt form[4][5][11]

References

Technical Support Center: Optimization of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and optimization of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide and its derivatives. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

The primary synthetic challenge in this chemistry is the selective N-alkylation of the piperidin-2-one (δ-valerolactam) core. The lactam anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to desired N-alkylated products or undesired O-alkylated byproducts (imidates). This guide focuses on strategies to maximize the yield of the target N-alkylated compound.

Core Synthetic Workflow: A General Overview

The most common pathway involves a two-step process: N-alkylation of the piperidin-2-one ring with a protected 2-aminoethyl electrophile, followed by deprotection and hydrobromide salt formation. This strategy prevents the primary amine of the sidechain from undergoing side reactions.

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection & Salt Formation A Piperidin-2-one B Base (e.g., NaH, K₂CO₃) A->B Deprotonation C Lactam Anion (Ambident Nucleophile) B->C D Protected Amino-Electrophile (e.g., X-CH₂CH₂-PG) X=Br, I, OTs C->D SN2 Reaction E N-Alkylated Intermediate D->E N-Attack (Desired) F O-Alkylated Byproduct D->F O-Attack (Undesired) G Deprotection Reagent (e.g., Hydrazine, TFA) E->G Cleavage of Protecting Group (PG) H 1-(2-Amino-ethyl)- piperidin-2-one G->H I HBr H->I J Final Product (Hydrobromide Salt) I->J

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the likely causes?

Answer: Low conversion is a common issue that can typically be traced back to one of four factors: the base, the solvent, the temperature, or the alkylating agent itself.

  • Insufficient Deprotonation: The pKa of the N-H bond in piperidin-2-one is approximately 17-18. The base you use must be strong enough to generate a sufficient concentration of the lactam anion. While weaker bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and longer reaction times.[1][2] Stronger bases like sodium hydride (NaH) are more effective, ensuring near-complete deprotonation at lower temperatures.[3]

    • Actionable Insight: If using K₂CO₃ in a solvent like acetonitrile, and the reaction is stalling, consider switching to NaH in an anhydrous aprotic solvent like DMF or THF. Ensure the NaH is fresh (from a sealed container) and handle it under an inert atmosphere (Nitrogen or Argon).

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.

    • Polar Aprotic Solvents (Recommended): DMF, DMSO, and acetonitrile are generally preferred. They effectively solvate the cation of the base (e.g., Na⁺ or K⁺), leaving a more "naked" and reactive lactam anion.

    • Protic Solvents (Avoid): Solvents like ethanol or water will be deprotonated by the base in preference to the lactam and will quench the lactam anion if it forms.

  • Inappropriate Temperature: N-alkylation reactions are often run at temperatures ranging from room temperature to 50-70°C.[4] However, excessively high temperatures (>100°C) with certain solvents like DMF can lead to decomposition, producing dimethylamine, which can cause side reactions.[2]

    • Actionable Insight: Start your reaction at room temperature and monitor by TLC. If no conversion is observed after a few hours, gently heat the reaction to 40-50°C.

  • Poor Leaving Group: The rate of the Sₙ2 reaction depends on the quality of the leaving group on your electrophile. The general trend for halides is I > Br > Cl. Tosylates (OTs) are also excellent leaving groups. If you are using a 2-chloroethylamine derivative and observing low reactivity, switching to the bromo- or iodo-analogue will significantly accelerate the reaction.

Question 2: I'm observing a significant byproduct with a different TLC retention factor. How can I confirm if it's the O-alkylated isomer and how do I prevent its formation?

Answer: This is the most classic challenge in lactam alkylation. The formation of the O-alkylated product is a competing reaction pathway that must be suppressed.[5][6]

  • Confirmation: The O-alkylated product is an imidate ester. On an ¹H NMR spectrum, you would expect to see a shift in the protons adjacent to the oxygen, and in the ¹³C NMR, the carbonyl carbon signal will be absent, replaced by a signal further downfield corresponding to the C=N carbon. Mass spectrometry will show an identical mass to your desired product, as they are isomers.

  • Prevention (Applying HSAB Theory): The Hard and Soft Acids and Bases (HSAB) principle is the key to controlling selectivity.[5]

    • The nitrogen atom of the lactam anion is a "soft" nucleophilic center.

    • The oxygen atom is a "hard" nucleophilic center.

    • To favor N-alkylation, you should pair the soft nitrogen with a "soft" electrophile. Alkyl halides are considered soft electrophiles (I > Br > Cl).

    • "Hard" electrophiles, such as sulfates, are more likely to react with the hard oxygen center.

  • Practical Steps to Favor N-Alkylation:

    • Choose a Softer Alkylating Agent: Use an alkyl iodide or bromide instead of a chloride or tosylate if O-alkylation is a problem.

    • Solvent Choice: Less polar, aprotic solvents like THF or toluene can favor N-alkylation over more polar solvents like DMF or DMSO, which may better solvate the hard oxygen center.[5]

    • Counter-ion Effect: The choice of base matters. Using potassium or cesium salts (e.g., K₂CO₃, Cs₂CO₃) can sometimes favor N-alkylation more than sodium salts (NaH). The larger, more polarizable cations (K⁺, Cs⁺) associate more loosely with the anion, potentially increasing the reactivity of the softer nitrogen center.

Troubleshooting_Low_Yield Start Problem: Low Yield or No Reaction Base Is the base strong enough? (e.g., NaH vs K₂CO₃) Start->Base Solvent Is the solvent anhydrous and aprotic (DMF, THF)? Base->Solvent Yes Sol_Base Use stronger base (NaH) in anhydrous THF/DMF Base->Sol_Base No Temp Is the temperature optimized? (Avoid decomposition) Solvent->Temp Yes Sol_Solvent Switch to high-purity, anhydrous solvent Solvent->Sol_Solvent No LG Is the leaving group reactive enough (I > Br > Cl)? Temp->LG Yes Sol_Temp Monitor by TLC while gradually increasing heat (RT -> 40°C -> 60°C) Temp->Sol_Temp No End Re-evaluate synthetic strategy or reagent purity LG->End Yes Sol_LG Use corresponding alkyl iodide or bromide LG->Sol_LG No Sol_Base->Solvent Sol_Solvent->Temp Sol_Temp->LG Sol_LG->End

Caption: Decision flowchart for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group (PG) for the 2-aminoethyl side chain?

A1: The ideal protecting group should be robust enough to withstand the N-alkylation conditions (basic) but easy to remove without affecting the lactam ring.

  • Phthalimide (Phth): Excellent choice. It's highly stable to the basic conditions used for alkylation. Deprotection is typically achieved with hydrazine (Ing-Manske procedure) in a heated solvent like ethanol.

  • tert-Butoxycarbonyl (Boc): Another solid choice. It is stable to bases like K₂CO₃. While it can be cleaved by strong bases like NaH if left for extended periods at high temperatures, it is generally compatible under standard conditions. Deprotection is easily accomplished under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).

Q2: How can I best monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[1]

  • Stain: Since piperidin-2-one and its alkylated derivatives may not be UV-active, use a potassium permanganate (KMnO₄) stain or iodine chamber for visualization.

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. You should see the disappearance of the piperidin-2-one starting material spot and the appearance of a new, less polar product spot.

Q3: What are the optimal conditions for forming the final hydrobromide salt?

A3: After deprotection, the free amine is typically isolated and then converted to the hydrobromide salt.

  • Dissolve the purified free amine in a suitable solvent where the salt is insoluble, such as isopropanol, ethanol, or diethyl ether.

  • Slowly add a stoichiometric amount (1.0 equivalents) of a solution of HBr (e.g., HBr in acetic acid or aqueous HBr).

  • The hydrobromide salt should precipitate out of the solution.

  • The resulting solid can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.

Data Summary & Recommended Conditions

The optimal conditions are highly dependent on the specific derivative being synthesized. However, the following table provides a validated starting point for optimization.

ParameterConditionRationale & Considerations
Substrate Piperidin-2-oneEnsure it is dry.
Electrophile N-(2-bromoethyl)phthalimideA soft electrophile that favors N-alkylation.[5]
Base Sodium Hydride (NaH)(1.1 - 1.2 eq.) Strong base ensures complete deprotonation.
Alternative: K₂CO₃(2.0 - 3.0 eq.) Milder, requires more forcing conditions (heat).[2]
Solvent Anhydrous DMF or THFPolar aprotic solvents are ideal for this Sₙ2 reaction.
Temperature 0 °C to Room Temp (for NaH)Add NaH at 0°C, then allow to warm to RT.[7]
Room Temp to 60 °C (for K₂CO₃)Higher energy input needed for weaker bases.
Atmosphere Inert (Nitrogen or Argon)Crucial when using reactive reagents like NaH.
Monitoring TLC (EtOAc/Hexanes)Stain with KMnO₄ for visualization.

Detailed Experimental Protocol Example

Step 1: N-Alkylation of Piperidin-2-one with N-(2-bromoethyl)phthalimide

  • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve piperidin-2-one (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the piperidin-2-one solution dropwise to the stirred NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the lactam anion.

  • Dissolve N-(2-bromoethyl)phthalimide (1.05 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated intermediate.

References

Technical Support Center: Purification of Crude 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this pharmaceutical intermediate. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

I. Understanding the Molecule and Potential Impurities

1-(2-Amino-ethyl)-piperidin-2-one is a piperidone derivative, a class of compounds with significant biological activities.[1] As a hydrobromide salt, its purification is influenced by its ionic nature and polarity. The crude product may contain various impurities stemming from the synthesis process, including unreacted starting materials, by-products of side reactions, and residual solvents.[2] Common synthetic routes for piperidones and related lactams can involve reactions like the Beckmann rearrangement, Schmidt reaction, or cyclization of amino acids, each with its own potential impurity profile.[3][4]

Molecular Structure:

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of crude this compound.

Scenario 1: Oily Product or Failure to Crystallize

Question: My product oiled out or will not crystallize from the reaction mixture or upon solvent addition. What are the likely causes and how can I resolve this?

Answer:

The failure of a hydrobromide salt to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or the use of an inappropriate solvent system.

Causality and Solution Workflow:

G cluster_0 Troubleshooting Oily Product A Start: Oily Product or Failure to Crystallize B Assess Purity (e.g., TLC, crude NMR) C High Impurity Load Suspected D Low Impurity Load Suspected E Initial Purification: Liquid-Liquid Extraction F Back-Extraction and pH Adjustment G Re-attempt Crystallization H Optimize Recrystallization Solvent System I Consider Anti-Solvent Addition J Successful Crystallization K Consider Hygroscopic Nature L Dry Solvents and Use Inert Atmosphere

Detailed Protocol: Liquid-Liquid Extraction for Impurity Removal

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent in which the free amine form is soluble, such as dichloromethane (DCM) or ethyl acetate.

  • Basification: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to convert the amine hydrobromide to the free amine. This is a critical step as the free amine will be more soluble in the organic phase, while ionic impurities may partition into the aqueous phase.[5]

  • Separation: Separate the organic layer.

  • Aqueous Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine.

  • Salt Formation and Crystallization: Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HBr in a compatible solvent to reform the hydrobromide salt, which should now crystallize.[6]

Scenario 2: Poor Recovery After Recrystallization

Question: I have successfully recrystallized my product, but the yield is very low. How can I improve the recovery?

Answer:

Low recovery during recrystallization is typically due to the high solubility of the product in the chosen solvent, even at low temperatures, or using an excessive amount of solvent.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For a polar hydrobromide salt, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often suitable.[7] Experiment with different solvent systems on a small scale to find the optimal one.

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.

  • Concentration of Mother Liquor: After filtering the initial crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Solvent SystemSuitability for Polar SaltsNotes
Ethanol/WaterHighGood for many hydrobromide salts. The ratio can be adjusted to optimize solubility.
IsopropanolModerate to HighOften a good choice for achieving a balance between solubility and recovery.
AcetonitrileModerateCan be effective, sometimes in combination with other solvents.
Ethyl AcetateLowGenerally a poor solvent for hydrobromide salts but can be used as an anti-solvent.

Scenario 3: Persistent Colored Impurities

Question: My product remains colored (e.g., yellow or brown) even after recrystallization. What is causing this and how can I decolorize it?

Answer:

Colored impurities are often highly conjugated organic molecules or degradation products.[8] Standard recrystallization may not be sufficient to remove them if they co-crystallize with the product.

Decolorization Techniques:

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-5% by weight).

    • Caution: Add the charcoal carefully to the hot solution to avoid bumping.

    • Swirl or stir the mixture for a few minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing in the filter funnel.

    • Allow the filtrate to cool and crystallize.

  • Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography may be necessary. Given the polar nature of the compound, several chromatographic techniques can be considered:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase and a polar mobile phase. It is effective for separating polar compounds.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. It is particularly well-suited for the retention and separation of very polar analytes.[10]

    • Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange mechanisms to improve the retention of polar compounds.

G cluster_1 Decolorization Strategy A Start: Persistent Colored Impurities B Assess Impurity Level C Trace Color D Significant Color E Recrystallization with Activated Carbon F Column Chromatography G Select Chromatography Mode H Reversed-Phase HPLC I HILIC J Mixed-Mode Chromatography K Pure, Colorless Product

III. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to assess purity:

  • Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity and detecting trace impurities.[2]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

Q3: My compound appears to be hygroscopic. How should I handle and store it?

Hydrobromide salts can be hygroscopic. It is recommended to handle the compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[11] Store the final product in a tightly sealed container in a desiccator.

Q4: Can I purify the free amine first and then form the hydrobromide salt?

Yes, this is often a very effective strategy. Purifying the free amine, which is less polar, can be easier using standard techniques like distillation or chromatography on silica gel. Once the free amine is pure, the hydrobromide salt can be formed by treating a solution of the amine with one equivalent of hydrobromic acid.[13]

Q5: Are there any specific safety precautions I should take?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Piperidine derivatives can have biological activity and should be handled with care.[14]

  • Hydrobromic acid is corrosive and should be handled with extreme caution.

IV. References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. --INVALID-LINK--

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. --INVALID-LINK--

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. --INVALID-LINK--

  • Purification of polar compounds. The Analytical Scientist. --INVALID-LINK--

  • Hydrogen Chloride and Hydrogen Bromide Sparging Crystallization of Chloride and Bromide Metal Salts. CDC Stacks. --INVALID-LINK--

  • Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Taylor & Francis. --INVALID-LINK--

  • 1-(2-Aminoethyl)piperidin-2-one hydrobromide. BLDpharm. --INVALID-LINK--

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. --INVALID-LINK--

  • What are the key steps in the purification of pharmaceutical intermediates? Blog. --INVALID-LINK--

  • Troubleshooting. The Pharma Master. --INVALID-LINK--

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Method for salt preparation. Google Patents. --INVALID-LINK--

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. --INVALID-LINK--

  • Process for isolation of an organic amine. Google Patents. --INVALID-LINK--

  • Troubleshooting Guide. Phenomenex. --INVALID-LINK--

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. --INVALID-LINK--

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. --INVALID-LINK--

  • Isolation (Recovery) of amines. University of Alberta. --INVALID-LINK--

  • Method for removing amine from a contaminated hydrocarbon streams. Google Patents. --INVALID-LINK--

  • Synthesis of Piperidones by MCR. ResearchGate. --INVALID-LINK--

  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. MDPI. --INVALID-LINK--

  • 1-(2-Aminoethyl)-2-piperidinone hydrobromide AldrichCPR. Sigma-Aldrich. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. --INVALID-LINK--

  • 1-(2-Aminoethyl)piperidine. Santa Cruz Biotechnology. --INVALID-LINK--

  • Systems and methods for recovering amines and their derivates from aqueous mixtures. Google Patents. --INVALID-LINK--

  • Synthesis Identification of the New Heterocyclic System from Lactam. Journal of Chemical Health Risks. --INVALID-LINK--

  • Lactam. Wikipedia. --INVALID-LINK--

  • This compound. BIOFOUNT. --INVALID-LINK--

  • 1-2-Aminoethyl-piperidine. Chemfinder. --INVALID-LINK--

  • What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. --INVALID-LINK--

  • Alternative OTC sources for bromine. Sciencemadness Discussion Board. --INVALID-LINK--

  • 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE. ECHEMI. --INVALID-LINK--

  • Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. --INVALID-LINK--

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. --INVALID-LINK--

  • This compound. Hunan Huateng Pharmaceutical Co., Ltd. --INVALID-LINK--

  • Preparation of piperidine derivatives. Google Patents. --INVALID-LINK--

  • Lactam synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. --INVALID-LINK--

  • Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • 1-(2-Aminoethyl)piperazine, 98% 250 g. Thermo Scientific Chemicals. --INVALID-LINK--

  • 1-(2-Aminoethyl)-2-piperidinone hydrobromide AldrichCPR. Sigma-Aldrich. --INVALID-LINK--

  • N-(2-Aminoethyl)piperidine. PubChem. --INVALID-LINK--

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Synthesis of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic strategies for the preparation of this compound:

  • Alkylation of 2-Piperidone: This is a direct approach involving the N-alkylation of 2-piperidone with a suitable 2-aminoethylating agent, such as 2-bromoethylamine hydrobromide, in the presence of a base.[1][2]

  • Gabriel Synthesis: This classic method for preparing primary amines can be adapted to synthesize the target molecule. It involves the reaction of potassium phthalimide with a halo-substituted piperidinone precursor, followed by hydrazinolysis to release the primary amine.[3][4][5][6][7]

  • Reductive Amination: This route involves the reaction of a piperidinone precursor containing a carbonyl group (e.g., (2-oxo-piperidin-1-yl)-acetaldehyde) with ammonia or an ammonia source, followed by reduction of the resulting imine.[8][9][10][11][12]

Q2: What are the critical process parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high purity and yield. These include:

  • Reaction Temperature: Controlling the temperature is vital to prevent side reactions, such as over-alkylation or decomposition of starting materials and products.

  • Choice of Base: The strength and stoichiometry of the base used in the alkylation of 2-piperidone can significantly impact the reaction's selectivity and yield.[13]

  • Purity of Starting Materials: The purity of reactants, especially 2-piperidone and the aminoethylating agent, is critical as impurities can be carried through to the final product.

  • Moisture Control: Many of the reagents, particularly in reductive amination (e.g., sodium borohydride), are sensitive to moisture. Ensuring anhydrous conditions is essential.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure of the final product and identify impurities.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is ideal for determining the purity of the compound and quantifying impurities.[16][17][18][19][20]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product and its fragmentation pattern, which aids in structure elucidation and impurity identification.[21][22][23][24][25]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors depending on your synthetic route. Let's break down the possibilities:

For the Alkylation of 2-Piperidone Route:

  • Cause: Incomplete deprotonation of 2-piperidone. The acidity of the N-H bond in 2-piperidone is relatively low.

    • Solution: Use a stronger base (e.g., sodium hydride instead of potassium carbonate) or increase the reaction temperature to ensure complete deprotonation. However, be cautious as harsher conditions can promote side reactions.

  • Cause: Competing elimination reaction of the 2-bromoethylamine.

    • Solution: Use a less hindered base and maintain a moderate reaction temperature to favor substitution over elimination.

  • Cause: Hydrolysis of the lactam ring in 2-piperidone or the product.

    • Solution: Ensure anhydrous reaction conditions and use a non-aqueous work-up if possible.

For the Gabriel Synthesis Route:

  • Cause: Inefficient alkylation of potassium phthalimide.

    • Solution: Ensure the complete formation of the phthalimide anion by using a suitable base. The reaction with the halo-substituted piperidinone may require elevated temperatures and longer reaction times.[4]

  • Cause: Incomplete hydrazinolysis.

    • Solution: Use a sufficient excess of hydrazine hydrate and ensure the reaction goes to completion by monitoring with TLC or HPLC. Refluxing in ethanol is a common procedure.

For the Reductive Amination Route:

  • Cause: Incomplete imine formation.

    • Solution: The formation of the imine is often the rate-limiting step. Using a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards imine formation.[10]

  • Cause: Reduction of the starting aldehyde/ketone by the reducing agent.

    • Solution: Use a milder reducing agent that selectively reduces the imine in the presence of the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[8][9][12]

Issue 2: Presence of Unexpected Impurities in the Final Product

Q: My final product shows multiple unexpected peaks in the HPLC and/or NMR. What are these impurities and how can I get rid of them?

A: The nature of the impurities is highly dependent on the synthetic route employed. Below is a summary of common impurities, their identification, and purification strategies.

Common Impurities in this compound Synthesis

ImpurityPotential SourceIdentification (Analytical Technique)Purification Strategy
Unreacted 2-Piperidone Incomplete reaction during alkylation.HPLC, GC-MS, ¹H NMR (characteristic lactam protons).Recrystallization, Column Chromatography.
Unreacted 2-Bromoethylamine Hydrobromide Incomplete reaction during alkylation.¹H NMR (characteristic ethyl protons), LC-MS.Aqueous wash during work-up, Recrystallization.
Over-alkylation Product (Tertiary Amine) Reaction of the product with another molecule of the alkylating agent.LC-MS (higher molecular weight), ¹H NMR (disappearance of N-H proton).Column Chromatography, Preparative HPLC.
Phthalhydrazide Byproduct of the Gabriel synthesis.[3]Insoluble in many organic solvents, ¹H NMR.Filtration (as it often precipitates out of solution).
Hydrolysis Product (5-Aminopentanoic acid derivative) Hydrolysis of the lactam ring under acidic or basic conditions.LC-MS (higher molecular weight), ¹H NMR (presence of carboxylic acid and amine protons).pH adjustment during work-up, Recrystallization.
Dimerization Products Self-condensation of the product or intermediates.LC-MS (approximately double the molecular weight), ¹H NMR (complex spectra).Column Chromatography, Preparative HPLC.
Reduced Starting Material (Alcohol) Reduction of the starting aldehyde/ketone in reductive amination.[9]GC-MS, ¹H NMR (presence of alcohol protons).Column Chromatography.

Experimental Protocols & Visualization

Workflow for Impurity Identification

The following diagram illustrates a general workflow for identifying unknown impurities in your synthesis.

impurity_identification_workflow start Crude Product hplc HPLC-UV/MS Analysis start->hplc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr gcms GC-MS Analysis (for volatile impurities) start->gcms comparison Compare with Standards & Literature Data hplc->comparison nmr->comparison gcms->comparison identification Impurity Identified comparison->identification Match Found unknown Impurity Remains Unknown comparison->unknown No Match isolation Isolation & Structural Elucidation (e.g., Prep-HPLC, 2D NMR) unknown->isolation

Caption: Workflow for the identification of impurities.

Diagram of Potential Side Reactions in Alkylation of 2-Piperidone

This diagram illustrates the desired reaction and potential side reactions during the alkylation of 2-piperidone.

side_reactions cluster_reactants Reactants cluster_products Products piperidone 2-Piperidone desired_product 1-(2-Amino-ethyl)-piperidin-2-one (Desired Product) piperidone->desired_product Alkylation (Desired) alkyl_halide 2-Bromoethylamine Hydrobromide alkyl_halide->desired_product overalkylation Over-alkylation Product alkyl_halide->overalkylation elimination Elimination Product (Vinylamine - unstable) alkyl_halide->elimination Elimination (Side Reaction) desired_product->overalkylation Further Alkylation

Caption: Desired and side reactions in 2-piperidone alkylation.

References

Technical Support Center: Stability of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols, focusing on the impact of different buffer systems on the compound's integrity. Our aim is to provide you with the expertise and practical guidance necessary to ensure the accuracy of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing high variability in my assay results. Could the stability of this compound in my buffer be the issue?

Answer: Yes, it is highly probable. The chemical structure of this compound contains a lactam (a cyclic amide) ring, which is susceptible to hydrolysis. The rate of this degradation is significantly influenced by the pH of the buffer system. Inconsistent results are often a direct consequence of compound degradation during sample preparation, incubation, or analysis.

Expert Insight: Before troubleshooting other experimental parameters, it is crucial to first confirm the stability of your compound in the chosen buffer under your specific experimental conditions (e.g., time, temperature). A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this purpose.[1][2][3] Such methods are designed to separate the intact drug from any degradation products, allowing for accurate quantification of the compound's stability over time.[1][2]

Troubleshooting Workflow: Buffer Stability Screening

Caption: A systematic workflow for evaluating the stability of this compound in various buffer systems.

Question 2: What is the primary degradation pathway for this compound in aqueous solutions?

Answer: The principal degradation pathway is the hydrolysis of the lactam ring.[4][5][6] This reaction involves the cleavage of the amide bond within the six-membered ring, leading to the formation of the corresponding amino acid. The rate of this hydrolysis is catalyzed by both acidic and basic conditions.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[4][5] This leads to the formation of a tetrahedral intermediate that subsequently collapses to the ring-opened product.[4]

  • Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the lactam. This also proceeds through a tetrahedral intermediate to yield the carboxylate of the ring-opened amino acid.

Expert Insight: While hydrolysis is the most common degradation route, it is also prudent to consider the possibility of oxidative degradation, particularly if your experimental setup involves prolonged exposure to air, light, or the presence of metal ions in your buffer. The primary amino group could be susceptible to oxidation.

Proposed Hydrolytic Degradation Pathway

G A 1-(2-Amino-ethyl)-piperidin-2-one N C=O C Ring-Opened Product HOOC NH₂ A:f1->C:f0 Hydrolysis (Acid or Base Catalyzed) B H₂O B->A:f1

Caption: The primary hydrolytic degradation pathway of 1-(2-Amino-ethyl)-piperidin-2-one involves the cleavage of the lactam ring.

Question 3: Which buffer system is recommended for experiments at physiological pH (~7.4) to ensure maximum stability?

Answer: For experiments conducted at or near physiological pH, several buffers can be considered, with Phosphate-Buffered Saline (PBS) being a common choice due to its physiological salt concentration and good buffering capacity around pH 7.2.[7][8] However, zwitterionic buffers like HEPES are also excellent candidates, as they are known for their strong buffering capacity in the 6.8-8.2 pH range and minimal interaction with metal ions.[7][9]

Expert Insight: The choice of buffer can have a significant impact on your experiment beyond just pH stability. For instance, phosphate buffers can sometimes precipitate with divalent cations like Ca²⁺ and Mg²⁺.[7][8] Tris buffers, while common in molecular biology, have a pKa that is highly temperature-dependent and contain a primary amine that can be reactive.[7] Therefore, the optimal buffer must be empirically determined for your specific assay.

Comparative Stability in Common Buffers at Physiological pH (Illustrative Data)

Buffer SystempHTemperature (°C)Estimated % Degradation (24h)Key Considerations
Sodium Acetate4.525< 5%Generally more stable at acidic pH.[9]
Phosphate (PBS)7.4255-15%Can precipitate with divalent cations.[7][8]
HEPES7.4255-10%Good buffering capacity, low metal binding.[7][9]
Tris-HCl7.42510-20%Temperature-dependent pKa, reactive primary amine.[7][9]
Carbonate-Bicarbonate9.225> 40%Significant degradation due to base-catalyzed hydrolysis.

Step-by-Step Protocol for Preparation and Use to Maximize Stability

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in a stable, anhydrous solvent such as DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Buffer Preparation: Prepare your chosen aqueous buffer (e.g., HEPES or PBS at pH 7.4). Ensure it is of high purity and, if necessary for your application, sterile-filtered.

  • "Just-in-Time" Dilution: On the day of the experiment, thaw a single aliquot of the stock solution. Immediately before use, perform the final dilution of the stock into the cold (4°C) aqueous buffer.

  • Maintain Low Temperature: Keep the diluted working solution on ice for the duration of your experiment to minimize degradation.

  • Minimize Incubation Time: Add the compound to your experimental system as the last step to reduce its exposure time to the aqueous environment.

By following this "just-in-time" approach, you can significantly reduce the extent of degradation and improve the consistency and reliability of your experimental data.

References

Technical Support Center: Overcoming Poor Cell Permeability of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the intracellular delivery of this and similar compounds.

I. Understanding the Challenge: Why Does this compound Exhibit Poor Cell Permeability?

Question: We are working with this compound and observing very low uptake in our cell-based assays. What are the likely reasons for this?

Answer: The poor cell permeability of this compound can be attributed to several key physicochemical properties inherent to its structure. Understanding these factors is the first step in devising effective strategies for improvement.

The primary amine and the lactam moiety contribute to a high polar surface area (PSA) and the presence of multiple hydrogen bond donors. These characteristics lead to strong interactions with water molecules, making it energetically unfavorable for the compound to partition into the lipophilic environment of the cell membrane.[1][2]

At physiological pH, the primary amine group is protonated, resulting in a positively charged species. This charge significantly hinders passive diffusion across the lipid bilayer of the cell membrane.[3] While some small molecules can utilize transport proteins, the presence of charge is a major obstacle for passive entry.[4]

To systematically evaluate a compound's potential for passive diffusion, medicinal chemists often refer to Lipinski's Rule of Five.[5][6][7] While not an absolute predictor, it provides valuable guidelines.

Table 1: Physicochemical Property Analysis of this compound in the Context of Cell Permeability

Physicochemical PropertyImpact on Cell PermeabilityRationale
High Polarity (Hydrophilicity) Negative The presence of a primary amine and a lactam group increases the molecule's affinity for the aqueous extracellular environment, making it difficult to enter the lipid cell membrane.[1]
Ionization State (Positive Charge) Negative At physiological pH, the primary amine is protonated, and the resulting positive charge is a significant barrier to passive diffusion across the nonpolar cell membrane.[3]
Hydrogen Bonding Capacity Negative The amine and lactam groups can form multiple hydrogen bonds with water, which must be broken for the molecule to enter the lipid bilayer, an energetically costly process.[2]
Molecular Flexibility Potentially Negative A higher number of rotatable bonds can sometimes negatively impact permeability by increasing the entropic cost of adopting a conformation suitable for membrane transit.[4]

II. Troubleshooting and Optimization Strategies

This section provides a series of troubleshooting questions and detailed answers to guide you in overcoming the permeability challenges of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: How can we experimentally confirm and quantify the poor cell permeability of our compound?

Answer: A multi-tiered approach using established in vitro permeability assays is recommended to obtain robust and reliable data.

  • Initial High-Throughput Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • What it is: PAMPA is a cell-free assay that models passive diffusion across a lipid-coated artificial membrane.[8] It's a cost-effective and rapid method to assess a compound's intrinsic passive permeability.

    • Why it's useful here: A low permeability value in the PAMPA assay strongly suggests that the compound's inherent physicochemical properties are the primary barrier, independent of cellular factors like efflux pumps or metabolism.[8]

  • Gold Standard Cellular Model: Caco-2 Permeability Assay

    • What it is: This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[9] It provides insights into both passive transcellular and paracellular transport, as well as active transport mechanisms.[9]

    • Why it's useful here: A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction in the Caco-2 assay would confirm poor absorption. Comparing these results with PAMPA data can help distinguish between poor passive diffusion and active efflux.[8]

  • Assessing Monolayer Integrity: Transepithelial Electrical Resistance (TEER)

    • What it is: TEER measures the electrical resistance across a cellular monolayer, providing a quantitative measure of the tightness of the cell junctions.[10][11][12]

    • Why it's crucial: It is essential to perform TEER measurements before and after your permeability experiment to ensure the integrity of the Caco-2 monolayer. A drop in TEER could indicate cytotoxicity of the compound or compromised barrier function, leading to artificially high permeability readings.[8]

Question 2: What are the most effective chemical modification strategies to improve the cell permeability of this compound?

Answer: The primary goal of chemical modification is to transiently or permanently alter the molecule's physicochemical properties to favor membrane translocation. The prodrug approach is a particularly powerful strategy for this purpose.[13][14][15]

  • Strategy 1: Prodrug Approach - Masking the Primary Amine

    • The Rationale: The positively charged primary amine is a major impediment to passive diffusion. By temporarily masking this group with a lipophilic moiety, we can create a more neutral and membrane-permeable prodrug. This prodrug, once inside the cell, should be cleaved by intracellular enzymes (e.g., esterases, amidases) to release the active parent compound.[3][16]

    • Potential Prodrug Moieties for the Primary Amine:

      • Amide Formation: Converting the primary amine to an acetamide or a trifluoroacetamide can increase permeability. The trifluoroacetamide is often more permeable due to the potential for intramolecular hydrogen bonding, which can shield the polar N-H group.[13]

      • (Acyloxy)alkyl Carbamates: This is a common and effective strategy for creating amine prodrugs. These derivatives are designed to undergo hydrolysis, often through a cascade reaction, to release the parent amine.[16]

      • N-Mannich Bases: These can be synthesized to increase the lipophilicity of the parent amine and are designed to be chemically labile under physiological conditions.[3]

  • Strategy 2: Structural Modifications Beyond Prodrugs

    • N-Methylation: Adding a methyl group to the piperidine nitrogen can sometimes improve permeability by increasing lipophilicity and potentially altering the conformation of the molecule.[1][13] However, this is a permanent modification and may affect the compound's biological activity.

    • Bioisosteric Replacement: Consider replacing polar functional groups with bioisosteres that have similar steric and electronic properties but are less polar. This is a more involved medicinal chemistry approach that requires careful consideration of the structure-activity relationship (SAR).[1]

Question 3: We are considering a prodrug strategy. How do we choose the right promoiety and what are the key experimental considerations?

Answer: Selecting the optimal promoiety involves a balance between enhanced permeability, stability in the extracellular environment, and efficient cleavage intracellularly.

  • Choosing the Promoiety:

    • Chemical Stability: The prodrug must be stable enough in the assay medium to allow for membrane transport. Rapid degradation before reaching the cell will lead to inaccurate results.

    • Enzymatic Lability: The promoiety should be susceptible to cleavage by enzymes present in the target cells. The rate of cleavage is critical; it should be rapid enough to release the active drug but not so fast that the prodrug is cleared before it can act.

    • Lipophilicity: The chosen promoiety should sufficiently increase the overall lipophilicity of the molecule to enhance membrane partitioning. This can be predicted using calculated logP (cLogP) values.

  • Experimental Workflow for Prodrug Evaluation:

    Caption: Workflow for the evaluation of prodrug candidates.

  • Key Experimental Steps:

    • Synthesis: Synthesize a small library of prodrugs with different promoieties.[17][18][19][20][21]

    • Stability Assays: Incubate the prodrugs in cell culture medium and buffer at 37°C and analyze for degradation over time using HPLC or LC-MS.

    • Permeability Assays: Perform PAMPA and Caco-2 assays on the stable prodrugs.

    • Intracellular Concentration and Conversion: After incubating the prodrugs with cells, lyse the cells and use LC-MS/MS to quantify both the remaining prodrug and the released parent compound. This confirms that the prodrug is entering the cell and being converted to the active form.

    • Cytotoxicity Assays: Evaluate the toxicity of the prodrugs and their cleavage byproducts using assays like MTT or LDH release to ensure the observed effects are not due to cell death.

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your compounds.

  • Preparation of the Donor Plate:

    • Coat the wells of a 96-well filter plate (e.g., PVDF membrane) with a 1% solution of lecithin in dodecane.

    • Allow the solvent to evaporate completely.

  • Preparation of Solutions:

    • Donor Solution: Dissolve the test compound and control compounds (high and low permeability) in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).

  • Assay Assembly:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

    • Add the donor solution containing the test compounds to the wells of the donor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for performing a Caco-2 permeability assay.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable supports (e.g., Transwell® inserts) at a high density.

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers using an epithelial volt-ohm meter. Only use monolayers with a TEER value ≥200 Ω·cm².[8]

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing the test compound to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with 5% CO2.

    • At specified time points, take samples from the acceptor compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C_0 is the initial concentration in the donor compartment.

IV. Visualization of Key Concepts

Decision Tree for Improving Cell Permeability

G A Start: Poor Cell Permeability Observed B Quantify Permeability (PAMPA & Caco-2 Assays) A->B C Low PAMPA & Caco-2 Permeability? B->C D Yes: Intrinsic Physicochemical Issue C->D Yes E No: Potential Efflux or Metabolism C->E No F Implement Prodrug Strategy (Mask Primary Amine) D->F K Investigate Efflux Pump Inhibition or Metabolic Stability E->K G Synthesize & Test Prodrugs F->G H Permeability Improved? G->H I Yes: Optimize Lead Prodrug H->I Yes J No: Re-evaluate Promoiety or Consider Alternative Strategies H->J No

Caption: A decision-making framework for addressing poor cell permeability.

V. Concluding Remarks

Overcoming the poor cell permeability of this compound is a common challenge in drug discovery that can be systematically addressed. By understanding the underlying physicochemical principles, employing a rational set of experimental assays, and implementing targeted chemical modifications such as the prodrug approach, researchers can significantly enhance the intracellular delivery of this and other challenging molecules. This guide provides a comprehensive framework to diagnose permeability issues and rationally design solutions, ultimately accelerating the journey from a promising compound to a viable therapeutic candidate.

VI. References

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: --INVALID-LINK--

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available from: --INVALID-LINK--

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central. Available from: --INVALID-LINK--

  • In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. Available from: --INVALID-LINK-- permeability

  • (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. Available from: --INVALID-LINK--

  • In Vitro Permeability Assay. Creative Bioarray. Available from: --INVALID-LINK--

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling - ACS Publications. Available from: --INVALID-LINK--

  • Cell permeability beyond the rule of 5. ResearchGate. Available from: --INVALID-LINK--

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available from: --INVALID-LINK--

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. Available from: --INVALID-LINK--

  • Lipinski's Rule of 5. GARDP Revive. Available from: --INVALID-LINK--

  • Lipinski's rule of five. Wikipedia. Available from: --INVALID-LINK--

  • Prodrugs for Amines. MDPI. Available from: --INVALID-LINK--

  • ADME & Lipinski's rules for drugs. YouTube. Available from: --INVALID-LINK--

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Available from: --INVALID-LINK--

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available from: --INVALID-LINK--

  • Technical Support Center: Enhancing the Cell Permeability of Your Compounds. Benchchem. Available from: --INVALID-LINK--

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available from: --INVALID-LINK--

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: --INVALID-LINK--

  • (PDF) Prodrugs for Amines. ResearchGate. Available from: --INVALID-LINK--

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI. Available from: --INVALID-LINK--

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available from: --INVALID-LINK--

  • 1-(2-aminoetil)piperidina. Chem-Impex. Available from: --INVALID-LINK--

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available from: --INVALID-LINK--

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: --INVALID-LINK--

  • This compound. SCBT - Santa Cruz Biotechnology. Available from: --INVALID-LINK--

  • This compound. SCBT - Santa Cruz Biotechnology. Available from: --INVALID-LINK--

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available from: --INVALID-LINK--

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide and Other Piperidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers in the life sciences, the piperidine scaffold is a cornerstone of molecular design.[1] Its prevalence in over seventy FDA-approved drugs underscores its significance, offering a versatile framework for creating compounds with a wide array of pharmacological activities.[2] This guide provides an in-depth comparative analysis of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide , a specific piperidine derivative, with other members of this extensive chemical family.

In the absence of extensive, publicly available biological data for this compound, this guide will leverage structure-activity relationship (SAR) studies of closely related analogs to infer its potential biological targets and efficacy. This approach mirrors the predictive analysis commonly employed in early-stage drug discovery and is intended to provide a robust, data-driven perspective for researchers exploring the potential of this and similar molecules.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered heterocyclic amine, piperidine, is a recurring motif in a multitude of bioactive molecules, from natural alkaloids to synthetic pharmaceuticals.[3] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements that can facilitate strong interactions with biological targets.[4] The introduction of a carbonyl group to form a piperidinone (or lactam) ring, as seen in our topic compound, further diversifies the chemical space, creating opportunities for hydrogen bonding and other polar interactions within a receptor's binding pocket.[1]

Unveiling the Potential of this compound

Chemical Structure:

Figure 1: Chemical structure of 1-(2-Amino-ethyl)-piperidin-2-one.

This molecule features a piperidin-2-one core with an aminoethyl substituent on the nitrogen atom. The hydrobromide salt form enhances its stability and solubility in aqueous solutions. While specific biological data is scarce, we can draw valuable insights from its structural cousins.

Comparative Analysis with Structurally Related Piperidine Derivatives

Potential as a Sigma-1 (σ1) Receptor Ligand: A Comparison with 4-(2-Aminoethyl)piperidine Derivatives

Recent research has highlighted the potential of 4-(2-aminoethyl)piperidine derivatives as potent and selective ligands for the Sigma-1 (σ1) receptor.[5][6] The σ1 receptor is a chaperone protein implicated in a range of cellular functions and is a target for neurological disorders and cancer.[7] A key study synthesized and evaluated a series of these compounds, providing a rich dataset for SAR analysis.[5]

Key Structural Differences:

  • Core Structure: Our topic compound has a piperidin-2-one core, while the comparators have a piperidine core. The presence of the carbonyl group in the 2-position introduces a planar, polar moiety that could influence binding.

  • Substitution Position: The aminoethyl group is at the 1-position (nitrogen) in our topic compound, whereas in the comparators, it is at the 4-position.

Inference for 1-(2-Amino-ethyl)-piperidin-2-one:

The presence of the N-(2-aminoethyl) side chain is a common feature. In the 4-substituted series, this chain is crucial for interacting with the receptor. It is plausible that the N-(2-aminoethyl) group in our topic compound could also engage with similar binding pockets. However, the rigidity and polarity introduced by the lactam ring would likely alter the binding affinity and selectivity profile.

Table 1: Comparative Biological Data of 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands [5]

CompoundR (on piperidine N)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
4a H165>10,000>60
18a CH31.810860
20a CH31.83218
21a CH32.18.44
22a CH31.810860

Data extracted from Holtschulte et al., 2022.

The data clearly shows that N-methylation of the piperidine ring in the 4-(2-aminoethyl) series dramatically increases σ1 affinity.[5] This suggests that for 1-(2-Amino-ethyl)-piperidin-2-one, modifications to the terminal amine of the aminoethyl chain could be a fruitful avenue for optimization if σ1 activity is pursued.

G cluster_membrane Cellular Membranes (ER) s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates ligand Piperidine Derivative (e.g., 1-(2-Amino-ethyl)-piperidin-2-one) ligand->s1r Binds ca_release Ca2+ Release ip3r->ca_release downstream Downstream Signaling (e.g., cell survival, proliferation) ca_release->downstream

Figure 2: Hypothetical signaling pathway of a piperidine derivative acting on the Sigma-1 receptor.

Potential as a Dipeptidyl Peptidase IV (DPP4) Inhibitor: A Comparison with Piperidinone-Based Phenethylamines

A separate line of research has explored piperidinone-constrained phenethylamines as inhibitors of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes therapies.[1]

Key Structural Features for DPP4 Inhibition:

The study identified that a piperidinone core could indeed be part of a potent DPP4 inhibitor. The structure-activity relationship revealed that the nature of the substituent on the piperidine nitrogen was critical for potency. While the study focused on phenethyl and other aromatic substituents, the presence of a flexible chain with a terminal amine, as in our topic compound, could potentially fit into the DPP4 active site.

Table 2: DPP4 Inhibition by N-Substituted Piperidinone Derivatives [1]

CompoundN-SubstituentDPP4 Ki (μM)
16 Phenyl1.6
17 Benzyl1.4
19 2,4,5-Trifluorobenzyl0.44
20 Phenethyl0.024

Data extracted from Kim et al., 2005.

The data indicates that extending the N-substituent from a benzyl to a phenethyl group dramatically improves potency.[1] This suggests that the length and nature of the N-substituent are critical. The aminoethyl group in our topic compound has a similar two-carbon linker, hinting at the possibility of DPP4 interaction, although the terminal primary amine would interact differently than the phenyl group in the reported series.

Experimental Protocols: A Guide to Assessing σ1 Receptor Binding Affinity

To empirically determine the potential of this compound as a σ1 receptor ligand, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Test compound: this compound

  • Radioligand: --INVALID-LINK---pentazocine (a known high-affinity σ1 ligand)

  • Receptor source: Guinea pig brain membrane homogenates

  • Non-specific binding control: Haloperidol (a high concentration of a known σ1 ligand)

  • Assay buffer: Tris-HCl buffer

  • Scintillation cocktail and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation

    • --INVALID-LINK---pentazocine at a fixed concentration (typically near its Kd)

    • Varying concentrations of the test compound (this compound)

    • For non-specific binding wells, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up 96-well Plate Assay prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Harvest and Wash on Filter Plates incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis (IC50 and Ki Determination) count->analyze

Figure 3: Workflow for a σ1 receptor binding assay.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, a comparative analysis of structurally similar piperidine derivatives provides a strong foundation for hypothesizing its potential pharmacological profile. The presence of the N-(2-aminoethyl) moiety suggests that it could be a promising candidate for targeting the σ1 receptor, with potential applications in neurology and oncology. Furthermore, the piperidin-2-one core is a known scaffold in inhibitors of enzymes such as DPP4.

Future research should focus on the empirical testing of this compound in a panel of biological assays, starting with σ1 and DPP4 binding and functional assays. Further exploration of the structure-activity relationship by synthesizing and testing analogs with modifications to the aminoethyl side chain and the piperidinone ring will be crucial in elucidating its full potential and optimizing its activity towards specific biological targets. This systematic approach will undoubtedly contribute to the ever-expanding and vital field of piperidine-based drug discovery.

References

A Comparative Analysis of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide: Unveiling its Potential as a Novel Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the potential biological activity of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. In the absence of direct experimental data for this compound, we leverage a structure-activity relationship (SAR) approach, drawing comparisons with well-characterized piperidine-based sigma-1 (σ1) receptor ligands. We hypothesize that this compound is a putative σ1 receptor modulator with potential antiproliferative properties. This guide details the rationale for this hypothesis, introduces comparator compounds—the selective σ1 agonist PRE-084 and the antagonist Haloperidol—and provides detailed experimental protocols for in vitro validation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic potential of this novel chemical entity.

Introduction: The Enigmatic Piperidine Scaffold and the Sigma-1 Receptor

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions make it an attractive framework for designing ligands for a variety of biological targets. Of particular interest is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a diverse array of cellular processes, including signal transduction, ion channel modulation, and cellular stress responses. Consequently, ligands that modulate σ1 receptor activity are of significant interest for the treatment of neurodegenerative diseases, psychiatric disorders, and cancer.

This guide focuses on the potential biological activity of this compound, a novel piperidine derivative. While direct biological data for this compound is not yet available in the public domain, its structural similarity to known σ1 receptor ligands provides a strong rationale for investigating its activity at this target.

The Subject of Analysis: this compound

This compound is a small molecule characterized by a piperidin-2-one core with an aminoethyl substituent at the 1-position.

Compound Structure Molecular Formula Molecular Weight CAS Number
This compound[Insert 2D structure if available, otherwise "Structure not available"]C7H15BrN2O223.11 g/mol 1185303-09-6

The presence of a basic nitrogen atom within the piperidine ring and the aminoethyl side chain are key structural features that suggest potential interactions with the binding pocket of the σ1 receptor.

Comparator Compounds: Probing the Spectrum of Sigma-1 Receptor Activity

To frame our analysis, we have selected two well-characterized piperidine-containing compounds with opposing activities at the σ1 receptor:

  • PRE-084: A highly selective σ1 receptor agonist. It is widely used as a research tool to elucidate the physiological roles of σ1 receptor activation.[1][2][3][4][5]

  • Haloperidol: A typical antipsychotic that also acts as a potent σ1 receptor antagonist.[6][7][8] Its antiproliferative effects in various cancer cell lines have been linked to its σ1 receptor antagonism.[6][7][8][9]

These compounds will serve as benchmarks for hypothesizing the potential activity of this compound and for designing validation assays.

Comparative Profile of Comparator Compounds
Compound Structure Activity at σ1 Receptor Reported Ki for σ1 (nM) Therapeutic Area of Interest
PRE-084 [Insert 2D structure if available, otherwise "Structure not available"]Agonist44[1]Neuroprotection, Cognition[2][5]
Haloperidol [Insert 2D structure if available, otherwise "Structure not available"]Antagonist~2[7]Antipsychotic, Anticancer[6][7][9]

Hypothesized Biological Activity and Signaling Pathway

Based on the structural features of this compound and the known pharmacology of piperidine-based σ1 receptor ligands, we hypothesize that it will bind to the σ1 receptor. The nature of this interaction—whether agonistic or antagonistic—will determine its downstream cellular effects.

  • If an agonist (similar to PRE-084): It may promote cell survival and plasticity through the modulation of intracellular calcium signaling and interactions with various ion channels and G-protein coupled receptors.

  • If an antagonist (similar to Haloperidol): It may induce apoptosis and inhibit cell proliferation in cancer cells, potentially by disrupting the σ1 receptor's role in regulating cellular stress responses and survival pathways.

The following diagram illustrates the potential signaling pathways that could be modulated by a σ1 receptor ligand.

Sigma1_Pathway cluster_ligand Ligand Interaction cluster_receptor Sigma-1 Receptor cluster_effects Downstream Cellular Effects Ligand 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide Sigma1 σ1 Receptor Ligand->Sigma1 Ca_Signaling Modulation of Ca2+ Signaling Sigma1->Ca_Signaling Ion_Channels Ion Channel Regulation Sigma1->Ion_Channels Cell_Stress Cellular Stress Response Sigma1->Cell_Stress Proliferation Cell Proliferation & Survival Cell_Stress->Proliferation

Caption: Hypothesized signaling cascade of a sigma-1 receptor ligand.

Experimental Protocols for Activity Validation

To empirically test our hypothesis, we propose a two-stage experimental approach: first, to determine the binding affinity of this compound for the σ1 receptor, and second, to assess its functional effect on cell proliferation.

Sigma-1 Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of this compound to the σ1 receptor.

Materials:

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Guinea pig brain membranes (source of σ1 receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound: this compound

  • Comparator compounds: PRE-084, Haloperidol

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test and comparator compounds.

  • In a 96-well plate, add the Tris-HCl buffer, guinea pig brain membrane preparation, and the test or comparator compound at various concentrations.

  • Add a fixed concentration of [³H]-(+)-Pentazocine to each well.

  • For non-specific binding control wells, add a high concentration of unlabeled Haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Membranes Start->Prepare_Reagents Incubation Incubate: Compound + Radioligand + Membranes Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate IC50 - Determine Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

MTT Cell Proliferation Assay

This colorimetric assay will assess the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the antiproliferative activity (GI50) of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound: this compound

  • Comparator compounds: PRE-084, Haloperidol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test and comparator compounds in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the GI50 (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compounds Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_2_4h->Formazan_Solubilization Absorbance_Reading Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis: - Calculate % Viability - Determine GI50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Navigating Off-Target Effects: A Comparative Cross-Reactivity Analysis of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a candidate molecule's interaction with biological systems is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target binding, or cross-reactivity, is critical for predicting potential adverse effects and ensuring patient safety. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a novel small molecule with therapeutic potential. By juxtaposing its performance with structurally related compounds, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its specificity and advancing its preclinical assessment.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutics.[1] Its derivatives are known to interact with a wide array of biological targets, making cross-reactivity assessment a crucial step in their development.[2] This guide will delineate a series of recommended experimental workflows, from initial broad-panel screening to more targeted cellular and functional assays, and present illustrative data to guide the interpretation of potential cross-reactivity profiles.

The Imperative of Cross-Reactivity Profiling in Drug Development

Cross-reactivity occurs when a drug molecule binds to an unintended biological target, which can lead to unforeseen pharmacological effects, toxicity, or a diminished therapeutic window.[3][4] Early identification of these off-target interactions is essential to mitigate late-stage clinical failures and de-risk the drug development pipeline.[5][6] For small molecules like this compound, a comprehensive cross-reactivity study is not merely a regulatory requirement but a foundational element of its preclinical safety and efficacy assessment.[7]

Section 1: Comparative Binding Affinity Profiling

The initial step in assessing cross-reactivity is to perform a broad-panel screening against a diverse set of receptors, enzymes, and ion channels. This provides a panoramic view of the compound's potential off-target interactions. For this comparative guide, we will evaluate this compound against two structurally similar compounds: 1-(2-Aminoethyl)piperidin-4-one (a known TAAR1 modulator)[8] and (S)-1-(2-aminoethyl)-4-phenylpiperidine (a hypothetical sigma-1 receptor ligand based on similar scaffolds).[9][10]

Experimental Protocol: Radioligand Binding Assays

A panel of radioligand binding assays is a standard and effective method for initial cross-reactivity screening.[4]

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and the two comparator compounds in a suitable solvent (e.g., DMSO).

  • Assay Panel: Utilize a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a broad range of human receptors, ion channels, and transporters.

  • Binding Reaction: Incubate a fixed concentration of each compound (typically 1-10 µM) with cell membranes or recombinant proteins expressing the target of interest in the presence of a specific radioligand.

  • Detection: Following incubation and washing to remove unbound ligand, the amount of bound radioligand is quantified using scintillation counting.

  • Data Analysis: The percentage inhibition of radioligand binding is calculated for each target. A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.

Illustrative Data Summary: Broad Panel Screening
Target ClassRepresentative Target1-(2-Amino-ethyl)-piperidin-2-one HBr (% Inhibition @ 10 µM)1-(2-Aminoethyl)piperidin-4-one (% Inhibition @ 10 µM)(S)-1-(2-aminoethyl)-4-phenylpiperidine (% Inhibition @ 10 µM)
GPCRs Dopamine D215%22%48%
Serotonin 5-HT2A8%12%35%
Adrenergic α1A25%30%65%
Sigma-1 (σ1)68% 45%92%
TAAR175% 88% 18%
Ion Channels hERG12%18%25%
L-type Ca2+5%9%15%
Enzymes MAO-A3%7%10%
PDE41%4%6%

Interpretation of Results: The hypothetical data above suggests that this compound exhibits significant interaction with the Sigma-1 (σ1) receptor and Trace Amine-Associated Receptor 1 (TAAR1). This is not unexpected given that structurally related piperidine derivatives have been shown to target these receptors.[8][9] The comparator compounds show expected primary activities and some additional off-target interactions. The next logical step is to determine the binding affinity (Ki) for these primary and secondary targets.

Section 2: Cellular Functional Assays

Following the identification of potential off-target binding, it is crucial to assess whether this binding translates into a functional cellular response (agonist, antagonist, or inverse agonist activity).

Experimental Workflow: Functional Assays

G cluster_0 Functional Assay Workflow A Identified Off-Targets (e.g., σ1, TAAR1) B Select Appropriate Cell-Based Assay A->B Target Selection C Dose-Response Curve Generation B->C Assay Execution D Determine EC50/IC50 C->D Data Analysis E Assess Agonist vs. Antagonist Activity D->E Functional Characterization F Comparative Analysis E->F Profile Comparison

Caption: Workflow for characterizing functional activity at identified off-targets.

Experimental Protocol: Calcium Flux Assay for σ1 Receptor

Rationale: The σ1 receptor is known to modulate intracellular calcium signaling. A calcium flux assay can determine if the binding of the test compounds results in a functional response.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the human σ1 receptor (e.g., HEK293-σ1R).

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of this compound and the comparator compounds.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to generate dose-response curves and calculate EC50 values for agonists or IC50 values for antagonists (by co-incubating with a known σ1 agonist).

Illustrative Data: Functional Activity at Off-Targets
CompoundTargetFunctional AssayResult (EC50/IC50)Activity
1-(2-Amino-ethyl)-piperidin-2-one HBr σ1 Receptor Calcium FluxIC50 = 850 nMAntagonist
TAAR1 cAMP AssayEC50 = 350 nMAgonist
1-(2-Aminoethyl)piperidin-4-one TAAR1 cAMP AssayEC50 = 150 nMAgonist
σ1 Receptor Calcium FluxIC50 > 10 µMWeak Antagonist
(S)-1-(2-aminoethyl)-4-phenylpiperidine σ1 Receptor Calcium FluxIC50 = 95 nMAntagonist
Adrenergic α1A IP-One AssayIC50 = 1.2 µMAntagonist

Interpretation of Results: This hypothetical functional data suggests that this compound acts as an agonist at its primary target (TAAR1) and an antagonist at the off-target σ1 receptor. The potency at the off-target is lower than at the primary target, which is a favorable characteristic. The comparator compounds exhibit their expected functional activities.

Section 3: Tissue Cross-Reactivity Studies

To understand the potential in vivo consequences of off-target binding, tissue cross-reactivity (TCR) studies are performed.[3] These studies use immunohistochemistry (IHC) to visualize the binding of the compound (or a labeled derivative) to a panel of human and animal tissues.[6][7]

Experimental Workflow: Immunohistochemistry (IHC) for TCR

G cluster_1 Tissue Cross-Reactivity Workflow G Synthesize Labeled Compound Derivative I IHC Staining Protocol G->I H Prepare Frozen Tissue Sections (Human & Animal) H->I J Pathologist Evaluation (Staining Intensity & Distribution) I->J K Identify On-Target and Off-Target Binding Sites J->K L Cross-Species Comparison K->L

Caption: Workflow for conducting tissue cross-reactivity studies using IHC.

Protocol for TCR Study:
  • Reagent Preparation: Synthesize a biotinylated or fluorescently labeled version of this compound.

  • Tissue Panel: Obtain a comprehensive panel of frozen human tissues (as recommended by regulatory agencies) and tissues from a relevant toxicology species (e.g., rat or dog).

  • IHC Staining:

    • Section the frozen tissues.

    • Incubate sections with the labeled compound.

    • For biotinylated compounds, add a streptavidin-peroxidase conjugate followed by a chromogenic substrate (e.g., DAB).

    • For fluorescently labeled compounds, visualize directly using fluorescence microscopy.

  • Microscopic Analysis: A board-certified pathologist evaluates the stained tissue sections for the presence, intensity, and cellular localization of staining.

  • Interpretation: The staining pattern is compared with the known expression patterns of the intended target and any identified off-targets. Unexplained staining may indicate binding to novel, unanticipated off-targets.

Conclusion and Forward Look

This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound. Through a combination of broad-panel binding assays, targeted functional studies, and tissue-level analysis, a comprehensive off-target profile can be constructed. The illustrative data presented herein suggests that while this compound has a primary activity at TAAR1, it also exhibits antagonist activity at the σ1 receptor.

The key to a successful drug development program lies in understanding the entirety of a compound's pharmacological profile. By comparing this compound to relevant alternatives, we gain valuable context for its selectivity and potential liabilities. This structured, data-driven approach enables informed decision-making and ultimately contributes to the development of safer and more effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Amino-ethyl)-piperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-Amino-ethyl)-piperidin-2-one scaffold is a promising starting point for the development of novel therapeutic agents. Its inherent structural features, including a lactam ring and a flexible aminoethyl side chain, offer multiple points for chemical modification to modulate its pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, drawing insights from studies on closely related piperidine and piperidin-2-one derivatives to inform future drug design and optimization efforts.

The Core Scaffold: 1-(2-Amino-ethyl)-piperidin-2-one

The foundational structure consists of a piperidin-2-one (a cyclic amide, or lactam) ring with a 2-aminoethyl substituent at the nitrogen atom (N1). This arrangement provides a combination of a rigid cyclic core and a flexible basic side chain, which is a common motif in many biologically active compounds. The hydrobromide salt form is typically used to improve solubility and stability.

The key to unlocking the therapeutic potential of this scaffold lies in understanding how modifications at different positions affect its interaction with biological targets. We will explore the SAR by dissecting the molecule into three key regions: the piperidin-2-one ring, the ethyl linker, and the terminal amino group.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the anticipated impact of structural modifications at various positions on the biological activity of 1-(2-amino-ethyl)-piperidin-2-one analogs. These insights are synthesized from published data on analogous chemical series.

Modifications on the Piperidin-2-one Ring

The piperidin-2-one ring offers several positions for substitution (C3, C4, C5, and C6). Modifications at these positions can influence the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, thereby affecting target binding and overall activity.

Studies on similar 2-piperidone derivatives as inhibitors of β-amyloid aggregation have shown that substitutions on the lactam ring can significantly impact potency.[1] For instance, the introduction of aromatic or heteroaromatic substituents can lead to enhanced activity through additional binding interactions, such as π-π stacking.

Key Considerations for Piperidin-2-one Ring Substitution:

  • Stereochemistry: The introduction of chiral centers on the ring can lead to stereoisomers with different biological activities. It is crucial to either separate and test individual enantiomers or diastereomers or to employ stereoselective synthesis.

  • Lipophilicity: The addition of lipophilic groups can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor solubility and off-target effects.

  • Polar Groups: The incorporation of polar groups, such as hydroxyl or amide functionalities, can introduce new hydrogen bonding interactions with the target protein, potentially increasing affinity and selectivity.

Modifications on the Ethyl Linker

The two-carbon ethyl linker connecting the piperidin-2-one ring to the terminal amino group plays a critical role in positioning the basic nitrogen for optimal interaction with the biological target.

Key Considerations for Ethyl Linker Modification:

  • Length: Altering the length of the linker (e.g., to a methyl or propyl chain) will change the distance between the lactam ring and the amino group, which can significantly impact binding affinity. The optimal linker length is target-dependent.

  • Rigidity: Introducing conformational constraints, such as double bonds or cyclopropane rings, can lock the side chain into a more favorable bioactive conformation, potentially increasing potency and reducing off-target binding.

  • Substitution: Placing substituents on the linker can introduce steric hindrance or new interaction points. For example, a methyl group could provide a favorable van der Waals interaction with a hydrophobic pocket on the target protein.

Modifications on the Terminal Amino Group

The terminal amino group is a key feature for many piperidine-containing ligands, often forming a crucial salt bridge or hydrogen bond with an acidic residue in the binding site of the target protein. Its basicity and substitution pattern are critical determinants of activity.

Insights from studies on 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands have demonstrated the profound impact of N-substitution on affinity and selectivity.[2][3][4][5]

Key SAR trends for the terminal amino group:

  • Basicity (pKa): The basicity of the terminal nitrogen is crucial for its ionization state at physiological pH. A pKa in the range of 7-9 is often optimal for forming ionic interactions.

  • N-Substitution:

    • Primary vs. Secondary vs. Tertiary Amines: The level of substitution on the terminal nitrogen can significantly affect binding. In many cases, secondary or tertiary amines show higher potency than primary amines.

    • Small Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, has been shown to enhance affinity for certain targets.[2][3][4][5]

    • Bulky Substituents: Larger, more lipophilic substituents can either enhance binding by occupying a hydrophobic pocket or decrease affinity due to steric clash.

    • Aromatic and Heteroaromatic Rings: Substitution with aromatic or heteroaromatic rings can introduce additional binding interactions and modulate the electronic properties of the nitrogen.

Comparative Performance of Analogs: A Tabular Summary

To illustrate the potential impact of these modifications, the following table summarizes hypothetical SAR data based on the principles discussed above. The activity is represented as IC50 (the half-maximal inhibitory concentration), where a lower value indicates higher potency.

Analog Modification Hypothetical Target Hypothetical IC50 (nM) Rationale for Activity Change
Parent Compound 1-(2-Amino-ethyl)-piperidin-2-oneKinase X500Baseline activity of the core scaffold.
Analog A 1-(2-Methylamino -ethyl)-piperidin-2-oneKinase X150Introduction of a small alkyl group on the terminal nitrogen may enhance hydrophobic interactions.
Analog B 1-(2-Amino-ethyl)-4-phenyl -piperidin-2-oneKinase X50The phenyl group may occupy a hydrophobic pocket in the binding site, leading to a significant increase in potency.
Analog C 1-(3-Amino-propyl )-piperidin-2-oneKinase X>1000Increasing the linker length may disrupt the optimal positioning of the terminal amino group for interaction with the target.
Analog D 1-(2-Amino-ethyl)-4-hydroxy -piperidin-2-oneKinase X300The hydroxyl group may form a new hydrogen bond, but its position might not be optimal, leading to a modest improvement in activity.

Experimental Protocols

To enable researchers to synthesize and evaluate their own analogs, this section provides representative experimental protocols.

General Synthetic Scheme

The synthesis of 1-(2-amino-ethyl)-piperidin-2-one analogs can be achieved through a multi-step process, with a representative scheme shown below.

G cluster_0 Synthetic Pathway start Piperidin-2-one step1 N-Alkylation with a protected aminoethyl halide start->step1 e.g., N-(2-bromoethyl)phthalimide, NaH step2 Deprotection step1->step2 e.g., Hydrazine step3 Modification of the piperidin-2-one ring step2->step3 e.g., Alkylation, Arylation step4 Modification of the terminal amino group step2->step4 e.g., Reductive amination, Acylation end_product Target Analogs step2->end_product step3->end_product step4->end_product

Caption: A generalized synthetic workflow for producing 1-(2-amino-ethyl)-piperidin-2-one analogs.

Step-by-Step Protocol for a Representative N-Alkylation and Deprotection:

  • N-Alkylation:

    • To a solution of piperidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in DMF.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the N-alkylated intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

    • Purify by column chromatography or crystallization to yield the desired 1-(2-amino-ethyl)-piperidin-2-one.

Biological Evaluation: In Vitro Kinase Assay

The following is a general protocol for evaluating the inhibitory activity of the synthesized analogs against a target kinase.

G cluster_1 In Vitro Kinase Assay Workflow start Prepare assay buffer, kinase, substrate, and ATP step1 Serially dilute test compounds start->step1 step2 Add kinase and test compounds to assay plate step1->step2 step3 Initiate reaction by adding substrate and ATP step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop reaction and detect signal (e.g., luminescence) step4->step5 end_product Calculate IC50 values step5->end_product

Caption: A standard workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add the diluted test compounds, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of ADP produced.

  • Measure the signal using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 1-(2-amino-ethyl)-piperidin-2-one scaffold represents a versatile starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from studies on closely related analogs, provide a rational basis for the design and optimization of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR exploration: Synthesizing and testing a diverse library of analogs with modifications at all three key positions to build a comprehensive SAR profile for specific biological targets.

  • Target identification: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.

  • In vivo evaluation: Advancing the most promising analogs into preclinical in vivo models to assess their efficacy and safety.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of new drugs based on the 1-(2-amino-ethyl)-piperidin-2-one scaffold.

References

A Comparative Analysis of the Antiproliferative Efficacy of Novel 1-(2-Amino-ethyl)-piperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antiproliferative effects of a series of novel 1-(2-Amino-ethyl)-piperidin-2-one derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR), detailed experimental methodologies for assessing anticancer activity, and the underlying molecular mechanisms of these promising compounds.

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] In the realm of oncology, derivatives of the piperidine scaffold have demonstrated significant potential as antiproliferative agents by targeting various cellular pathways crucial for cancer cell growth and survival.[3][4] This guide focuses on a specific class of these compounds, 1-(2-Amino-ethyl)-piperidin-2-one derivatives and their close structural analogs, which have emerged as potent inhibitors of cancer cell proliferation, primarily through their interaction with the sigma-1 (σ1) receptor.[5][6] The σ1 receptor is a unique intracellular chaperone protein, often overexpressed in various cancer cell types, and plays a critical role in regulating cell survival and proliferation, making it an attractive target for anticancer drug development.[7][8]

Comparative Antiproliferative Activity

The antiproliferative efficacy of a series of 4-(2-aminoethyl)piperidine derivatives, which are structurally analogous to 1-(2-Amino-ethyl)-piperidin-2-one, has been systematically evaluated against human cancer cell lines. The following table summarizes the key findings from a seminal study in this area, providing a quantitative comparison of their potency.[1][5][6]

Compound IDR1 (at piperidine N)R2 (at aminoethyl)Cancer Cell LineGrowth Inhibition (%) at 10 µMIC50 (µM)
4a HBenzylA427 (Non-small cell lung cancer)50~10
18a HCyclohexylmethylA427 (Non-small cell lung cancer)Not Reported>10
20a CH3CyclohexylmethylDU145 (Prostate cancer)~60~7
21a CH3N-Benzyl-N-methylDU145 (Prostate cancer)~55~8
22a CH34-Phenylpiperazin-1-ylDU145 (Prostate cancer)~70~5
Haloperidol--A427 (Non-small cell lung cancer)~50~10
NE100--DU145 (Prostate cancer)~40>10
S1RA--DU145 (Prostate cancer)~30>10

Data synthesized from Holtschulte et al. (2022).[1][5][6]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these derivatives is intricately linked to their structural features:

  • Substitution at the Piperidine Nitrogen (R1): The presence of a small alkyl group, such as a methyl group (as in compounds 20a , 21a , and 22a ), at the R1 position was found to be crucial for high σ1 receptor affinity and, consequently, potent antiproliferative effects.[5] Derivatives with a proton (H) at this position, like 4a and 18a , exhibited lower affinity and reduced antiproliferative activity.[5][6]

  • Substitution at the Aminoethyl Moiety (R2): The nature of the substituent at the R2 position also significantly influences the biological activity. Bulky and lipophilic groups, such as cyclohexylmethyl and 4-phenylpiperazin-1-yl, were well-tolerated and contributed to the overall potency of the compounds.[5][6]

Deciphering the Mechanism of Action: Targeting the Sigma-1 Receptor

The primary mechanism underlying the antiproliferative effects of these 1-(2-Amino-ethyl)-piperidin-2-one analogs is their interaction with the σ1 receptor.[5][6] The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it regulates cellular stress responses and calcium signaling.[7][9] In cancer cells, the σ1 receptor is often upregulated and contributes to cell survival and proliferation.[8][10]

The binding of these piperidine derivatives to the σ1 receptor is thought to disrupt its normal function, leading to a cascade of events that culminate in the inhibition of cell growth.[5][7] This may involve the modulation of ion channels, interference with calcium homeostasis between the ER and mitochondria, and induction of cellular stress pathways.[7][9]

Below is a diagram illustrating the proposed signaling pathway:

Sigma1_Pathway cluster_cell Cancer Cell Piperidine_Derivative 1-(2-Amino-ethyl)-piperidin-2-one Derivative Sigma1_Receptor Sigma-1 Receptor (σ1R) (at ER-Mitochondria Interface) Piperidine_Derivative->Sigma1_Receptor Binds to and inhibits Ca_Homeostasis Disrupted Ca2+ Homeostasis Sigma1_Receptor->Ca_Homeostasis Disrupts function Cellular_Stress Increased Cellular Stress Sigma1_Receptor->Cellular_Stress Induces Proliferation_Pathways Proliferation Signaling (e.g., PI3K/Akt/mTOR) Sigma1_Receptor->Proliferation_Pathways Modulates Cell_Proliferation Inhibition of Cell Proliferation Ca_Homeostasis->Cell_Proliferation Cellular_Stress->Cell_Proliferation Proliferation_Pathways->Cell_Proliferation

Caption: Proposed mechanism of antiproliferative action of 1-(2-Amino-ethyl)-piperidin-2-one derivatives via σ1 receptor inhibition.

Experimental Protocols: Assessing Antiproliferative Effects

The evaluation of the antiproliferative activity of these compounds is a critical step in their preclinical development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[6][11][12]

MTT Assay Protocol

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Human cancer cell lines (e.g., A427, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[6]

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well and incubate for 3-4 hours D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm using a microplate reader F->G H 8. Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The 1-(2-Amino-ethyl)-piperidin-2-one derivatives and their analogs represent a promising class of antiproliferative agents with a well-defined mechanism of action targeting the σ1 receptor. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation and development of these compounds as potential cancer therapeutics. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and on conducting in vivo studies to validate their anticancer efficacy in preclinical models.

References

A Methodological Guide to Establishing In Vitro & In Vivo Correlation for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (Compound X)

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide by a Senior Application Scientist.

Introduction

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, hereafter referred to as "Compound X," represents a novel chemical entity within the piperidinone class of compounds. As this molecule is not characterized in existing scientific literature, this guide provides a robust framework for its initial investigation and comparison against a well-established structural analog, Levetiracetam . Levetiracetam is an anticonvulsant drug with a related pyrrolidinone core, making it a suitable benchmark for assessing the potential therapeutic profile of Compound X.

The primary objective of this guide is to detail the necessary experimental workflows to establish a scientifically rigorous in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate or extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed). Establishing this correlation is a cornerstone of modern drug development, enabling the optimization of formulations and providing a surrogate for bioequivalence studies.

This document outlines the essential in vitro assays and in vivo studies, provides detailed protocols for key experiments, and presents a logical framework for data interpretation and comparison.

Part 1: Comparative In Vitro Profiling

The initial phase of characterization involves a battery of in vitro assays to determine the fundamental pharmacological and biopharmaceutical properties of Compound X relative to Levetiracetam. This baseline data is critical for predicting in vivo behavior.

Core In Vitro Assays

The following assays are proposed to build a foundational understanding of Compound X:

  • Aqueous Solubility: Determining solubility at various pH levels (e.g., 2.0, 4.5, 6.8) is crucial for predicting dissolution and absorption in the gastrointestinal tract.

  • Cellular Permeability: Using a Caco-2 cell monolayer assay to predict intestinal permeability and identify its potential as a substrate for efflux transporters like P-glycoprotein.

  • Metabolic Stability: Incubating the compound with liver microsomes (human, rat) to determine its intrinsic clearance and identify potential metabolites. This is a key predictor of the in vivo half-life.

  • Plasma Protein Binding: Quantifying the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Cytotoxicity: Assessing the general toxicity of the compound on a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) to establish a therapeutic window.

Experimental Workflow: In Vitro Profiling

The following diagram illustrates the logical flow of the initial in vitro characterization experiments.

cluster_0 Physicochemical & Biopharmaceutical Profiling cluster_1 Pharmacology & Safety Profiling cluster_2 Data Integration & In Vivo Prediction Solubility Aqueous Solubility (pH 2.0, 4.5, 6.8) Permeability Caco-2 Permeability (A→B, B→A) Solubility->Permeability Impacts Dissolution & Absorption Prediction Prediction of In Vivo Pharmacokinetics Permeability->Prediction PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Prediction Metabolism Metabolic Stability (Liver Microsomes) Metabolism->Prediction Cytotoxicity Cytotoxicity Assay (MTT on SH-SY5Y/HepG2) Cytotoxicity->Prediction Defines Therapeutic Window

Caption: Workflow for initial in vitro characterization of a novel compound.

Detailed Protocol: Caco-2 Permeability Assay

This protocol describes a standard method for assessing the intestinal permeability of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of Compound X and Levetiracetam across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (0.4 µm pore size, 12-well format)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, buffered with HEPES

  • Test compounds (Compound X, Levetiracetam), Propranolol (high permeability control), Atenolol (low permeability control)

  • Lucifer Yellow dye

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm² and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm². Additionally, perform a Lucifer Yellow flux assay; wells with Papp < 1 x 10⁻⁶ cm/s are considered intact.

  • Assay Initiation (Apical to Basolateral, A→B):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of the test compound solution (e.g., 10 µM in HBSS) to the apical (A) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (B) chamber.

  • Assay Initiation (Basolateral to Apical, B→A):

    • To determine the efflux ratio, perform the reverse transport experiment by adding the compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: Incubate at 37°C with gentle shaking. At time points 30, 60, 90, and 120 minutes, take a 200 µL aliquot from the receiver chamber and replace it with an equal volume of fresh, pre-warmed HBSS.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt is the steady-state flux rate.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for active efflux.

Comparative Data Summary (Hypothetical)

The following table presents a template for summarizing the in vitro data for Compound X against the benchmark, Levetiracetam.

ParameterCompound X (Hypothetical Data)Levetiracetam (Reference Data)Rationale & Implication
Aqueous Solubility (pH 6.8) > 200 mg/mL> 300 mg/mLHigh solubility for both suggests good dissolution is likely.
Papp (A→B, cm/s) 5.5 x 10⁻⁶8.0 x 10⁻⁶Moderate permeability for Compound X; lower than Levetiracetam.
Efflux Ratio (ER) 1.2< 1.5Low ER for both suggests neither is a significant P-gp substrate.
Metabolic Stability (T½, HLM) > 60 min> 60 minHigh stability suggests low first-pass metabolism and potentially long in vivo half-life.
Plasma Protein Binding (%) < 10%< 10%Low binding indicates a high fraction of active drug available.
Cytotoxicity (IC₅₀, SH-SY5Y) > 100 µM> 100 µMLow cytotoxicity suggests a favorable initial safety profile.

Part 2: Comparative In Vivo Evaluation

Following in vitro characterization, in vivo studies are conducted to understand the pharmacokinetics (PK) and pharmacodynamics (PD) of Compound X in a living system.

Core In Vivo Studies
  • Pharmacokinetic (PK) Study: A single-dose PK study in rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes is essential. This determines key parameters like clearance (CL), volume of distribution (Vd), half-life (T½), and oral bioavailability (%F).

  • Efficacy Study: Based on the structural similarity to Levetiracetam, a relevant animal model of epilepsy, such as the 6 Hz psychomotor seizure model, would be appropriate to assess the anticonvulsant activity of Compound X.

Detailed Protocol: Rat Pharmacokinetic Study (Oral & IV)

Objective: To determine the key pharmacokinetic parameters and oral bioavailability of Compound X.

Animals: Male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling.

Methodology:

  • Acclimatization: Acclimatize animals for at least 3 days before the study. Fast them overnight (with water ad libitum) before dosing.

  • Dosing:

    • IV Group (n=3): Administer Compound X at 2 mg/kg in a suitable vehicle (e.g., saline) via the tail vein.

    • PO Group (n=3): Administer Compound X at 10 mg/kg in the same vehicle via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the jugular vein cannula into EDTA-coated tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters including:

    • IV: AUCiv, CL, Vd, T½.

    • PO: AUCpo, Cmax, Tmax.

    • Bioavailability (%F): (%F) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Comparative Data Summary (Hypothetical)

This table provides a template for comparing the in vivo PK parameters of Compound X and Levetiracetam.

ParameterCompound X (Hypothetical Data)Levetiracetam (Reference Data)Interpretation
Dose (PO, mg/kg) 1010Standardized for comparison.
Cmax (ng/mL) 15002500Lower peak concentration for Compound X.
Tmax (hr) 1.00.8Similar time to reach peak concentration.
AUC₀-inf (ng*hr/mL) 950012000Lower overall exposure for Compound X at the same dose.
T½ (hr) 4.55.0Similar elimination half-life.
Oral Bioavailability (%F) 85%>95%High bioavailability for both, suggesting efficient absorption.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to correlate the in vitro data with the in vivo outcomes to create a predictive model.

IVIVC Development Workflow

For compounds like Compound X and Levetiracetam, which exhibit high solubility and high permeability (BCS Class 1), a direct correlation between in vitro dissolution rate and in vivo absorption rate is often expected and can be established.

cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Deconvolution & Correlation Dissolution Dissolution Profiles (Multiple Formulations) Correlation Plot % Dissolved (In Vitro) vs. % Absorbed (In Vivo) Dissolution->Correlation PK Plasma Concentration-Time Profiles (from PK study) Deconvolution Deconvolution of PK Data to get % Absorbed In Vivo PK->Deconvolution Deconvolution->Correlation Model Develop IVIVC Model (e.g., Linear Regression) Correlation->Model

Caption: Workflow for developing a Level A IVIVC model.

A Level A IVIVC, the most rigorous type, represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. To develop this, one would test multiple formulations of Compound X with different release rates (e.g., fast, medium, slow release) both in vitro (using a USP dissolution apparatus) and in vivo (in a rat or dog model). The in vivo absorption data is derived from the plasma concentration-time profiles through deconvolution. A plot of percent drug dissolved versus percent drug absorbed at various time points yields the correlation.

This guide provides a comprehensive, scientifically-grounded framework for the initial characterization of a novel chemical entity, this compound (Compound X). By systematically conducting the described in vitro and in vivo experiments in parallel with a well-understood benchmark compound like Levetiracetam, researchers can efficiently build a data package that illuminates the compound's therapeutic potential. The establishment of a robust IVIVC is the capstone of this process, providing invaluable predictive power for future formulation development and clinical translation. The hypothetical data presented herein suggests that Compound X, while having slightly lower permeability and oral exposure than Levetiracetam, shares a favorable profile of high solubility, high metabolic stability, and low safety risks, warranting further investigation.

Navigating the Synthesis of Complex Molecules: A Comparative Guide to Amine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Reproducibility and Rational Reagent Selection in Pharmaceutical Development

In the landscape of drug discovery and development, the reliable synthesis of novel molecular entities is paramount. The reproducibility of chemical reactions is the bedrock upon which successful pharmaceutical pipelines are built. However, as highlighted in a survey by Nature, a significant percentage of researchers have faced challenges in reproducing published results, with chemistry being a prominent field of concern.[1] This guide delves into the practical aspects of experimental reproducibility, focusing on a specific, yet illustrative, chemical building block: 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide .

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of protocols, but a framework for making informed decisions when selecting reagents. We will explore the potential utility of this compound, compare it with viable alternatives, and provide the experimental logic required to navigate the complexities of synthetic chemistry with confidence.

The Subject of Our Investigation: this compound

This compound is a bifunctional organic molecule. Its structure, featuring a piperidin-2-one (a cyclic amide or lactam) core and a primary aminoethyl side chain, positions it as a versatile building block in organic synthesis. The hydrobromide salt form enhances its stability and handling properties.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 1185303-09-6--INVALID-LINK--
Molecular Formula C₇H₁₅BrN₂O--INVALID-LINK--
Molecular Weight 223.11 g/mol --INVALID-LINK--
Structure A piperidin-2-one ring N-substituted with a 2-aminoethyl group, as a hydrobromide salt.Inferred from name

While specific, peer-reviewed applications of this exact molecule are not extensively documented in readily available literature, its structural motifs are prevalent in medicinally active compounds. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The presence of a primary amine and a lactam offers two distinct points for chemical modification, making it a potentially valuable intermediate for creating libraries of diverse compounds for biological screening.

The Landscape of Alternatives: A Comparative Analysis

The choice of a building block in a synthetic route is a critical decision that impacts yield, purity, cost, and the novelty of the final compounds. For this compound, several classes of alternatives can be considered, each with its own set of advantages and disadvantages.

Structurally Similar Aminoalkyl Piperidines

A primary alternative is the more widely documented 1-(2-Aminoethyl)piperidine . This compound has been utilized in the synthesis of a variety of biologically active molecules, including:

  • Anticancer agents.

  • Inhibitors of botulinum neurotoxin.

  • Ligands for cannabinoid and serotonin receptors.

Feature1-(2-Amino-ethyl)-piperidin-2-one1-(2-Aminoethyl)piperidine
Core Structure Piperidin-2-one (Lactam)Piperidine
Key Functional Groups Primary amine, LactamPrimary amine, Secondary amine (ring)
Reactivity The primary amine is the main site for reactions like acylation and alkylation. The lactam is generally stable but can be hydrolyzed under harsh conditions.Both the primary and secondary amines are reactive. Selective functionalization can be challenging.
Conformational Rigidity The lactam introduces some planar character, potentially leading to more rigid structures.The piperidine ring exists in a flexible chair conformation.

Experimental Insight: The presence of the lactam in this compound offers a key advantage in terms of selective reactivity. In many synthetic schemes, protecting and deprotecting the secondary amine of 1-(2-aminoethyl)piperidine is a necessary step to avoid side reactions. The lactam in our target molecule effectively serves as a "protected" form of the cyclic amine, simplifying synthetic routes by allowing for direct functionalization of the primary amine.

Alternative Heterocyclic Scaffolds

Other aminoalkylated heterocycles can also be considered, with the choice often depending on the desired physicochemical properties of the final molecule.

CompoundKey Structural DifferenceImpact on Properties
1-(2-Aminoethyl)pyrrolidine Five-membered pyrrolidine ringPyrrolidine is generally less lipophilic and more flexible than piperidine. This can affect solubility and binding to biological targets.
2-(2-Aminoethyl)pyridine Aromatic pyridine ringThe pyridine ring is flat and electron-deficient. It can participate in different types of interactions (e.g., pi-stacking) compared to the saturated piperidine ring.

Comparative Rationale: A study comparing piperidine and pyrrolidine scaffolds highlighted that while their basicity is similar, piperidine is slightly more lipophilic. The choice between these scaffolds can be a tool to fine-tune a compound's properties. For instance, if higher water solubility is desired, a pyrrolidine-based building block might be preferable.

Experimental Protocols: A Guide to Application

While specific, published protocols for this compound are scarce, its reactivity can be predicted based on its functional groups. The primary amine is expected to undergo standard reactions such as N-acylation and N-alkylation. Below are detailed, generalized protocols that can serve as a starting point for researchers.

Protocol for N-Acylation (Amide Bond Formation)

This protocol describes the coupling of a carboxylic acid to the primary amine of this compound.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrobromide salt and the hexafluorophosphate generated during the reaction.

  • Solvent: DMF (N,N-Dimethylformamide) is a polar aprotic solvent that effectively dissolves the reactants and reagents.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N-Alkylation (Reductive Amination)

This protocol describes the formation of a secondary amine by reacting the primary amine of this compound with an aldehyde or ketone.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides.

  • Solvent: Dichloromethane (DCM) is a common solvent for reductive amination as it is relatively non-polar and unreactive under these conditions.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add DIPEA (1.2 eq) to neutralize the hydrobromide salt.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the chemical structures and reaction workflows.

cluster_reagents Reactants cluster_reactions Reactions cluster_products Products A 1-(2-Amino-ethyl)-piperidin-2-one (hydrobromide salt) Acylation N-Acylation A->Acylation Alkylation N-Alkylation (Reductive Amination) A->Alkylation B Carboxylic Acid (R-COOH) B->Acylation C Aldehyde/Ketone (R'-CHO / R'-CO-R'') C->Alkylation D N-Acylated Product Acylation->D E N-Alkylated Product Alkylation->E

Caption: Reaction pathways for 1-(2-Amino-ethyl)-piperidin-2-one.

Conclusion: Towards More Reproducible Science

The journey from a chemical drawing board to a viable drug candidate is fraught with challenges, with experimental reproducibility being a significant hurdle. While novel building blocks like this compound offer exciting possibilities for accessing new chemical space, their successful implementation relies on a deep understanding of their reactivity and a rational approach to experimental design.

This guide has aimed to provide a framework for evaluating such a reagent, not by presenting a battery of pre-optimized, "black-box" protocols, but by dissecting the chemical logic that underpins its use. By understanding the comparative advantages of its structural features and by starting with well-reasoned, generalized protocols, researchers can approach the synthesis of novel compounds with a higher degree of confidence and a greater likelihood of success. The ultimate goal is not just to synthesize new molecules, but to build a foundation of reliable, reproducible science that accelerates the entire drug discovery process.

References

Benchmarking 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

This guide provides a comprehensive framework for benchmarking the novel compound this compound (referred to herein as Compound X) against established standards in the context of neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental workflows, and comparative data analysis necessary to characterize the compound's potential as a modulator of inhibitory neurotransmission.

Introduction and Rationale

The piperidine structural motif is a cornerstone in medicinal chemistry, present in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2][3] The target molecule, this compound (Compound X), features a piperidin-2-one (a cyclic amide or lactam) core. This structure is suggestive of potential activity at γ-aminobutyric acid (GABA) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system (CNS).[4][5] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders, making it a critical target for therapeutic development.[6][7]

This guide establishes a rigorous benchmarking protocol to evaluate Compound X's efficacy and selectivity. We will compare its performance against two well-characterized standard compounds:

  • Diazepam: A classical benzodiazepine that acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the effect of GABA.[8][9] It is a widely prescribed anxiolytic and sedative.

  • Baclofen: A selective agonist for the GABA-B receptor, primarily used as a muscle relaxant.[10]

The objective is to determine if Compound X exhibits activity at GABA receptors and, if so, to characterize its affinity, potency, and selectivity relative to these gold-standard drugs.

Physicochemical Properties Comparison

Before biological evaluation, understanding the fundamental physicochemical properties of a compound is crucial for interpreting its behavior in biological systems.

PropertyCompound XDiazepamBaclofen
IUPAC Name 1-(2-aminoethyl)piperidin-2-one;hydrobromide7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one(4-amino-3-(4-chlorophenyl)butanoic acid
CAS Number 1185303-09-6[11]439-14-51134-47-0
Molecular Formula C₇H₁₅BrN₂O[12]C₁₆H₁₃ClN₂OC₁₀H₁₂ClNO₂
Molecular Weight 223.11 g/mol [12]284.7 g/mol 213.66 g/mol
Structure Contains piperidin-2-one ringBenzodiazepine coreγ-amino acid derivative

Mechanistic Hypothesis and Experimental Overview

Based on its structure, we hypothesize that Compound X may interact with GABA receptors. The experimental workflow is designed to test this hypothesis systematically, moving from broad affinity screening to specific functional characterization.

Hypothesized Mechanism of Action at the GABAergic Synapse

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to enter the neuron.[6] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines like diazepam bind to an allosteric site, increasing the channel's opening frequency and potentiating GABA's inhibitory effect.[8][9]

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_modulators Modulator Binding Sites Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD Converts GABA_Vesicle GABA Vesicles GAD->GABA_Vesicle Synthesizes GABA GABA_A GABA-A Receptor (Ion Channel) GABA_Vesicle->GABA_A GABA Release & Binding Cl_ion Cl⁻ GABA_A->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Causes Diazepam Diazepam (Standard) Diazepam->GABA_A Allosteric Modulation Compound_X Compound X (Test) Compound_X->GABA_A Hypothesized Interaction

Figure 1: Hypothesized modulation of the GABA-A receptor at an inhibitory synapse.
Overall Benchmarking Workflow

The benchmarking process follows a tiered approach, ensuring a logical and cost-effective evaluation.

Workflow start Compound X Synthesis & QC binding Tier 1: Receptor Binding Assays (Determine Affinity & Selectivity) start->binding functional Tier 2: Functional Assays (Determine Potency & Efficacy) binding->functional If binding is confirmed invivo Tier 3: In Vivo Behavioral Models (Assess Anxiolytic-like Effects) functional->invivo If functional activity is confirmed conclusion Comparative Analysis & Conclusion invivo->conclusion

Figure 2: Tiered experimental workflow for benchmarking Compound X.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are provided. These methods are based on established standards in the field.

Tier 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X for GABA-A and GABA-B receptors and compare it to Diazepam and Baclofen.

Causality: A binding assay is the first crucial step to verify a direct physical interaction between Compound X and the target receptors. We use [³H]muscimol for the GABA-A receptor agonist site and [³H]flumazenil for the benzodiazepine site to understand where the compound might bind.[13][14] This allows us to quantify affinity before investing in more complex functional studies.

Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation:

    • Homogenize rat brains in 0.32 M sucrose buffer at 4°C.[15]

    • Perform differential centrifugation steps to isolate synaptic membranes, including a final wash series in the binding buffer (50 mM Tris-HCl, pH 7.4).[15]

    • Resuspend the final pellet in binding buffer and store at -80°C. Protein concentration is determined via a Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, combine the prepared membrane homogenate (0.1-0.2 mg protein/well), a radioligand ([³H]muscimol for the GABA site or [³H]flumazenil for the benzodiazepine site), and varying concentrations of the test compound (Compound X, Diazepam, or unlabeled GABA for control).[13][15]

    • Total Binding: Radioligand + membrane.

    • Non-specific Binding: Radioligand + membrane + a high concentration of an unlabeled competitor (e.g., 10 mM GABA).[15]

    • Displacement: Radioligand + membrane + increasing concentrations of the test compound.

    • Incubate at 4°C for 45-60 minutes.[15]

  • Data Acquisition & Analysis:

    • Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Quantify radioactivity on the filters using liquid scintillation spectrometry.[15]

    • Calculate specific binding (Total - Non-specific).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate competition curves.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Tier 2: Electrophysiology (Automated Patch-Clamp)

Objective: To measure the functional effect of Compound X on GABA-A receptor-mediated currents and determine its potency (EC₅₀) and efficacy.

Causality: While binding shows affinity, it doesn't confirm function. Electrophysiology directly measures the ion channel's response to the compound, telling us if it's an agonist, antagonist, or allosteric modulator.[16][17] Automated patch-clamp systems like the QPatch or IonFlux are used for higher throughput compared to manual patch-clamp, allowing for robust dose-response curves.[18][19]

Protocol: Whole-Cell Voltage-Clamp on HEK293 Cells

  • Cell Culture: Use a stable cell line expressing a common GABA-A receptor subtype (e.g., α1β2γ2) such as HEK293-hGABAA cells.[5][16]

  • Recording Setup:

    • Utilize an automated patch-clamp system (e.g., Sophion QPatch).

    • Use standard extracellular (ECS) and intracellular (ICS) solutions. Hold cells at a voltage of -80 mV to record GABA-mediated chloride currents.[18][19]

  • Experimental Procedure:

    • Establish a stable whole-cell recording.

    • To test for positive allosteric modulation, apply a low, fixed concentration of GABA (the EC₃-EC₁₀, e.g., 100 nM) to elicit a small baseline current.[18]

    • Co-apply the EC₃-EC₁₀ of GABA with increasing concentrations of the test compound (Compound X, Diazepam).

    • Measure the peak current response at each concentration.

  • Data Analysis:

    • Normalize the current potentiation to the baseline GABA response.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum efficacy).

Tier 3: In Vivo Behavioral Model (Elevated Plus Maze)

Objective: To assess whether Compound X exhibits anxiolytic-like effects in a rodent model.

Causality: In vitro results must be translated to a whole-organism context. The Elevated Plus Maze (EPM) is a standard, validated behavioral paradigm for screening anxiolytic drug candidates.[20][21][22] The test creates a conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.

Protocol: Elevated Plus Maze (EPM) in Mice

  • Apparatus: A plus-shaped maze raised 50 cm off the floor, with two open arms and two enclosed arms.[20]

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (Compound X, Diazepam) or vehicle (e.g., saline) via intraperitoneal (IP) injection 30 minutes prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.[20]

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the session with a video camera for later analysis.

  • Data Analysis:

    • Score key parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total number of arm entries (a measure of general locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total arm entries.

    • Compare the results for Compound X-treated groups to vehicle and Diazepam-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Results and Comparative Data Summary

The following tables present hypothetical but realistic data to illustrate how the results would be structured for a clear comparison.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundGABA-A (BZD Site, [³H]Flumazenil)GABA-A (Agonist Site, [³H]Muscimol)GABA-B ReceptorSelectivity (GABA-A BZD vs GABA-B)
Compound X 150 nM> 10,000 nM> 10,000 nM> 66-fold
Diazepam 5 nM> 10,000 nM> 10,000 nM> 2000-fold
Baclofen > 10,000 nM> 10,000 nM500 nMN/A

Interpretation: This hypothetical data suggests Compound X binds with moderate affinity to the benzodiazepine site on the GABA-A receptor, similar to Diazepam, but is less potent. It shows no significant affinity for the GABA agonist site or the GABA-B receptor, indicating selectivity.

Table 2: Functional Potency and Efficacy (Electrophysiology)

CompoundPotency (EC₅₀)Efficacy (Emax, % Potentiation of GABA)
Compound X 500 nM750%
Diazepam 42 nM[18]810%[18]

Interpretation: The data indicates that Compound X is a positive allosteric modulator of the GABA-A receptor, potentiating the GABA-induced current. It is less potent than Diazepam (higher EC₅₀) but achieves a comparable maximal effect (similar Emax).

Table 3: Behavioral Effects in Elevated Plus Maze (% Time in Open Arms)

Treatment GroupDose (mg/kg, IP)% Time in Open Arms (Mean ± SEM)
Vehicle N/A15 ± 2.1%
Compound X 1035 ± 3.5%
Diazepam 245 ± 4.2%

*p < 0.05 vs. Vehicle Interpretation: Compound X demonstrates a significant anxiolytic-like effect, increasing the time mice spend in the open arms of the EPM. The effect is robust, though perhaps less pronounced than the standard, Diazepam, at the tested doses.

Conclusion and Future Directions

This benchmarking guide outlines a systematic approach to characterizing this compound. The hypothetical data presented suggests that Compound X is a selective, positive allosteric modulator of the GABA-A receptor with in vivo anxiolytic-like activity. While less potent than Diazepam, its distinct chemical structure could offer a different pharmacokinetic or safety profile, warranting further investigation.

Future studies should include:

  • Selectivity Profiling: Screening against a broader panel of CNS receptors to confirm its specificity.[23]

  • Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to optimize potency and other pharmacological properties.[24]

  • Additional Behavioral Models: Using other anxiety models, such as the light-dark box or marble-burying test, to corroborate the EPM findings.[25][26]

By following this structured, data-driven approach, researchers can objectively evaluate the therapeutic potential of novel compounds like this compound and make informed decisions for further drug development.

References

A Head-to-Head Performance Analysis: 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide versus Commercial HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Epigenetics and Drug Discovery

Introduction: The Quest for Novel Epigenetic Modulators

The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Among the key players in this regulatory network are histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[1][2] The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]

Currently, several HDAC inhibitors have been approved for clinical use, including the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275).[1][3] While these agents have shown clinical efficacy, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a significant endeavor in drug discovery.

This guide presents a head-to-head comparison of a novel compound, 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide , with the established commercial inhibitors Vorinostat and Entinostat. Based on its structural features, we hypothesize that this compound may exhibit inhibitory activity against class I HDACs. Through a series of in vitro and cellular assays, we will evaluate its performance and potential as a new tool for epigenetic research and therapeutic development.

The Contenders: A Snapshot

CompoundStructureClassMechanism of Action
This compound this compoundPutative Class I HDAC InhibitorHypothesized to chelate the zinc ion in the active site of Class I HDACs.
Vorinostat (SAHA) Vorinostat (SAHA)Pan-HDAC InhibitorA hydroxamic acid that chelates the zinc ion in the active site of Class I and II HDACs.[3]
Entinostat (MS-275) Entinostat (MS-275)Class I-Selective HDAC InhibitorA benzamide that interacts with the zinc ion and the active site gorge of Class I HDACs (HDAC1, 2, and 3).[1]

Experimental Framework: A Multi-pronged Approach

To provide a comprehensive comparison, we will employ a tiered experimental approach, moving from in vitro enzymatic assays to cell-based functional assays. This workflow allows for a thorough characterization of the inhibitory potential of this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Activity Assessment cluster_druglikeness Physicochemical & ADME Profiling a HDAC Enzymatic Assay (IC50 Determination) b Isoform Selectivity Profiling (HDAC1, 2, 3 vs. HDAC6) a->b Potency & Selectivity c Target Engagement: Histone Acetylation (Western Blot) b->c Transition to Cellular Models d Functional Outcome: Cell Proliferation Assay (MTT/CellTiter-Glo) c->d Cellular Efficacy e Mechanism of Action: Cell Cycle Analysis (Flow Cytometry) d->e Phenotypic Effect f Aqueous Solubility e->f Evaluation of Drug-like Properties g Membrane Permeability (PAMPA) f->g h Metabolic Stability (Microsomal Assay) g->h

Figure 1: A tiered experimental workflow for the comprehensive evaluation of this compound.

In Vitro Characterization: Potency and Selectivity

The initial step in evaluating a novel inhibitor is to determine its potency against the target enzymes and its selectivity for the desired isoforms.

Protocol 1: In Vitro HDAC Enzymatic Assay

This assay measures the ability of the test compounds to inhibit the deacetylation of a fluorogenic substrate by recombinant human HDAC enzymes.

Materials:

  • Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trypsin

  • Test compounds (this compound, Vorinostat, Entinostat) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding trypsin.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Hypothetical Results: IC50 Values (nM)
CompoundHDAC1HDAC2HDAC3HDAC6 (Class IIb)
This compound 8512095>10,000
Vorinostat (SAHA) 15252050
Entinostat (MS-275) 507560>20,000

Interpretation: Based on this hypothetical data, this compound demonstrates potent inhibition of Class I HDACs (HDAC1, 2, and 3) with excellent selectivity over the Class IIb isoform, HDAC6. Its potency is comparable to Entinostat and, while less potent than the pan-inhibitor Vorinostat against Class I enzymes, its high selectivity is a promising feature.

Cellular Activity: Target Engagement and Functional Outcomes

Demonstrating that a compound can engage its target in a cellular context and elicit a desired biological response is a critical step in its evaluation.

Protocol 2: Western Blot for Histone Acetylation

This assay assesses the ability of the test compounds to induce the accumulation of acetylated histones in cultured cancer cells, confirming target engagement.

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds for 24 hours.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Cell Proliferation Assay

This assay measures the effect of the test compounds on the growth and viability of cancer cells.

Materials:

  • HCT116 cells

  • 96-well clear plates

  • Test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed HCT116 cells in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubate for 72 hours.

  • Add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and measure absorbance at 570 nm. Alternatively, use the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Hypothetical Cellular Assay Results
CompoundHistone H3/H4 Acetylation (EC50, nM)Cell Proliferation (GI50, HCT116 cells, nM)
This compound 250500
Vorinostat (SAHA) 100200
Entinostat (MS-275) 200450

Interpretation: The hypothetical data indicates that this compound effectively increases histone acetylation in HCT116 cells, confirming its ability to inhibit HDACs in a cellular environment. The compound also demonstrates potent anti-proliferative activity, with a GI50 value comparable to the class I-selective inhibitor Entinostat.

Physicochemical and ADME Profiling

A preliminary assessment of a compound's drug-like properties is crucial for its potential as a therapeutic agent.

adme_properties center Drug Candidate solubility Solubility center->solubility permeability Permeability center->permeability metabolism Metabolic Stability center->metabolism absorption Absorption solubility->absorption permeability->absorption

Figure 2: Key physicochemical and ADME properties influencing a compound's oral bioavailability.

Hypothetical Physicochemical and ADME Data
ParameterThis compoundVorinostat (SAHA)Entinostat (MS-275)
Aqueous Solubility (pH 7.4, µM) 1505025
PAMPA Permeability (10⁻⁶ cm/s) 8.55.210.1
Microsomal Stability (t½, min) 453060

Interpretation: The hypothetical data suggests that this compound possesses favorable physicochemical properties, including good aqueous solubility and membrane permeability. Its metabolic stability in liver microsomes is also encouraging, suggesting it may have a reasonable in vivo half-life.

Conclusion and Future Directions

This comprehensive guide has outlined a systematic approach to evaluating the novel compound this compound as a putative HDAC inhibitor, comparing its performance against the established drugs Vorinostat and Entinostat. Based on our hypothetical data, this compound emerges as a potent and selective inhibitor of Class I HDACs with promising cellular activity and drug-like properties.

The presented experimental framework provides a robust starting point for any researcher aiming to characterize novel epigenetic modulators. Future studies on this compound should focus on:

  • Broader selectivity profiling against all HDAC isoforms.

  • In vivo efficacy studies in preclinical cancer models (e.g., xenografts).

  • Pharmacokinetic and toxicological assessments to further evaluate its therapeutic potential.

The discovery and characterization of novel, selective HDAC inhibitors like this compound are vital for expanding our therapeutic arsenal against cancer and other diseases driven by epigenetic dysregulation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and a deep understanding of chemical waste management principles.

Understanding the Compound: Hazard Profile and Characteristics

Key Hazard Information:

  • Physical State: Solid.[1]

  • GHS Hazard Classifications:

    • Skin Irritant (H315): Causes skin irritation.[1]

    • Eye Irritant (H319): Causes serious eye irritation.[1]

  • Storage Class: 11 - Combustible Solids.[1]

The piperidine moiety, present in related compounds, can exhibit properties of ignitability and corrosivity.[2] Although this compound is a solid salt, a cautious approach dictates that we consider these potential hazards in our disposal plan.

PropertyValue/ClassificationSource
Physical Form SolidSigma-Aldrich[1]
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich[1]
Hazard Codes H315, H319Sigma-Aldrich[1]
Signal Word WarningSigma-Aldrich[1]
Storage Class 11 - Combustible SolidsSigma-Aldrich[1]
The Core Principle: Waste Segregation and Cautious Handling

The cornerstone of safe chemical disposal is the rigorous segregation of waste streams. Never mix incompatible wastes.[1][3] For this compound, all waste generated, including the pure compound, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) office determines otherwise.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound.

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Wear nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust is generated.

  • Container Selection:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition, with no cracks or signs of deterioration.[1]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Indicate the associated hazards: "Irritant," "Combustible Solid."

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][5]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the waste container is kept closed except when adding waste.[1][5]

    • Store incompatible waste types separately.[1][3] Specifically, keep this waste stream separate from strong acids and bases.[1]

  • Collection:

    • Once the container is full or ready for disposal, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

This includes items such as weighing boats, contaminated gloves, pipette tips, and paper towels.

  • Segregation:

    • Collect all solid waste contaminated with this compound in a dedicated hazardous waste bag or container.

    • This waste stream should be kept separate from non-hazardous lab trash.

  • Container and Labeling:

    • Use a clearly labeled, durable plastic bag or a lined cardboard box for collection.

    • The label should read: "Hazardous Waste: Solid Debris contaminated with this compound".

  • Disposal:

    • Once the container is full, seal it and arrange for pickup through your institution's hazardous waste management program.

In the rare event that you have a dilute aqueous solution of this compound, do not dispose of it down the drain without explicit approval from your institution's EHS office. While some non-hazardous, water-soluble salts may be approved for sewer disposal in very dilute concentrations, the irritation potential of this compound necessitates a cautious approach.[1][6]

  • Collection: Collect the aqueous waste in a dedicated, labeled hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste: Aqueous solution of this compound".

  • Disposal: Arrange for pickup by your institution's EHS department.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (Pure Compound, Contaminated PPE, Labware, or Aqueous Solution) assess_hazard Is the waste 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide or contaminated with it? start->assess_hazard wear_ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_hazard->wear_ppe Yes solid_waste Collect Solid Waste (Pure compound or contaminated solids) in a Labeled Hazardous Waste Container wear_ppe->solid_waste Solid Waste liquid_waste Collect Aqueous Waste in a Labeled Hazardous Waste Container wear_ppe->liquid_waste Aqueous Waste store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) solid_waste->store_waste liquid_waste->store_waste ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

Causality Behind Procedural Choices
  • Treating as Hazardous Waste: In the absence of a definitive SDS from the manufacturer, treating the compound as hazardous waste is a precautionary measure. The known hazards (irritant, combustible solid) and the potential for uncharacterized toxicity warrant this conservative approach. Erring on the side of caution is a fundamental principle of laboratory safety.

  • Segregation of Waste: Chemical reactions in waste containers can lead to the generation of toxic gases, heat, or even explosions. Segregating waste streams, particularly keeping organic solids separate from acids and bases, prevents such dangerous incompatibilities.[1][3]

  • Use of Satellite Accumulation Areas (SAAs): SAAs are mandated by regulatory bodies to ensure that hazardous waste is stored safely at the point of generation, minimizing the risk of spills and exposure during transport within the facility.[1][5]

  • Professional Disposal: Licensed hazardous waste contractors have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration or other specialized treatments.[7]

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions.

References

Navigating the Safe Handling of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Understanding the Potential Hazards: A Proactive Stance on Safety

Based on the toxicological data of analogous compounds, 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Key Anticipated Hazards:

  • Corrosivity: Expected to cause severe skin burns and serious eye damage upon contact.[1][2][3]

  • Toxicity: Likely to be harmful if swallowed and toxic in contact with skin.[2][3]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Irritation: Vapors or mists may be irritating to the respiratory tract.[1]

  • Combustibility: The free base form is a combustible liquid, and while the hydrobromide salt is a solid, appropriate care should be taken to avoid creating combustible dust clouds and to keep it away from ignition sources.[4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations. This tiered approach, from standard laboratory use to emergency situations, ensures that personnel are adequately protected at all times.

Level of Protection Required PPE Typical Scenarios
Standard Laboratory Handling Gloves: Double-gloving with nitrile or neoprene gloves. Ensure gloves meet ASTM D6978 standard for chemotherapy gloves. • Eye/Face Protection: Chemical safety goggles and a face shield. • Body Protection: A polyethylene-coated polypropylene disposable gown with long sleeves and closed cuffs. • Footwear: Closed-toe shoes.• Weighing and preparing solutions in a fume hood. • Performing reactions and work-ups. • General handling in a controlled laboratory environment.
Elevated Risk Scenarios All Standard PPE plus:Respiratory Protection: A NIOSH-approved N95 or N100 respirator. For larger quantities or potential for aerosolization, an elastomeric half-mask with appropriate cartridges should be considered.• Handling of large quantities. • Procedures with a high risk of aerosol generation. • Working outside of a primary engineering control (e.g., fume hood).
Emergency Response (Spills) All Elevated Risk PPE plus:Full-face, positive-pressure self-contained breathing apparatus (SCBA) or a supplied-air respirator.Totally encapsulated chemical- and vapor-protective suit. • Responding to a significant spill or release.

Procedural Guidance: From Receipt to Disposal

A systematic and well-documented workflow is paramount for ensuring safety and maintaining the integrity of your research. The following step-by-step protocols provide a clear path for handling this compound from the moment it enters your facility to its final disposal.

Receiving and Storage Protocol
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don Appropriate PPE: Before handling the package, at a minimum, wear chemical-resistant gloves and safety glasses.

  • Verify Labeling: Confirm that the container is clearly and accurately labeled with the chemical name, CAS number (1185303-09-6), and appropriate hazard warnings.[5][6]

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[1][4] The storage area should be clearly marked as containing hazardous materials.

Experimental Workflow: A Step-by-Step Approach to Safe Handling

The following workflow diagram illustrates the critical control points and required PPE at each stage of a typical experimental procedure involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Standard PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat/Gown weigh 1. Weighing dissolve 2. Dissolution weigh->dissolve In Fume Hood reaction 3. Reaction Setup dissolve->reaction reaction_ppe Standard to Elevated PPE: (Assess Aerosolization Risk) monitoring 4. Monitoring reaction->monitoring extraction 5. Extraction monitoring->extraction workup_ppe Standard PPE purification 6. Purification extraction->purification waste_collection 7. Waste Segregation purification->waste_collection disposal_ppe Standard PPE disposal 8. Final Disposal waste_collection->disposal

Caption: Experimental workflow for handling this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is required to contain the situation and prevent exposure.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For minor spills, trained personnel with appropriate PPE may proceed with cleanup. For major spills, evacuate the laboratory and contact the institution's emergency response team.

  • Don Emergency PPE: Before attempting any cleanup, don the appropriate level of PPE as outlined in the "Emergency Response" section of the PPE table.

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Waste Disposal: All contaminated materials, including absorbent materials and used PPE, must be collected in a sealed, labeled container for hazardous waste disposal.

Disposal Plan: A Commitment to Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the chemical name, and the primary hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store waste containers in a designated and secure hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental disposal company, in accordance with all local, state, and federal regulations.[3]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can create a safe working environment that not only protects themselves and their colleagues but also ensures the integrity and success of their scientific endeavors. This commitment to safety is a fundamental aspect of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.